6-fluoro-5-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIMPYGWOCLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
6-fluoro-5-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a fluorine atom on the indole scaffold, imparts distinct physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, melting point, solubility, and acidity (pKa). While experimental data for this specific molecule is not extensively published, this document synthesizes predicted data, experimental values from closely related analogs, and detailed, field-proven protocols for the empirical determination of these properties. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies, providing a self-validating framework for researchers. This guide is intended to be a vital resource for scientists working with this and similar molecules, enabling a robust understanding and prediction of its behavior in drug development pipelines.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any molecule is to understand its structure and fundamental physicochemical descriptors. These parameters provide the initial insights into the molecule's potential interactions and behavior.
The structure of this compound is characterized by a bicyclic indole core. A fluorine atom is substituted at the 6-position, and a nitro group is at the 5-position of the benzene ring component of the indole nucleus.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | Calculated |
| Molecular Weight | 180.14 g/mol | Calculated |
| Appearance | Yellow solid | Predicted[1] |
| CAS Number | 1609131-18-1 | [2][3] |
| Boiling Point | 379.6 ± 22.0 °C | Predicted[1] |
| Density | 1.527 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 14.65 ± 0.30 | Predicted[1] |
Melting Point: A Critical Indicator of Purity and Stability
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice. A sharp melting point range is typically indicative of a high degree of purity.
Predicted and Analog-Based Estimated Melting Point
The presence of the nitro group in 5-nitroindole significantly increases the melting point compared to 6-fluoroindole, likely due to strong intermolecular dipole-dipole interactions. The fluorine atom in 6-fluoroindole has a more modest effect. Given these opposing influences, the melting point of this compound is expected to be elevated, likely falling within the range of 130-150 °C .
Experimental Protocol for Melting Point Determination
The determination of a precise melting point is a critical step in the characterization of a newly synthesized batch of this compound. The capillary method using a digital melting point apparatus is the standard and most reliable technique.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground to a powder. The open end of a capillary tube is then pressed into the powder.
-
Capillary Loading: The capillary tube is tapped gently on a hard surface to pack the powder into the closed end, aiming for a sample height of approximately 3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: A rapid heating rate is initially employed to get an approximate melting point. This provides a target range for a more accurate measurement.
-
Accurate Measurement: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.[4]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This provides the melting point range.[6]
Causality of Experimental Choices:
-
Fine Grinding: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting point range. Rapid heating can lead to an artificially elevated and broad melting range.[4]
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound is a critical factor in its suitability as a drug candidate, directly influencing its absorption and bioavailability. For orally administered drugs, solubility in aqueous media across a range of pH values is of particular importance.
Predicted Solubility of this compound
Based on the structure, this compound is expected to have low aqueous solubility. The indole ring is largely hydrophobic, and while the nitro and fluoro groups are polar, they are not sufficient to impart significant water solubility.
-
5-Nitroindole: Generally soluble in organic solvents like DMSO and ethanol, but poorly soluble in water.[1] The nitro group can enhance interactions with polar organic solvents.[1]
Experimental Protocol for Aqueous Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a compound in a solvent.
Methodology:
-
Preparation of Solutions: A supersaturated solution of this compound is prepared by adding an excess of the solid compound to a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: The solutions are agitated in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The equilibrated solutions are filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.
Causality of Experimental Choices:
-
Use of Buffers: Maintains a constant pH, which is crucial as the ionization state of the molecule can significantly affect its solubility.
-
Extended Equilibration Time: Ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.
-
Temperature Control: Solubility is temperature-dependent, so a constant temperature is maintained to ensure reproducibility.
Acidity (pKa): Understanding Ionization in Biological Milieu
The pKa of a molecule describes its tendency to ionize at a given pH. This is a critical parameter in drug development as the ionization state affects a compound's solubility, permeability across biological membranes, and interaction with target proteins.
Predicted pKa of this compound
The predicted pKa of 14.65 ± 0.30 for this compound corresponds to the deprotonation of the indole N-H group.[1] This relatively high pKa indicates that the N-H proton is weakly acidic and the molecule will be predominantly in its neutral form at physiological pH (around 7.4). The electron-withdrawing effects of the fluoro and nitro groups are expected to increase the acidity of the N-H proton compared to unsubstituted indole.
Experimental Protocol for pKa Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a common and reliable method for determining the pKa of compounds that have a chromophore close to the ionizable center, as the absorption spectrum will change with the ionization state.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO). A small, constant volume of this stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.
-
UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the difference between the ionized and non-ionized forms is maximal is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.
Causality of Experimental Choices:
-
Wide pH Range: Ensures that the full transition from the protonated to the deprotonated form (or vice versa) is observed, allowing for accurate determination of the inflection point.
-
Constant Analyte Concentration: It is crucial to maintain a constant total concentration of the analyte across all pH values to ensure that changes in absorbance are solely due to changes in the ionization state.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-F, and NO₂ groups.
Expected Characteristic IR Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.
-
Asymmetric NO₂ Stretch: A strong, characteristic band in the 1550-1475 cm⁻¹ range. Conjugation with the aromatic ring typically shifts this to a lower wavenumber.[8][9]
-
Symmetric NO₂ Stretch: Another strong band in the 1360-1290 cm⁻¹ region.[8][9]
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups. Protons on the aromatic ring will likely appear in the downfield region (7.0-8.5 ppm). The N-H proton will likely be a broad singlet, also in the downfield region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the fluorine and nitro groups will show characteristic chemical shifts and, in the case of the carbon bonded to fluorine, C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z = 180.14. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the indole ring. The presence of a single fluorine atom will not result in a significant M+2 peak, which is characteristic for chlorine and bromine isotopes.[10][11]
Conclusion
The physicochemical properties of this compound, a molecule of considerable interest in contemporary drug discovery, are dictated by the interplay of its indole scaffold and the attached fluoro and nitro substituents. This guide has provided a comprehensive overview of its key properties, including melting point, solubility, and pKa. By integrating predicted data with established, robust experimental protocols, this document serves as a practical and authoritative resource for researchers. A thorough understanding and empirical determination of these properties are paramount for the successful development of drug candidates, enabling informed decisions regarding formulation, administration, and the prediction of in vivo behavior. The methodologies and theoretical underpinnings detailed herein provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. rsc.org [rsc.org]
- 3. 1609131-18-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Fluoroindole CAS#: 399-51-9 [amp.chemicalbook.com]
- 7. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Spectroscopic Characterization of 6-Fluoro-5-Nitro-1H-Indole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 6-fluoro-5-nitro-1H-indole. This fluorinated nitroindole derivative is a compound of interest for researchers in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluorine and nitro substituents on the indole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical considerations for its spectroscopic analysis.
Introduction
The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. The strategic placement of a fluorine atom and a nitro group on this core structure, as in this compound, can significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of both substituents influences the electron density distribution within the indole ring system, impacting its reactivity, binding affinity to biological targets, and metabolic stability.
Molecular Structure and Numbering
The systematic numbering of the indole ring is crucial for the correct assignment of spectroscopic signals. The structure of this compound is depicted below.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.
Experimental Protocol: General Procedure for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, spin-1/2 nucleus, making this a sensitive experiment.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The ¹H NMR spectrum will be characterized by signals in the aromatic region, corresponding to the indole ring protons, and a broad signal for the N-H proton. The electron-withdrawing effects of the nitro and fluoro groups will significantly deshield the protons on the benzene ring, shifting them downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (N-H) | > 11.0 | broad singlet | - |
| H-2 | ~7.5 - 7.8 | triplet or dd | J ≈ 2.5-3.0 Hz |
| H-3 | ~6.6 - 6.9 | triplet or dd | J ≈ 2.5-3.0 Hz |
| H-4 | ~8.0 - 8.3 | doublet | J(H4-F6) ≈ 1.5-2.5 Hz (meta) |
| H-7 | ~7.8 - 8.1 | doublet | J(H7-F6) ≈ 9.0-10.0 Hz (ortho) |
-
N-H Proton (H-1): The proton on the nitrogen will appear as a broad singlet at a very downfield chemical shift, characteristic of indole N-H protons. Its exact position and broadness are solvent-dependent.
-
Pyrrole Ring Protons (H-2, H-3): These protons will appear as doublets of doublets or triplets, coupling with each other.
-
Benzene Ring Protons (H-4, H-7): The powerful electron-withdrawing nitro group at position 5 and the electronegative fluorine at position 6 will cause a significant downfield shift for H-4 and H-7. H-7 will show a large ortho coupling to the fluorine atom, while H-4 will exhibit a smaller meta coupling.
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the carbon atoms of the indole ring. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electron density of the ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |
| C-2 | ~125 - 130 | - |
| C-3 | ~105 - 110 | - |
| C-3a | ~128 - 132 | - |
| C-4 | ~115 - 120 | Deshielded by NO₂ |
| C-5 | ~140 - 145 | Attached to NO₂ |
| C-6 | ~155 - 160 (doublet) | Attached to F (¹JCF ≈ 240-260 Hz) |
| C-7 | ~110 - 115 (doublet) | ²JCF ≈ 20-25 Hz |
| C-7a | ~135 - 140 | - |
-
Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-6, which will appear as a doublet. C-5 and C-7 will also show smaller two-bond (²JCF) couplings to the fluorine atom.
-
Nitro-Substituted Carbon: C-5, being directly attached to the nitro group, will be significantly deshielded and appear at a downfield chemical shift.
¹⁹F NMR Spectroscopy: Predicted Chemical Shift and Interpretation
The ¹⁹F NMR spectrum will provide a direct confirmation of the fluorine atom's presence and its chemical environment.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Reference | Multiplicity |
| F-6 | -110 to -130 | CFCl₃ | doublet of doublets |
The chemical shift of the fluorine atom is sensitive to its electronic environment.[1] The electron-donating character of the indole ring will influence its precise location. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-7) and the meta proton (H-4).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the N-H, C-H, C=C, C-F, and NO₂ groups.
Experimental Protocol: General Procedure for IR Data Acquisition
-
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 | N-H stretch | Medium |
| ~3100 | Aromatic C-H stretch | Medium |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| ~1550-1475 | Asymmetric NO₂ stretch | Strong |
| ~1360-1290 | Symmetric NO₂ stretch | Strong |
| ~1250-1000 | C-F stretch | Strong |
-
N-H Stretch: A medium intensity band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in indoles.
-
Nitro Group Vibrations: The most diagnostic peaks in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2][3][4][5][6] The conjugation with the aromatic ring places these bands in the specified regions.[2][3][5]
-
C-F Stretch: A strong band in the fingerprint region (1250-1000 cm⁻¹) will be indicative of the C-F stretching vibration.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: General Procedure for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and the fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₅FN₂O₂) is 180.03 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The molecular ion peak is expected to be prominent.[7]
-
Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of nitro-related groups.[8] Common fragmentation patterns for nitroindoles may include:
-
Loss of NO₂: [M - 46]⁺•
-
Loss of NO: [M - 30]⁺•
-
Loss of O: [M - 16]⁺•
-
Loss of HCN: A characteristic fragmentation of the indole ring.[9]
-
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide provides a predictive framework for the interpretation of its spectral data, based on established principles and data from analogous compounds. The electron-withdrawing fluorine and nitro groups are expected to induce significant and characteristic changes in the spectra, particularly in the downfield shifts of aromatic protons and carbons in NMR, the strong characteristic stretches of the nitro group in IR, and specific fragmentation patterns in MS. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives for pharmaceutical and materials science applications.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. tsijournals.com [tsijournals.com]
- 8. whitman.edu [whitman.edu]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-fluoro-5-nitro-1H-indole
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-fluoro-5-nitro-1H-indole. In the absence of publicly available experimental spectra for this specific compound, this document offers a comprehensive, predictive analysis based on established principles of NMR spectroscopy and empirical data from closely related indole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with or seeking to characterize substituted indoles.
Introduction: The Significance of this compound and NMR Analysis
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of substituents such as fluorine and nitro groups can profoundly modulate the electronic properties, metabolic stability, and biological activity of the indole ring.[2] this compound is a structurally interesting derivative, and a thorough understanding of its NMR spectra is crucial for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a reasoned interpretation of chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electronegativity and coupling effects of the fluorine atom. The analysis is based on data from related compounds, including 6-nitroindole and 5-fluoro-1H-indole.
Predicted Chemical Shifts and Splitting Patterns
The predicted ¹H NMR data is summarized in the table below. The numbering of the indole ring is standard, with the nitrogen atom at position 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H1 (N-H) | > 11.0 | br s | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. The presence of the electron-withdrawing nitro group is expected to further increase its chemical shift. |
| H2 | ~7.5-7.7 | t | J ≈ 2.5-3.0 Hz | This proton will be coupled to H1 and H3. The electron-withdrawing effect of the substituents on the benzene ring will have a moderate deshielding effect. |
| H3 | ~6.7-6.9 | t | J ≈ 2.0-2.5 Hz | Coupled to H1 and H2. This position is generally more shielded than H2 in indoles. |
| H4 | ~8.0-8.2 | d | J(H4-F) ≈ 10-12 Hz | This proton is ortho to the strongly electron-withdrawing nitro group and will be significantly deshielded. It will also exhibit a doublet splitting due to coupling with the fluorine at position 6. |
| H7 | ~7.8-8.0 | d | J(H7-F) ≈ 7-9 Hz | This proton is meta to the nitro group and ortho to the fluorine atom. It will be deshielded and show a doublet splitting due to coupling with the fluorine. |
Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and would be observed in a solvent like DMSO-d₆.
Visualization of the Molecular Structure and Proton Numbering
References
A Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-5-nitro-1H-indole
Part 1: Theoretical Fragmentation Analysis
The fragmentation of 6-fluoro-5-nitro-1H-indole in a mass spectrometer is governed by the energetic stability of the resulting ions. The process begins with the formation of a molecular ion, whose subsequent dissociation is directed by the molecule's functional groups. Under typical Electron Ionization (EI) conditions, the molecule will form a radical cation (M+•), while Electrospray Ionization (ESI) will typically produce a protonated molecule ([M+H]⁺) in positive ion mode or a deprotonated molecule ([M-H]⁻) in negative ion mode.
Molecular Ion Formation and Key Functional Groups
The molecular structure consists of an indole nucleus, a bicyclic aromatic system, substituted with a strongly electron-withdrawing nitro group (-NO₂) and an electronegative fluorine atom (-F).
-
Monoisotopic Mass: 179.0334 Da
-
Molecular Formula: C₈H₅FN₂O₂
The primary drivers of fragmentation will be the nitro group and the indole ring system. Aromatic nitro compounds are well-known to undergo characteristic losses of nitrogen oxides, while the indole ring has its own distinct cleavage patterns.
Predicted Core Fragmentation Pathways
The fragmentation of the this compound molecular ion is predicted to proceed through several competitive and sequential pathways.
Pathway A: Nitro Group-Driven Fragmentation
This is anticipated to be the most dominant fragmentation route. Aromatic nitro compounds characteristically lose small, stable neutral molecules or radicals associated with the nitro group.[1][2]
-
Loss of Nitrogen Monoxide (•NO): A common fragmentation for nitroaromatics is the expulsion of a •NO radical, which would result in an even-electron ion.
-
[M]+• → [M - •NO]⁺
-
-
Loss of Nitrogen Dioxide (•NO₂): The direct cleavage of the C-N bond results in the loss of a •NO₂ radical. This is a primary and highly characteristic fragmentation pathway for nitroaromatic compounds.[1][3]
-
[M]+• → [M - •NO₂]⁺
-
Pathway B: Indole Ring-Driven Fragmentation
The indole ring itself is a stable aromatic system, but it can undergo characteristic fragmentation, primarily involving the pyrrole moiety.[4][5]
-
Loss of Hydrogen Cyanide (HCN): A hallmark of indole fragmentation is the elimination of HCN from the pyrrole ring, often after an initial fragmentation event.[4][5] This would likely occur after the initial loss from the nitro group.
-
[M - •NO₂]⁺ → [M - •NO₂ - HCN]⁺
-
Pathway C: Fluorine-Related Fragmentation
While the C-F bond is strong, fragmentation involving fluorine can occur, though it is generally less favored than nitro group cleavages.
-
Loss of Fluorine Radical (•F): Direct cleavage to lose a fluorine radical is possible but typically requires higher energy.
-
Loss of Hydrogen Fluoride (HF): Elimination of neutral HF is another possibility, particularly in ESI-MS/MS.[6]
These pathways are not mutually exclusive and can occur in sequence, leading to a complex but interpretable mass spectrum. The relative abundances of the fragment ions will depend on the ionization method and the energy applied (e.g., electron energy in EI or collision energy in MS/MS).
Part 2: Experimental Protocol and Workflow
To validate the predicted fragmentation patterns, a systematic experimental approach is required. The following protocol describes a general workflow for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive ESI).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Instrumentation and Parameters (LC-ESI-MS/MS)
This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.[7]
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Cone/Fragmentor Voltage: A low voltage (e.g., 20 V) for the full scan (MS1) to minimize in-source fragmentation, and ramped voltages (e.g., 10-40 V) for MS/MS experiments.[7]
-
MS1 Scan Range: m/z 50-250.
-
MS/MS (Product Ion Scan): Select the precursor ion (e.g., m/z 180.0 for [M+H]⁺) and apply a range of collision energies (e.g., 10-30 eV) to observe fragmentation.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Part 3: Data Interpretation and Visualization
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions for this compound under positive ion ESI-MS/MS of the protonated molecule ([M+H]⁺, m/z 180.04).
| Predicted Ion m/z (Monoisotopic) | Proposed Elemental Composition | Proposed Fragmentation | Pathway |
| 180.0408 | [C₈H₆FN₂O₂]⁺ | Protonated Molecule [M+H]⁺ | - |
| 150.0403 | [C₈H₆FN O]⁺ | Loss of •NO from M+• (in EI) or similar process | A |
| 133.0353 | [C₈H₅FN]⁺ | Loss of •NO₂ from M+• (in EI) or HNO₂ from [M+H]⁺ | A |
| 106.0244 | [C₇H₄F]⁺ | Loss of •NO₂ followed by loss of HCN | A + B |
Note: The exact fragmentation under ESI may involve losses of neutral molecules like HNO₂ rather than radicals like •NO₂. However, the resulting fragment m/z is often the same or similar.
Visualizing Fragmentation Pathways
The proposed fragmentation cascades can be visualized to clarify the relationships between the precursor and product ions.
Diagram of Major Predicted Fragmentation Pathways
Caption: Predicted fragmentation cascade for [M+H]⁺.
Conclusion
This guide outlines the theoretically-derived fragmentation behavior of this compound based on the established principles of mass spectrometry. The primary fragmentation pathways are predicted to be initiated by the nitro group, involving the loss of nitrogen oxides, followed by secondary fragmentation of the indole core through the elimination of hydrogen cyanide. The provided experimental protocol offers a clear and robust method for acquiring empirical data to confirm these predictions. This synthesized approach serves as a valuable resource for researchers working on the structural characterization of this, and structurally related, novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
The rising a new star in drug discovery, 6-Fluoro-5-Nitro-1H-Indole, a technical guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological activity. The compound 6-fluoro-5-nitro-1H-indole represents a particularly compelling building block for modern drug discovery, combining the unique electronic properties of both a fluorine atom and a nitro group. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, providing researchers with the foundational knowledge to leverage this promising molecule in their work.
Molecular Architecture and Physicochemical Profile
This compound is a bicyclic aromatic heterocycle. The fusion of an electron-rich pyrrole ring with a benzene ring substituted with a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom creates a unique electronic landscape that dictates its reactivity and potential for molecular interactions.
Caption: Chemical Structure of this compound.
The strategic placement of the substituents is key. The fluorine at the 6-position is known to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits for drug candidates.[2][3] The nitro group at the 5-position significantly influences the molecule's electronic properties and serves as a versatile chemical handle for further synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1609131-18-1 | [4][5] |
| Molecular Formula | C₈H₅FN₂O₂ | [5] |
| Molecular Weight | 180.14 g/mol | [5] |
| Appearance | Yellow solid (Predicted) | [6] |
| Boiling Point | 379.6 ± 22.0 °C (Predicted) | [6] |
| Density | 1.527 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 14.65 ± 0.30 (Predicted) | [6] |
| Storage | 0-8 °C, sealed in dry, dark place | [5][6] |
Spectroscopic Characterization Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of closely related indole derivatives.[7][8] These predictions are invaluable for reaction monitoring and structural confirmation.[9]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H-NMR | - N-H Proton: A broad singlet expected at δ > 10 ppm. - Aromatic Protons: Complex multiplets in the δ 7.0-8.5 ppm range. The proton at C4 will be a doublet, strongly influenced by the adjacent nitro group. The proton at C7 will be a doublet coupled to the fluorine atom. Protons at C2 and C3 will appear as a triplet or doublet of doublets. |
| ¹³C-NMR | - Aromatic Carbons: Signals expected in the δ 100-150 ppm range. The carbon bearing the nitro group (C5) and the carbon bearing the fluorine (C6) will show significant shifts and C-F coupling. |
| ¹⁹F-NMR | - A single resonance is expected, with its chemical shift characteristic of an aryl fluoride. |
| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M+): A prominent peak at m/z = 180.04. |
Synthesis and Reactivity
The synthesis of substituted indoles is a well-established field, with several named reactions providing reliable routes.[10][11] For this compound, a logical and efficient approach involves the regioselective nitration of a 6-fluoroindole precursor.
Proposed Synthetic Pathway: Electrophilic Nitration
The direct nitration of the indole core is notoriously challenging due to the molecule's high reactivity and susceptibility to acid-catalyzed polymerization.[12] However, using a milder nitrating agent and an N-protected starting material can significantly improve yields and regioselectivity. The most plausible route begins with the commercially available 6-fluoro-1H-indole.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. 1609131-18-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound CAS#: 1609131-18-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 6-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-5-nitro-1H-indole (CAS Number: 1609131-18-1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of fluorinated and nitrated indole scaffolds in medicinal chemistry.
Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic functionalization of the indole ring can significantly modulate a compound's pharmacological profile. The introduction of a fluorine atom, as seen in this compound, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] Concurrently, the nitro group at the 5-position offers a versatile handle for further chemical modifications and has been implicated in the biological activity of several anticancer agents.[4][5]
This guide will delve into the specific attributes of this compound, a molecule that combines these two key functionalities. While direct literature on this specific compound is emerging, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a valuable building block in the development of novel therapeutics, particularly in oncology.[6]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1609131-18-1 | [Multiple Sources] |
| Molecular Formula | C₈H₅FN₂O₂ | [Multiple Sources] |
| Molecular Weight | 180.14 g/mol | [Multiple Sources] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Boiling Point | 379.6±22.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.527 g/cm³ (Predicted) | [ChemicalBook] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [SMU] |
Synthesis of this compound: A Proposed Methodology
The proposed synthesis of this compound would likely commence from a suitably substituted o-nitrotoluene, such as 2-methyl-4-fluoro-5-nitroaniline, and proceed through a two-step sequence involving enamine formation followed by reductive cyclization.
Experimental Protocol: Leimgruber-Batcho Synthesis
This protocol is adapted from the established synthesis of 6-chloro-5-fluoroindole and is presented as a predictive methodology for the synthesis of this compound.
Step 1: Enamine Formation
The initial step involves the condensation of the o-nitrotoluene precursor with a formamide acetal to generate a β-dimethylamino-2-nitrostyrene intermediate. This reaction leverages the increased acidity of the benzylic protons of the o-nitrotoluene.
-
Reagents and Materials:
-
2-methyl-4-fluoro-5-nitroaniline (or a related o-nitrotoluene)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, can accelerate the reaction)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the starting o-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at reflux (approximately 110°C) for 3 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure. The resulting crude enamine, a typically intensely colored solid, can often be used in the next step without further purification.
-
Step 2: Reductive Cyclization
The nitro-enamine intermediate is then subjected to reduction, which leads to the formation of the indole ring. Several reducing agents can be employed, with catalytic hydrogenation or iron in acetic acid being common choices.
-
Reagents and Materials:
-
Crude enamine from Step 1
-
Palladium on carbon (10% Pd/C) or Iron powder
-
Methanol or Ethanol (for hydrogenation) or Acetic Acid (for iron reduction)
-
Hydrogen source (for hydrogenation)
-
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Procedure (Iron in Acetic Acid):
-
To a stirred mixture of iron powder (excess) in acetic acid, heat the suspension to approximately 100°C.
-
Add a solution of the crude enamine in acetic acid dropwise, maintaining the temperature.
-
After the addition is complete, continue stirring at 100°C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove the iron residues.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.
-
Purification:
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Potential Applications in Medicinal Chemistry
The this compound scaffold is a promising starting point for the synthesis of a diverse range of potentially bioactive molecules. The nitro group at the 5-position can be readily reduced to an amine, which can then be further functionalized. Additionally, the indole C3 position is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction, to introduce a formyl group.
Downstream Functionalization: Vilsmeier-Haack Reaction and Reductive Amination
A common and highly useful transformation of nitroindoles is the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by reductive amination to install various amine side chains. This strategy has been successfully employed in the synthesis of 5-nitroindole derivatives with anticancer activity.[4]
Illustrative Protocol:
-
Step 1: Vilsmeier-Haack Reaction:
-
To a solution of this compound in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto ice water and neutralize with a base.
-
Extract the product, this compound-3-carbaldehyde, with an organic solvent.
-
-
Step 2: Reductive Amination:
-
To a solution of the 3-carbaldehyde intermediate in a suitable solvent (e.g., methanol), add the desired primary or secondary amine.
-
After stirring to form the imine intermediate, add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Work up the reaction to isolate the C3-aminomethylated indole derivative.
-
Caption: Potential downstream functionalization of this compound.
Biological Context and Therapeutic Relevance
While specific biological data for this compound is not yet published, the broader classes of fluorinated and nitrated indoles have demonstrated significant therapeutic potential.
-
Anticancer Activity: 5-Nitroindole derivatives have been investigated as binders of G-quadruplex DNA, particularly the c-Myc promoter, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[4][5] The presence of the nitro group is often crucial for this activity. Fluorinated indoles have also shown promise as anticancer agents by targeting various pathways, including angiogenesis.[3]
-
Antimicrobial Properties: The 6-fluoroindole moiety is found in compounds with antibacterial and antifungal properties.[3] Some indole derivatives are known to interfere with bacterial quorum sensing, a key communication system for virulence and biofilm formation.[3]
-
Neuroactive Compounds: Fluorinated indoles serve as precursors for potent selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and other mood disorders.[3]
The combination of the 6-fluoro and 5-nitro substituents in the target compound makes it a highly attractive scaffold for screening and development in these and other therapeutic areas.
Conclusion
This compound is a strategically designed chemical entity with significant potential as a building block in modern drug discovery. Its synthesis can be reliably achieved through established methods like the Leimgruber-Batcho reaction. The presence of both fluoro and nitro groups provides opportunities for enhancing pharmacological properties and for diverse chemical functionalization. Based on the known biological activities of related indole derivatives, this compound and its derivatives are promising candidates for investigation as novel anticancer, antimicrobial, and neuroactive agents. This guide provides a solid foundation of its properties and synthetic methodology to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. tsijournals.com [tsijournals.com]
A Technical Guide to the Synthesis of 6-Fluoro-5-Nitro-1H-Indole: Strategic Selection of Starting Materials
Introduction
The 6-fluoro-5-nitro-1H-indole scaffold is a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a nitro group at the 5-position of the indole ring system significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative molecules.[1][2] This makes it a highly sought-after intermediate in the development of novel therapeutics, including anti-cancer agents and neuroactive compounds.[1][2]
This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, with a core focus on the critical decision-making process involved in selecting the appropriate starting materials. We will dissect two principal retrosynthetic approaches, furnishing researchers and drug development professionals with the causal logic behind experimental choices, detailed protocols, and a comparative analysis to facilitate route selection for laboratory and industrial-scale synthesis.
Chapter 1: Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of a disubstituted fluoro-nitro-indole presents a classic strategic challenge: the timing and order of functional group introduction and heterocycle formation. Two divergent strategies dominate the landscape for accessing the target molecule.
Strategy A: Late-Stage Nitration This approach involves the initial synthesis of the 6-fluoro-1H-indole core, followed by electrophilic nitration to introduce the nitro group at the C-5 position. While seemingly direct, this pathway is fraught with challenges related to the inherent reactivity of the indole nucleus, which is susceptible to acid-catalyzed polymerization and can yield a mixture of regioisomers.[3]
Strategy B: Convergent Synthesis from Pre-Functionalized Aromatics This more controlled strategy involves building the indole ring from an aromatic precursor that already contains the requisite fluoro and nitro substituents in the correct orientation. Classic indole ring-forming reactions, such as the Leimgruber-Batcho and Fischer syntheses, are employed to construct the heterocyclic portion of the molecule. This approach offers superior control over regiochemistry, often leading to higher yields and purity of the desired product.
The choice between these strategies is the primary determinant of the starting materials and the overall efficiency of the synthesis.
Figure 1: Retrosynthetic analysis of this compound, illustrating the two primary strategic disconnections.
Chapter 2: Synthesis via Late-Stage Nitration
This strategy hinges on the successful synthesis and subsequent regioselective nitration of 6-fluoro-1H-indole.
Starting Material: Synthesis of 6-Fluoro-1H-indole
The precursor, 6-fluoro-1H-indole, can be reliably synthesized via well-established named reactions. The Leimgruber-Batcho synthesis is often preferred for its high yields and mild conditions.[1][4]
-
Key Starting Material: 4-Fluoro-2-nitrotoluene (also known as 1-fluoro-4-methyl-2-nitrobenzene).
-
Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to react with an N,N-dimethylformamide acetal to form a key enamine intermediate. Subsequent reductive cyclization of this intermediate yields the indole core.[4]
Figure 2: Workflow for the Leimgruber-Batcho synthesis of 6-fluoro-1H-indole.
Nitration of 6-Fluoro-1H-indole
Direct nitration of the indole ring is challenging. The C-3 position is the most electron-rich and thus the primary site for electrophilic attack.[3] To achieve nitration on the benzene ring (at C-5), careful selection of the nitrating agent and reaction conditions is paramount to suppress C-3 nitration and prevent acid-catalyzed polymerization.
-
Key Challenge: Overcoming the natural reactivity of the pyrrole ring to direct the electrophile to the C-5 position of the benzene ring.
-
Experimental Consideration: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, can favor nitration on the benzene moiety. N-protection of the indole with groups like tosyl (Ts) can also be employed to modulate reactivity.[3]
Experimental Protocol: Nitration of 6-Fluoro-1H-indole
-
Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride (5 vol) at -10 °C. Stir for 15 minutes to generate acetyl nitrate.
-
Reaction Setup: Dissolve 6-fluoro-1H-indole (1.0 eq) in acetic anhydride (10 vol) in a three-necked flask and cool the solution to -30 °C.
-
Addition: Add the pre-cooled acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not rise above -25 °C.
-
Quenching: After stirring for 30-60 minutes at low temperature, quench the reaction by pouring it slowly onto a mixture of crushed ice and aqueous sodium hydroxide solution.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound, separating it from other isomers.
Chapter 3: Convergent Synthesis via Pre-Functionalized Aromatics
This strategy provides superior regiochemical control by constructing the indole from a benzene ring that already possesses the required 1-fluoro-2-nitro arrangement relative to the points of cyclization.
The Leimgruber-Batcho Approach
This is one of the most efficient and scalable methods for this target.[5][6]
-
Key Starting Material: 4-Fluoro-3-nitrotoluene.
-
Rationale: This starting material positions the methyl group ortho to the nitro group, fulfilling the requirement for the Leimgruber-Batcho reaction. The fluorine and nitro groups are correctly positioned to become the C-6 and C-5 substituents, respectively, upon cyclization.
-
Synthesis of Starting Material: 4-Fluoro-3-nitrotoluene can be prepared by the nitration of 3-fluorotoluene. This nitration yields a mixture of isomers, including the desired 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, which must be separated.[7][8]
Experimental Protocol: Leimgruber-Batcho Synthesis of this compound
-
Enamine Formation: A mixture of 4-fluoro-3-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and pyrrolidine (1.5 eq) in DMF is heated to reflux for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude enamine, trans-1-(dimethylamino)-2-(4-fluoro-3-nitrophenyl)ethene, which is often carried forward without further purification.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation (H₂ gas, 50 psi) until hydrogen uptake ceases.[1] Alternatively, reduction can be achieved using iron powder in acetic acid.[5][9]
-
Purification: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.
The Fischer Indole Approach
The Fischer indole synthesis is a classic, powerful method for indole formation.[10][11]
-
Key Starting Material: (4-Fluoro-5-nitrophenyl)hydrazine.
-
Rationale: The Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[10] The phenylhydrazone is formed from the reaction of the chosen phenylhydrazine with an aldehyde or ketone. For the synthesis of an unsubstituted indole at C-2 and C-3, acetaldehyde or pyruvic acid (followed by decarboxylation) are common reagents.
-
Synthesis of Starting Material: (4-Fluoro-5-nitrophenyl)hydrazine is typically prepared from 4-fluoro-5-nitroaniline. The aniline is subjected to diazotization with sodium nitrite and HCl, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride.
Figure 3: Workflow for the Fischer indole synthesis of this compound.
Chapter 4: Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including the scale of the synthesis, availability of starting materials, and desired purity.
| Parameter | Strategy A: Late-Stage Nitration | Strategy B: Leimgruber-Batcho | Strategy B: Fischer Indole |
| Key Starting Material | 6-Fluoro-1H-indole | 4-Fluoro-3-nitrotoluene | (4-Fluoro-5-nitrophenyl)hydrazine |
| Regiocontrol | Low to Moderate; risk of isomers | High; regiochemistry is pre-defined | High; regiochemistry is pre-defined |
| Number of Steps | Fewer core steps (if 6-fluoroindole is available) | Moderate | Moderate to High (includes synthesis of hydrazine) |
| Potential Yield | Variable; often low due to side reactions | Good to Excellent | Good |
| Key Challenges | Isomer separation, polymerization[3] | Synthesis and purification of nitrotoluene isomer[8] | Stability and handling of hydrazine starting material |
| Scalability | Poor; purification is difficult on a large scale | Excellent; often used in industrial processes[5] | Good |
Conclusion
For the synthesis of this compound, convergent strategies that utilize pre-functionalized aromatic starting materials are demonstrably superior to a late-stage nitration approach. The Leimgruber-Batcho synthesis starting from 4-fluoro-3-nitrotoluene represents the most robust and scalable route, offering excellent control over the final product's regiochemistry and generally providing high yields. While the Fischer indole synthesis is also a viable and effective method, it may involve the additional complexity of preparing and handling the requisite phenylhydrazine intermediate. The late-stage nitration of 6-fluoro-1H-indole should be considered a less favorable option, primarily suitable for small-scale exploratory work where the challenges of low yield and complex purification can be tolerated. The ultimate choice of starting material is intrinsically linked to the chosen synthetic strategy, with 4-fluoro-3-nitrotoluene being the premier choice for an efficient and controlled synthesis of this valuable pharmaceutical building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
A Technical Guide to the Biological Screening of 6-fluoro-5-nitro-1H-indole: A Roadmap for Therapeutic Discovery
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The strategic introduction of electron-withdrawing groups, such as nitro and fluoro moieties, can significantly modulate the pharmacological properties of the indole ring system, often enhancing its therapeutic potential. This guide provides a comprehensive framework for the initial biological screening of 6-fluoro-5-nitro-1H-indole, a compound of interest due to its structural alerts for potential anticancer and antimicrobial activities. We will delve into the rationale behind selecting specific screening assays, provide detailed, field-proven protocols, and outline a logical workflow for preliminary bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutic agents.
Introduction: The Rationale for Screening this compound
The indole scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] The introduction of a nitro group, particularly at the 5-position of the indole ring, has been associated with pronounced biological effects, including anticancer and antimicrobial properties.[6][7][8][9] The nitro group can act as a bioisostere for other functional groups and can be metabolically reduced to reactive intermediates that exert cytotoxic effects.[9] Furthermore, the incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11]
The compound this compound combines these features, making it a compelling candidate for biological screening. The synergistic effect of the 5-nitro and 6-fluoro substituents on the indole core warrants a systematic investigation of its potential as a therapeutic agent. This guide proposes a tiered screening approach, beginning with broad cytotoxicity and antimicrobial assessments, followed by more targeted enzyme inhibition assays based on the initial findings.
Tier 1 Screening: Foundational Bioactivity Assessment
The initial phase of screening is designed to provide a broad overview of the compound's biological effects, primarily focusing on its potential cytotoxicity against cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15] This assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC3 - prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| PC3 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][16] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains and Culture Conditions:
-
Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Grow the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C with shaking.[16][17]
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial cultures in fresh MHB to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).[16][18]
-
Dispense 100 µL of MHB into wells 2 through 12.[16]
-
Add 200 µL of the highest concentration of the compound to well 1.[16]
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution down to well 10. Discard 100 µL from well 10.[16]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[16]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
-
Alternatively, the optical density at 600 nm (OD600) of each well can be measured using a microplate reader.
-
Data Presentation: Antimicrobial Activity
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Bacillus subtilis | Positive | |
| Escherichia coli | Negative | |
| Pseudomonas aeruginosa | Negative |
Tier 2 Screening: Mechanistic Exploration
Based on the results from the Tier 1 screening, a more focused investigation into the potential mechanism of action can be pursued. If significant anticancer or antimicrobial activity is observed, the following enzyme inhibition assays are recommended.
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[19][20] Many indole derivatives have been reported to exhibit antimicrobial activity through the inhibition of DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.
-
Aliquot the reaction mixture into microfuge tubes.
-
Add varying concentrations of this compound (dissolved in DMSO) to the respective tubes. Include a no-compound control (DMSO vehicle) and a positive control inhibitor (e.g., ciprofloxacin).
-
-
Enzyme Addition and Incubation:
-
Add E. coli DNA gyrase to each tube (except for a no-enzyme control).
-
Mix gently and incubate at 37°C for 30-60 minutes.[21]
-
-
Reaction Termination and Sample Preparation:
-
Agarose Gel Electrophoresis:
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.[21]
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
-
Visualization of Experimental Workflow
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. topogen.com [topogen.com]
The Strategic Utility of 6-Fluoro-5-Nitro-1H-Indole in Modern Drug Discovery: A Technical Guide
Introduction: The Significance of Fluorinated Nitroindoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Strategic functionalization of the indole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom, for instance, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] When combined with a nitro group, a powerful electron-withdrawing moiety, the resulting fluoro-nitro-indole intermediate becomes a highly versatile building block for complex molecular architectures. This guide provides an in-depth technical overview of 6-fluoro-5-nitro-1H-indole, a research chemical intermediate poised for significant applications in contemporary drug discovery programs. We will explore its synthesis, inherent reactivity, and potential as a precursor to novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a research chemical begins with its fundamental properties. The data presented below for this compound is compiled from supplier technical data and extrapolated from spectroscopic principles for analogous structures.[3][4][5][6]
| Property | Value |
| CAS Number | 1609131-18-1 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate) |
| Purity (Typical) | ≥97% |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons will exhibit characteristic shifts and coupling constants influenced by the fluorine and nitro substituents. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Carbon signals will be split by the fluorine atom (C-F coupling). The carbon attached to the nitro group will be significantly downfield.
-
IR Spectroscopy: Characteristic peaks will be observed for N-H stretching, aromatic C-H stretching, C=C stretching, and strong asymmetric and symmetric stretches for the NO₂ group.
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z 180.14, with a fragmentation pattern characteristic of the indole core.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of substituted indoles is a well-established field, with several named reactions offering viable routes. For this compound, the Leimgruber-Batcho indole synthesis presents a particularly advantageous and industrially scalable approach, starting from a readily available substituted o-nitrotoluene.[7] This method avoids the often harsh conditions of the Fischer indole synthesis, which can be problematic with electron-deficient substrates.[8]
The Leimgruber-Batcho Synthesis Pathway
This two-stage process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[3][9]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
Derivatization strategies for 6-fluoro-5-nitro-1H-indole
< An In-Depth Technical Guide to the Derivatization of 6-Fluoro-5-Nitro-1H-Indole
Abstract
The this compound core is a privileged scaffold in medicinal chemistry, offering a unique combination of electronic properties and substitution patterns that are attractive for drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group provides a versatile handle for a variety of chemical transformations.[1][2][3][4] This technical guide provides a comprehensive overview of the key derivatization strategies for this valuable heterocyclic building block. We will delve into the underlying chemical principles governing the reactivity of the indole nucleus, the nitro group, and the fluoro substituent, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The indole framework is a ubiquitous motif in biologically active compounds.[5] The strategic incorporation of a fluorine atom at the 6-position and a nitro group at the 5-position of the indole ring creates a molecule with distinct and advantageous properties for drug development. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, while the fluorine atom can modulate pharmacokinetic and pharmacodynamic properties.[3][4] Understanding the interplay of these functional groups is paramount to successfully employing this compound in synthetic campaigns.
This guide will explore four primary avenues for derivatization:
-
N-Functionalization of the Indole Ring: Targeting the acidic N-H proton for the introduction of various substituents.
-
Reduction of the Nitro Group and Subsequent Derivatization: Transforming the nitro group into a highly versatile amino functionality.
-
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position: Leveraging the activating effect of the ortho-nitro group to displace the fluorine atom.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging new carbon-carbon and carbon-heteroatom bonds at various positions.
Synthesis of the Core Scaffold: this compound
While commercially available, understanding the synthesis of the starting material provides valuable context.[6][7] A common route is the Leimgruber-Batcho indole synthesis, which is amenable to industrial scale-up.[1][8] This method typically involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.
Derivatization Strategies
3.1. N-Functionalization of the Indole Ring
The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base to generate the corresponding indolyl anion. This nucleophile can then react with a variety of electrophiles to introduce substituents at the N1-position.
Causality Behind Experimental Choices: The choice of base is critical and depends on the acidity of the N-H proton and the nature of the electrophile. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used for complete deprotonation.[9][10] For less reactive electrophiles, a milder base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF may suffice.[11]
Key Reactions:
-
N-Alkylation: Introduction of alkyl groups using alkyl halides.
-
N-Arylation: Formation of N-aryl indoles, often via copper or palladium-catalyzed cross-coupling reactions.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.
-
N-Sulfonylation: Introduction of a sulfonyl group for protection or to modulate biological activity.
Experimental Protocol: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2. Reduction of the Nitro Group and Subsequent Derivatization
The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast array of subsequent derivatization possibilities. The resulting 5-amino-6-fluoro-1H-indole is a valuable intermediate for the synthesis of compounds with diverse biological activities.[12]
Causality Behind Experimental Choices: The choice of reducing agent is crucial and depends on the presence of other reducible functional groups in the molecule. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method.[13] Alternatively, chemical reducing agents like stannous chloride (SnCl2) or sodium dithionite can be employed, particularly when catalytic hydrogenation is not feasible.[13]
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2 gas, 10% Pd/C, Ethanol, RT | Clean reaction, high yields, easy workup | Not suitable for substrates with other reducible groups (e.g., alkynes, alkenes) |
| Stannous Chloride | SnCl2·2H2O, Ethanol, Reflux | Tolerant of many functional groups | Requires removal of tin salts during workup |
| Sodium Dithionite | Na2S2O4, NaOH(aq), 50 °C | Mild conditions, good for sensitive substrates | Can sometimes lead to side products |
Experimental Protocol: Reduction of this compound using SnCl2
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate through a pad of celite and wash thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-amino-6-fluoro-1H-indole.
The resulting amino group can be further derivatized via:
-
Acylation: To form amides.
-
Sulfonylation: To form sulfonamides.
-
Alkylation: To form secondary or tertiary amines.
-
Diazotization: Followed by Sandmeyer or related reactions to introduce a variety of substituents.
3.3. Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The fluorine atom at the C6-position is activated towards nucleophilic aromatic substitution by the ortho-nitro group.[14] This allows for the displacement of the fluoride ion by a range of nucleophiles, providing a direct route to 6-substituted-5-nitro-1H-indoles.
Causality Behind Experimental Choices: The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the stability of the intermediate Meisenheimer complex.[15] Strong nucleophiles such as alkoxides, thiolates, and amines are particularly effective. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the charged intermediate.
Experimental Protocol: SNAr with a Thiol Nucleophile
-
To a solution of this compound (1.0 eq) and the desired thiol (1.2 eq) in DMF, add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3.4. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds.[16][17] While the electron-deficient nature of the this compound ring can make some C-H activation reactions challenging, derivatization to introduce a halide (e.g., at the C3 position via iodination) can open up possibilities for Suzuki, Sonogashira, and Heck couplings.[18][19]
Causality Behind Experimental Choices: The success of a cross-coupling reaction depends on the choice of catalyst, ligand, base, and solvent. For example, in a Suzuki coupling, a palladium(0) catalyst like Pd(PPh3)4 or a combination of a palladium(II) precursor and a phosphine ligand is typically used in the presence of a base like sodium carbonate or potassium phosphate.
Experimental Workflow: Suzuki Coupling of a 3-Iodo-6-fluoro-5-nitro-1H-indole Derivative
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Visualization of Derivatization Pathways
The following diagram illustrates the key derivatization pathways for this compound.
Caption: Key derivatization strategies for this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its reactivity, particularly the interplay between the indole nucleus, the activating nitro group, and the displaceable fluoro substituent, is essential for its effective utilization. This guide has outlined the primary strategies for its derivatization, providing both the theoretical underpinnings and practical protocols to empower researchers in their synthetic endeavors. The strategic application of the methodologies described herein will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. labshake.com [labshake.com]
- 7. This compound, 95.0%, 500mg [scisupplies.eu]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-Fluoro-5-nitro-1H-indole: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-fluoro-5-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry. The unique electronic properties imparted by the fluorine and nitro substituents make this scaffold valuable for the development of novel therapeutic agents. This guide details two robust synthetic pathways for the precursor, 6-fluoroindole, and a subsequent regioselective nitration protocol. The methodologies are presented with in-depth scientific rationale, step-by-step instructions, and guidance on purification and characterization, ensuring scientific integrity and reproducibility.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] The strategic introduction of a fluorine atom at the 6-position can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[1] Further functionalization with a nitro group at the 5-position introduces a versatile handle for subsequent chemical transformations and can modulate the electronic profile of the molecule. This compound is therefore a highly sought-after intermediate for the synthesis of a wide range of bioactive molecules, including potential anti-cancer agents and central nervous system therapeutics.
This application note provides detailed protocols for the synthesis of this compound, starting with the preparation of the 6-fluoroindole precursor via two well-established methods: the Leimgruber-Batcho and Fischer indole syntheses. A subsequent, carefully controlled nitration reaction is then described to regioselectively install the nitro group at the 5-position.
Part 1: Synthesis of 6-Fluoroindole Precursor
Two primary, industrially scalable methods for the synthesis of 6-fluoroindole are the Leimgruber-Batcho and Fischer indole syntheses.[1][2] The choice between these routes may depend on the availability of starting materials and desired scale.
Method A: Leimgruber-Batcho Indole Synthesis
This method is often favored for its high yields and the use of readily available starting materials.[1] It proceeds through the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.
Caption: Leimgruber-Batcho synthesis of 6-fluoroindole.
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, approx. 4 volumes).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting enamine solution is typically used directly in the next step without purification.
Step 2: Reductive Cyclization
-
In a separate, larger reaction vessel, prepare a suspension of iron powder (approx. 4.0 eq) in a mixture of acetic acid (approx. 8 volumes) and toluene (approx. 9 volumes).
-
Heat the iron suspension to 60-70 °C with vigorous stirring.
-
Slowly add the enamine solution from Step 1 to the heated iron suspension, maintaining the internal temperature below 90 °C. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the enamine is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-fluoroindole.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.
Method B: Fischer Indole Synthesis
A classic and versatile method for indole synthesis, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[1][3]
Caption: Fischer indole synthesis of 6-fluoroindole.
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 80-120 °C for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6-fluoroindole.
| Parameter | 6-Fluoroindole |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Off-white to beige crystalline powder[3] |
| Melting Point | 72-76 °C[3][4] |
| CAS Number | 399-51-9[4] |
Part 2: Nitration of 6-Fluoroindole
The nitration of the indole ring is an electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom in the pyrrole ring directs electrophiles primarily to the C3 position. However, the benzene ring can also be functionalized. In the case of 6-fluoroindole, the fluorine atom is an ortho-, para-director, and the indole nitrogen directs to the C5 and C7 positions. The C5 position is generally favored for electrophilic substitution on the benzene ring of the indole nucleus. Careful control of reaction conditions is crucial to achieve regioselective nitration and avoid the formation of undesired isomers and polymerization, which can be a significant side reaction with indoles.
Proposed Synthetic Pathway for this compound
Caption: Nitration of 6-fluoroindole.
Experimental Protocol (Nitration)
Reagents and Solvents:
-
6-Fluoroindole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of Acetyl Nitrate (Optional, for milder conditions): In a flask cooled to 0 °C, slowly add concentrated nitric acid (1.0 eq) to acetic anhydride (2.0 eq) with stirring. Use this freshly prepared solution immediately.
-
Nitration Reaction:
-
Dissolve 6-fluoroindole (1.0 eq) in a suitable solvent such as dichloromethane or acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Method A (Harsh): Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1:1 v/v) at 0 °C. Add this mixture dropwise to the indole solution, ensuring the temperature does not rise above 0 °C.
-
Method B (Milder): Slowly add the freshly prepared acetyl nitrate solution dropwise to the cooled indole solution, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
| Parameter | This compound |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Expected to be a yellow or orange solid |
| CAS Number | 1609131-18-1 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Organic solvents are flammable. Keep away from ignition sources.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the nitration.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, NO₂).
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound. By following the outlined protocols for the synthesis of the 6-fluoroindole precursor and its subsequent nitration, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on understanding the underlying chemical principles and adherence to safety protocols will ensure successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Synthesis of 6-fluoro-5-nitro-1H-indole via Leimgruber-Batcho Synthesis
Introduction: Strategic Importance of 6-fluoro-5-nitro-1H-indole
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1] The strategic introduction of fluorine into molecular frameworks is a widely recognized strategy in modern drug discovery to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated indoles like this compound are highly valuable intermediates for the synthesis of complex therapeutic agents, including treatments for cancer, infectious diseases, and neurological disorders.[1][3][4][5]
The Leimgruber-Batcho indole synthesis provides a robust and highly efficient pathway for constructing the indole ring system.[6][7] It has emerged as a preferred industrial method over alternatives like the Fischer synthesis due to its high yields, milder reaction conditions, and the commercial availability of the requisite ortho-nitrotoluene starting materials.[3][6] This application note provides a detailed protocol and expert insights for the synthesis of this compound, a key building block for advanced pharmaceutical development.
Reaction Mechanism and Rationale
The Leimgruber-Batcho synthesis is a powerful two-step process.[8] The causality behind its efficiency lies in the activation of the benzylic methyl group by the ortho-nitro substituent, which enhances its acidity.[9][10]
Step 1: Enamine Formation The synthesis begins with the condensation of an appropriately substituted o-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heating DMF-DMA generates a reactive iminium ion.[9] The methoxide byproduct deprotonates the acidic methyl group of the o-nitrotoluene, creating a carbanion that attacks the iminium ion. Subsequent elimination of methanol yields a highly conjugated β-dimethylamino-2-nitrostyrene, known as an enamine.[8][9] These intermediates are often intensely colored (typically red) due to their extended push-pull electronic system.[6] The addition of a secondary amine like pyrrolidine can catalyze this step by forming a more reactive enamine-forming reagent in situ.[6]
Step 2: Reductive Cyclization The second stage involves the reduction of the nitro group to an amino group. This is immediately followed by a spontaneous intramolecular cyclization. The newly formed aniline attacks the enamine's double bond, leading to the formation of an indoline intermediate. The final step is the elimination of dimethylamine, which rearomatizes the five-membered ring to furnish the stable indole product.[8][9] A variety of reducing agents can be employed, offering flexibility to accommodate other functional groups in the molecule. Common systems include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction with reagents like iron in acetic acid, stannous chloride, or sodium dithionite.[6][7]
Mechanistic Pathway Diagram
Caption: Reaction mechanism of the Leimgruber-Batcho synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high fidelity and reproducibility. The starting material for this synthesis is 4-fluoro-1-methyl-2,5-dinitrobenzene.
Part A: Synthesis of (E)-2-(4-fluoro-2,5-dinitrophenyl)-N,N-dimethylethen-1-amine (Enamine Intermediate)
Materials and Equipment:
-
4-fluoro-1-methyl-2,5-dinitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-1-methyl-2,5-dinitrobenzene (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a solution of approximately 0.5 M concentration.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 - 3.0 eq) to the stirred solution.
-
Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the DMF solvent under reduced pressure using a rotary evaporator. The resulting crude product, a dark red solid or oil, can often be used directly in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part B: Synthesis of this compound (Reductive Cyclization)
Materials and Equipment:
-
Crude enamine intermediate from Part A
-
Acetic acid (glacial)
-
Toluene
-
Iron powder (<325 mesh)
-
Silica gel (for filtration aid)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate and Hexanes for chromatography
-
Standard glassware for workup and purification
Procedure:
-
Prepare a mixture of toluene and glacial acetic acid (e.g., 1:1 v/v) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Add iron powder (approx. 5-10 eq) and a small amount of silica gel to the solvent mixture.[11] Heat this slurry to approximately 60-70 °C with vigorous stirring.
-
Dissolve the crude enamine intermediate from Part A in a minimal amount of the reaction solvent (toluene/acetic acid).
-
Add the enamine solution dropwise to the hot iron slurry. An exothermic reaction may be observed; maintain the internal temperature below 90 °C during the addition.[11]
-
After the addition is complete, heat the mixture to 100 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron powder and silica gel. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluoro-1-methyl-2,5-dinitrobenzene | Starting Material | C₇H₅FN₂O₄ | 216.13 | 101418-97-7 |
| (E)-2-(4-fluoro-2,5-dinitrophenyl)-N,N-dimethylethen-1-amine | Intermediate | C₁₀H₁₀FN₃O₄ | 271.20 | N/A |
| This compound | Final Product | C₈H₅FN₂O₂ | 180.14 | 1609131-18-1[12][13] |
Typical yields for the Leimgruber-Batcho synthesis are generally high, often exceeding 70-80% over the two steps, though optimization may be required for specific substrates.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Stalled Enamine Formation | 1. Impure or hydrolyzed DMF-DMA. 2. Insufficient temperature. 3. Presence of moisture. | 1. Use freshly opened or distilled DMF-DMA. 2. Ensure the reaction temperature reaches at least 100 °C. 3. Use anhydrous DMF and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Low Yield in Cyclization | 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Formation of side products (e.g., over-reduction of the second nitro group). | 1. Use freshly opened, fine-mesh iron powder. Consider acid activation if necessary. 2. Monitor reaction closely by TLC to ensure completion before workup. 3. Control temperature carefully during the addition of the enamine. If issues persist, consider alternative reducing systems like Raney Nickel/Hydrazine or catalytic hydrogenation. |
| Difficult Purification | 1. Streaking or poor separation on silica gel. 2. Presence of highly polar impurities from the iron reduction. | 1. Add 1% triethylamine to the eluent to sharpen peaks of basic compounds. 2. Perform a thorough aqueous workup to remove inorganic salts and acetic acid. A pre-purification plug filtration through a small pad of silica may be beneficial. |
Safety and Handling
-
Nitroaromatic Compounds: These are potentially explosive and toxic. Handle with care, avoid shock and heat, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF, toluene, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: DMF-DMA is moisture-sensitive and corrosive. Acetic acid is corrosive. Handle with appropriate care.
-
Reduction Step: The reaction of iron with acid generates hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a fume hood with adequate ventilation and no nearby ignition sources.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. This compound CAS#: 1609131-18-1 [chemicalbook.com]
- 13. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]
Application Notes & Protocols for the Experimental Use of 6-Fluoro-5-Nitro-1H-Indole
Abstract and Scope
6-Fluoro-5-nitro-1H-indole is a substituted indole scaffold of significant interest in medicinal chemistry. The strategic placement of an electron-withdrawing nitro group and a metabolically robust fluorine atom makes it a versatile intermediate for the synthesis of complex therapeutic agents. The indole core is a privileged structure found in numerous pharmaceuticals, and modifications such as fluorination are known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall drug-like properties.[1][2][3] This guide provides an in-depth exploration of the experimental utility of this compound, detailing its physicochemical properties, safety considerations, and validated protocols for key synthetic transformations. The procedures outlined herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to confidently incorporate this valuable building block into their drug discovery programs.
Physicochemical Properties & Safety Data
Before commencing any experimental work, it is critical to understand the material's properties and handling requirements.
Table 1: Physicochemical and Safety Profile
| Property | Value | Source(s) |
| IUPAC Name | This compound | Analogous to[4] |
| CAS Number | 1609131-18-1 | [5] |
| Molecular Formula | C₈H₅FN₂O₂ | Calculated |
| Molecular Weight | 180.14 g/mol | Calculated |
| Appearance | Expected to be a yellow to brown crystalline solid (typical for nitro-aromatics) | General Chemical Knowledge |
| Hazard Statements | Based on related structures, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][6] Harmful if swallowed (H302).[6] Handle with appropriate personal protective equipment (PPE). | GHS data for analogous compounds[4][6] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Standard laboratory practice |
Safety Precaution: Always consult the material-specific Safety Data Sheet (SDS) before use.[7] Work in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Core Synthetic Applications & Mechanistic Rationale
This compound is primarily utilized as a synthetic intermediate. Its reactivity is dictated by three key features: the acidic N-H proton of the indole ring, the electron-deficient aromatic system, and the nitro group, which can be readily reduced to an amine.
Key Transformations:
-
N-Alkylation/N-Arylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This anion readily reacts with electrophiles like alkyl or acyl halides, allowing for the introduction of diverse side chains critical for exploring structure-activity relationships (SAR).[8]
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an aniline derivative is a cornerstone transformation, opening pathways for amide bond formation, sulfonylation, or diazotization, enabling further molecular diversification.
-
C-C Bond Formation (via Halogenated Intermediates): While the parent compound is not primed for cross-coupling, halogenation of the indole core (e.g., at the C3 or C7 position) creates a substrate for powerful reactions like the Suzuki-Miyaura coupling. This allows for the construction of biaryl systems, a common motif in modern pharmaceuticals.[9][10]
The following diagram outlines a general synthetic workflow starting from this compound, highlighting these key transformations.
Caption: General synthetic workflow utilizing this compound.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
Protocol 1: N-Alkylation of this compound
This procedure describes the reaction of the indole with an alkyl halide using sodium hydride as the base. This method is highly efficient for simple alkyl halides.[8][11]
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. The resulting sodium salt of the indole is a potent nucleophile. Anhydrous DMF or THF is used as the solvent because it is polar aprotic, effectively solvating the cation without interfering with the nucleophile.[8][11] The reaction is initiated at 0 °C to control the initial exothermic deprotonation and evolution of hydrogen gas.
Table 2: Reagents for N-Alkylation
| Reactant/Reagent | Molar Equiv. | Example Amount (1 mmol scale) | Notes |
| This compound | 1.0 | 180 mg (1.0 mmol) | Starting material |
| Sodium Hydride (60% in oil) | 1.1 - 1.2 | 44 - 48 mg (1.1 - 1.2 mmol) | Handle with extreme care; reacts violently with water. |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.0 - 1.2 | 171 - 205 mg (1.0 - 1.2 mmol) | The electrophile. Can be an alkyl iodide, bromide, or chloride. |
| Anhydrous DMF | - | 5 - 10 mL | Solvent. Ensure it is dry. |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration ~0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas evolves. The mixture may effervesce.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The solution may change color as the indole anion forms.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous phase two more times with ethyl acetate.
-
Workup: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reduction of the Nitro Group to an Amine
The reduction of the nitro group is a common step to prepare for subsequent functionalization.[12] Tin(II) chloride is a classical and reliable reagent for this transformation in a laboratory setting.
Causality: Tin(II) chloride (SnCl₂) in the presence of a strong acid (HCl) acts as a chemical reductant. The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced to the primary amine. Ethanol is often used as a co-solvent to aid in the solubility of the organic substrate.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add the 5-nitroindole derivative (1.0 eq) and ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Basification: Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). Caution: This is an exothermic neutralization.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-aminoindole derivative.
-
Purification: The product can be purified by column chromatography if necessary, though it is often used directly in the next step.
Application Concept: Suzuki-Miyaura Cross-Coupling
To engage in C-C bond formation via Suzuki-Miyaura coupling, the indole must first be halogenated. For this example, we will assume the synthesis of a hypothetical 7-bromo-6-fluoro-5-nitro-1H-indole intermediate.
Causality: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[13] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13][14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Procedure (General):
-
Preparation: In a microwave vial or Schlenk flask, combine the 7-bromo-indole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[10]
-
Solvent: Add a solvent system, typically a mixture like dioxane/water or DME/water.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction to 80-120 °C (conventional heating) or as specified for microwave heating, and stir for 1-12 hours.[10] Monitor progress by LC-MS or TLC.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Characterization
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. For N-alkylation, the disappearance of the broad N-H singlet around 8-10 ppm and the appearance of new signals corresponding to the alkyl group are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the crude and purified material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1609131-18-1|this compound|BLD Pharm [bldpharm.com]
- 6. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Note: A Validated Protocol for the Recrystallization of 6-Fluoro-5-Nitro-1H-Indole
Abstract
6-Fluoro-5-nitro-1H-indole is a key heterocyclic building block in medicinal chemistry and materials science, often utilized in the synthesis of bioactive compounds and functional materials. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and compromised activity in subsequent synthetic steps. This application note provides a comprehensive, validated protocol for the purification of this compound via recrystallization. We delve into the underlying principles of solvent selection, provide a detailed step-by-step methodology, and outline quality control measures to ensure the isolation of a high-purity product. This guide is intended for researchers, chemists, and process development scientists seeking a reliable method for obtaining analysis-grade this compound.
Core Principles: Recrystallization of a Polar Nitroaromatic Heterocycle
Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility between the target compound and its impurities in a given solvent system. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature, typically near the solvent's boiling point[1][2][3].
For this compound, the molecular structure dictates the choice of solvent. The presence of the N-H group on the indole ring, the highly polar nitro group (-NO₂), and the electronegative fluorine atom confer significant polarity. This suggests that polar solvents will be most effective. The N-H moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This makes polar protic solvents, such as ethanol or methanol, excellent starting points for solvent screening.
The process relies on preparing a saturated solution of the crude compound in a minimal amount of hot solvent. As this solution cools slowly, the solubility of the compound decreases, and the solution becomes supersaturated. This controlled change drives the formation of a crystal lattice. The slow, methodical growth of crystals is selective for the target molecule, effectively excluding impurities from the lattice structure, which remain dissolved in the cold solvent (mother liquor)[1].
Safety Precautions for Handling Nitroaromatic Indoles
Nitroaromatic compounds, as a class, require careful handling due to their potential toxicity and thermal instability[4].
-
Toxicity and Exposure: Many nitroaromatic compounds are toxic, potentially mutagenic, and can be readily absorbed through the skin[4][5]. Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Thermal Stability: The nitro group is an energy-rich functional group. While mononitrated aromatics are generally more stable than their polynitrated counterparts, they can decompose exothermically at elevated temperatures[4][6]. Avoid overheating the solid or its concentrated solutions. Use a heating mantle with a stirrer or a water/oil bath for controlled heating.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong bases, acids, or reducing agents[4].
Materials and Equipment
Reagents & Solvents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Ethyl Acetate
-
Heptane or Hexane
-
Deionized Water
-
Celite® or activated charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Whatman filter paper (for Büchner funnel)
-
Beakers
-
Graduated cylinders
-
Spatulas
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and UV lamp
Protocol Part I: Optimal Solvent System Selection
Before performing a bulk recrystallization, it is crucial to identify the optimal solvent or solvent mixture through small-scale trials. This ensures high recovery and purity.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise at room temperature, stirring after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent is one that requires heating to dissolve the compound and yields a large number of crystals upon cooling[3].
Data Summary for Solvent Screening:
| Solvent System | Solubility (20°C) | Solubility (Near Boiling) | Crystal Formation on Cooling | Recommendation |
|---|---|---|---|---|
| Ethanol | Sparingly Soluble | Highly Soluble | Abundant, well-formed crystals | Excellent Choice |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | Good crystal formation | Good Choice; consider a co-solvent |
| Water | Insoluble | Insoluble | N/A | Unsuitable as a single solvent |
| Toluene | Sparingly Soluble | Moderately Soluble | Slow/Poor crystallization | Not Ideal |
| Ethyl Acetate / Heptane | N/A | N/A | N/A | Promising mixed-solvent system |
Based on the polarity of the target molecule, Ethanol is predicted to be an excellent single solvent. An Ethyl Acetate/Heptane mixture is a strong alternative, where the compound is dissolved in hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization.
Protocol Part II: Bulk Recrystallization Workflow
This protocol assumes ethanol has been selected as the optimal solvent.
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL) with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 40-50 mL) and begin stirring and gentle heating on a hotplate.
-
Continue to add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. It is critical to use the minimum amount of hot solvent required to form a saturated solution[1]. An excess of solvent will reduce the final yield.
Step 2: Decolorization and Hot Filtration (Optional) This step is only necessary if the solution has a significant color from soluble, high-molecular-weight impurities.
-
Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).
-
Re-heat the solution to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass or loosely inserted cork to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[1]. Do not rush this step by placing the hot flask directly into an ice bath.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Step 4: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Isolate the crystals by vacuum filtration.
-
Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any residual mother liquor containing impurities. Use a minimal amount of cold solvent to avoid re-dissolving the product.
Step 5: Drying
-
Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying[2].
-
Transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the product to a constant weight, either in a low-temperature drying oven (e.g., 50-60°C, well below the melting point) or in a vacuum desiccator.
Workflow Visualization
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Recrystallization workflow for this compound.
Quality Control and Validation
Assessing the purity of the final product is a critical step to validate the success of the recrystallization.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A 3:1 mixture of Heptane:Ethyl Acetate is a good starting point.
-
Procedure: Spot the crude material, the recrystallized product, and the mother liquor on a silica TLC plate.
-
Expected Result: The recrystallized product should show a single, distinct spot with a higher Rf value than the impurities, which should be concentrated in the mother liquor lane. The crude material lane will show the main spot along with impurity spots.
-
-
Melting Point Analysis:
-
Procedure: Measure the melting point range of the dry, recrystallized product.
-
Expected Result: A pure compound will have a sharp melting point range (typically < 2°C). The crude material will exhibit a broader and depressed melting point range.
-
Table of Expected Results:
| Parameter | Crude Material | Recrystallized Product |
|---|---|---|
| Appearance | Yellow to brown powder | Bright yellow crystalline solid |
| TLC Analysis | Major spot with visible impurities | Single, clean spot |
| Melting Point | Broad, depressed range | Sharp, elevated range |
| Expected Yield | N/A | 75 - 90% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and ensure very slow cooling. Consider a lower-boiling solvent system. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution, then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Colored Product | Colored impurities were not removed. | Repeat the recrystallization, including the optional activated charcoal step. |
References
HPLC analysis of 6-fluoro-5-nitro-1H-indole purity
An Application Note and Protocol for the Purity Determination of 6-fluoro-5-nitro-1H-indole using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of biologically active molecules. The presence of both a fluoro and a nitro group on the indole scaffold can impart unique pharmacological properties, but also introduces specific challenges in synthesis and purification. Therefore, ensuring the purity and monitoring the stability of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs). A robust analytical method is required to separate the main compound from potential impurities, including starting materials, by-products, and degradation products.
This application note details a reliable and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a step-by-step guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.
Chromatographic Principles and Method Rationale
The selection of the HPLC method parameters is dictated by the physicochemical properties of this compound.
-
Stationary Phase Selection: The indole ring system, substituted with electronegative nitro and fluoro groups, results in a molecule of moderate polarity. A C18 (octadecylsilyl) stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules through hydrophobic interactions. The long alkyl chains provide a non-polar environment ideal for resolving the target analyte from potentially less retained polar impurities or more retained non-polar by-products.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile (ACN) and water provides a suitable polarity range for eluting the analyte from the C18 column. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent miscibility with water. A small amount of acid, such as formic acid, is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility. A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.
-
Detector Wavelength Selection: The this compound molecule contains a conjugated system (the indole ring) extended by a nitro group, which is a strong chromophore. This structure is expected to exhibit strong UV absorbance. A diode array detector (DAD) or photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and selectivity. The λmax is typically determined from the UV spectrum of a pure standard of the analyte. For nitroaromatic compounds, this is often in the range of 250-380 nm.
Materials and Methods
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector
-
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™)
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
HPLC vials with caps
Chemicals and Reagents
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q®)
-
Formic Acid (ACS grade, ~99%)
-
Methanol (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD/PDA at 275 nm (or determined λmax) |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser before use.
-
-
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used as the diluent for standard and sample preparations.
-
-
Standard Stock Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Working Standard Solution Preparation (0.1 mg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for purity calculations and system suitability.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate to dissolve, cool to room temperature, and dilute to the mark with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is visible.
-
HPLC System Setup and Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution six times to perform system suitability testing.
-
Inject the blank solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again at the end of the sequence to bracket the samples and confirm system stability.
Method Validation Workflow
A robust analytical method requires validation to ensure its performance is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for HPLC Method Development and Validation.
System Suitability Testing (SST)
System suitability is essential to ensure the chromatographic system is adequate for the analysis. It is checked before running the sample set by injecting the working standard solution (0.1 mg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to show no interference at the retention time of the main peak. Peak purity analysis using a DAD/PDA detector should be performed on the analyte peak to confirm it is not co-eluting with any impurities.
-
Linearity: The linearity of the method is established by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of the analyte standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is calculated. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to the repeatability results to assess the method's ruggedness.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic) The system suitability parameters should still be met under these varied conditions.
-
Calculation and Results
The purity of the this compound sample is calculated based on the area percentages of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have the same response factor as the main compound. If specific impurity standards are available, a more accurate quantitative analysis can be performed using a relative response factor.
Conclusion
The RP-HPLC method described in this application note is precise, accurate, and robust for determining the purity of this compound. The gradient elution effectively separates the main analyte from potential impurities, and the use of a DAD/PDA detector allows for confident peak identification and assessment of peak purity. This method is suitable for routine quality control analysis during the synthesis and development of new chemical entities derived from this important intermediate. Proper validation in accordance with ICH guidelines ensures the reliability of the data generated.
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Fluoronitroindoles
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, a recurring motif in a multitude of biologically active molecules. Its inherent versatility, arising from its aromatic character and the reactivity of its pyrrole ring, has made it a cornerstone in the design of novel therapeutics. The strategic introduction of fluorine and nitro functionalities onto this indole core gives rise to a class of compounds with profound and often enhanced pharmacological properties: the fluoronitroindoles. This guide provides an in-depth exploration of the medicinal chemistry applications of these compounds, offering not just a theoretical overview, but also practical, field-proven protocols for their synthesis and biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine and Nitro Group Co-substitution
The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[1] The high electronegativity and small van der Waals radius of fluorine can lead to enhanced metabolic stability, increased membrane permeability, and altered pKa, all of which can contribute to improved drug efficacy.[2]
Concurrently, the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic character of the indole ring. This electronic modulation can enhance the binding affinity of the molecule to its biological target.[3] Furthermore, the nitro group can be a key pharmacophoric element, participating in crucial hydrogen bonding interactions within the active site of an enzyme or receptor. The synergistic combination of these two functionalities on the indole scaffold creates a unique chemical space for the development of novel therapeutic agents with diverse applications.
Application Note I: Fluoronitroindoles as Anticancer Agents Targeting G-Quadruplex DNA
A compelling application of fluoronitroindoles lies in the realm of oncology, specifically in the targeting of non-canonical DNA structures known as G-quadruplexes (G4s). These four-stranded structures are found in guanine-rich regions of the genome, notably in the promoter regions of oncogenes such as c-Myc.[4][5] Stabilization of these G4 structures by small molecules can inhibit the transcription of the oncogene, leading to the suppression of tumor growth.[6] Certain nitroindole derivatives have demonstrated the ability to bind to and stabilize the c-Myc G-quadruplex, highlighting a promising avenue for anticancer drug development.[4][7]
Quantitative Data: Anticancer Activity of a Representative Nitroindole
The following table summarizes the in vitro anticancer activity of a pyrrolidine-substituted 5-nitroindole, demonstrating its potency against a human cancer cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 | c-Myc G-quadruplex binder |
Data sourced from a study on 5-nitroindole derivatives as c-Myc G-quadruplex binders.[4]
Experimental Protocols
This protocol details the synthesis of a representative fluoronitroindole, 6-fluoro-5-nitro-1H-indole, utilizing the robust and scalable Leimgruber-Batcho indole synthesis.[8][9][10] This method proceeds through the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-5-nitrophenyl)ethene (Enamine Formation)
-
Materials:
-
4-Fluoro-2-methyl-5-nitroaniline (starting material, requires separate synthesis)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Pyrrolidine
-
-
Procedure:
-
To a solution of 4-fluoro-2-methyl-5-nitroaniline (1.0 eq) in DMF, add pyrrolidine (catalytic amount) and DMF-DMA (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which typically appears as a dark red solid. This intermediate can be used in the next step without further purification.
-
Step 2: Reductive Cyclization to this compound
-
Materials:
-
Crude enamine from Step 1
-
Raney Nickel (catalyst)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the crude enamine in ethanol.
-
Carefully add Raney Nickel to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction with gas evolution will be observed.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Diagram: Leimgruber-Batcho Synthesis Workflow
Caption: Leimgruber-Batcho synthesis of this compound.
This protocol describes a Förster Resonance Energy Transfer (FRET) based melting assay to determine the ability of a test compound, such as this compound, to stabilize the c-Myc G-quadruplex.[7][11][12] The assay measures the change in melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence of the compound.
-
Materials:
-
Fluorescently labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3').
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Test compound (this compound) dissolved in DMSO.
-
Known G-quadruplex stabilizing ligand (positive control, e.g., PhenDC3).
-
DMSO (vehicle control).
-
Real-time PCR instrument capable of monitoring fluorescence melting curves.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled c-Myc oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well PCR plate, add the oligonucleotide solution to each well.
-
Add the test compound, positive control, or DMSO (vehicle) to the respective wells to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be kept constant in all wells (e.g., 1%).
-
Seal the plate and centrifuge briefly.
-
Incubate the plate at room temperature for 1 hour to allow for ligand binding.
-
Perform the FRET melting experiment on the real-time PCR instrument. The temperature should be ramped from 25 °C to 95 °C with a ramp rate of 1 °C/min, and fluorescence should be monitored continuously.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm in the presence of the test compound. A significant positive ΔTm indicates stabilization of the G-quadruplex.
-
Diagram: FRET Melting Assay Workflow
Caption: Workflow for the FRET melting assay.
Application Note II: Fluoronitroindoles as Potential Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
The indole scaffold is a common feature in many approved kinase inhibitors.[13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is frequently observed in various cancers.[1][5][14] Indole derivatives have been shown to inhibit key kinases within this pathway, making fluoronitroindoles attractive candidates for the development of novel kinase inhibitors.[15][16]
Signaling Pathway: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a complex signaling network that is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.
Diagram: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluoronitroindoles.
Conclusion
Fluoronitroindoles represent a promising class of compounds with significant potential in medicinal chemistry. The strategic combination of the indole scaffold with fluorine and nitro functionalities provides a powerful platform for the design of novel therapeutics targeting a range of diseases, with a particularly strong rationale for their development as anticancer agents. The detailed protocols provided in this guide are intended to empower researchers to synthesize and evaluate these compounds effectively, fostering further exploration of this exciting area of drug discovery. The self-validating nature of these protocols, coupled with a clear explanation of the underlying scientific principles, will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Investigating the Biological Activity of Substituted Nitroindoles in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic elucidation of substituted nitroindoles as potential anticancer agents. The protocols and insights are grounded in established scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Therapeutic Potential of Nitroindoles
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The introduction of a nitro group onto this scaffold can significantly enhance its pharmacological properties, leading to a class of molecules with potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4] Substituted nitroindoles have been shown to exert their anticancer effects through various mechanisms, including the induction of oxidative stress, cell cycle arrest, and the modulation of critical signaling pathways.[3][5] A particularly promising strategy involves the targeting of non-canonical DNA structures, such as G-quadruplexes (G4), which are enriched in the promoter regions of oncogenes like c-Myc.[3][6] By stabilizing these G4 structures, specific nitroindole derivatives can effectively suppress oncogene transcription, leading to cancer cell death.[3][7]
This guide offers a structured approach to investigating these promising compounds, from their chemical synthesis to detailed cellular and molecular characterization.
Part 1: Synthesis of Substituted Nitroindoles
The biological activity of nitroindoles is highly dependent on the nature and position of their substituents. A common and effective synthetic strategy involves the functionalization of the 5-nitroindole core. The following protocol is a generalized scheme based on successful syntheses reported in the literature, such as the preparation of c-Myc G-quadruplex binders.[3]
Protocol 1: Synthesis of Pyrrolidine-Substituted 5-Nitroindoles
This multi-step synthesis allows for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR).
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of the indole ring, which serves as a crucial handle for further elaboration.[3] Reductive amination is then employed to couple the aldehyde with various amines, providing a diverse library of substituted nitroindoles. This method is efficient and allows for the creation of a focused library of compounds for screening.[3]
Step-by-Step Procedure:
-
Formylation of 5-Nitroindole (Vilsmeier-Haack Reaction):
-
Dissolve 5-nitro-1H-indole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the precipitate (3-formyl-5-nitro-1H-indole) by filtration, wash with water, and dry.[3]
-
-
Reductive Amination:
-
Suspend the 3-formyl-5-nitro-1H-indole in methanol.
-
Add the desired substituted amine (e.g., pyrrolidine) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium borohydride (NaBH₄) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.
-
Continue stirring at room temperature for 3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 5-nitroindole.[3]
-
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential for efficiently identifying promising lead compounds. This typically begins with assessing general cytotoxicity and progresses to more detailed mechanistic assays.
Cytotoxicity and Cell Viability Assays
The initial step is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). The Alamar Blue (Resazurin) assay is a robust and sensitive method for this purpose.[3]
Protocol 2: Alamar Blue Cell Viability Assay
Principle: Resazurin, a blue and non-fluorescent compound, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Substituted nitroindole compounds dissolved in DMSO
-
Alamar Blue reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the nitroindole compounds in complete culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[9]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[9]
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.[8]
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C, protected from light.[8]
-
Measurement: Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Substituted Nitroindoles
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5 | HeLa (Cervical) | Alamar Blue | 5.08 ± 0.91 | [3] |
| Compound 7 | HeLa (Cervical) | Alamar Blue | 5.89 ± 0.73 | [3] |
| Compound 4l | HL-60(TB) (Leukemia) | SRB | ~0.50 | [4][8] |
| Compound 4l | MOLT-4 (Leukemia) | SRB | ~0.66 | [4][8] |
| Compound 4l | HOP-62 (NSCLC) | SRB | <0.10 | [4] |
| Note: IC50 values for compound 4l were converted from log10(GI50) values. |
Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis) and/or disrupts the normal cell division cycle.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[10][11]
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the nitroindole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.[10]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[1][12] Flow cytometry can then be used to create a histogram of DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the nitroindole compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).[8][13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Visualization of Experimental Workflows
Caption: A typical workflow for the in vitro evaluation of nitroindole compounds.
Part 3: Elucidating the Mechanism of Action
Understanding how a compound kills cancer cells is critical for its development as a therapeutic agent. For substituted nitroindoles, key mechanisms include targeting the c-Myc oncogene, generating reactive oxygen species (ROS), and modulating survival signaling pathways.[3]
Targeting the c-Myc G-Quadruplex
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional silencer.[6][7] Certain nitroindoles can bind to and stabilize this structure, preventing transcription and leading to the downregulation of the c-Myc protein.[3][14]
Protocol 5: Western Blot Analysis for c-Myc Expression
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. This allows for the quantification of changes in protein levels following drug treatment.[15][16]
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., HeLa) with the nitroindole compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the loading control.
Induction of Reactive Oxygen Species (ROS)
Many anticancer compounds, including certain nitroindoles, induce the production of ROS, which can damage cellular components and trigger apoptosis.[3][17][18]
Protocol 6: Measurement of Intracellular ROS
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[19]
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (or appropriate vessel for flow cytometry/microscopy) and treat with the nitroindole compound. An antioxidant like N-acetylcysteine (NAC) can be used as a negative control to confirm that the observed effects are ROS-dependent.[3]
-
Loading with DCFH-DA: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Modulation of Signaling Pathways
Indole derivatives are known to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][20] Western blotting can be used to assess the activation status of key proteins in this pathway (e.g., by using phospho-specific antibodies for Akt and mTOR).[21]
Visualization of a Putative Signaling Pathway
Caption: Proposed mechanism of action for anticancer nitroindoles.
Part 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context.[7][22][23] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[24][25]
Protocol 7: Subcutaneous Xenograft Mouse Model
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[23][25]
Step-by-Step Procedure:
-
Cell Preparation: Culture the desired human cancer cell line to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to support initial tumor growth.[23]
-
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[23]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (n=5-10 mice per group).[22][25]
-
Compound Administration: Administer the nitroindole compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule. The vehicle used to dissolve the compound should be administered to the control group.[22]
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study. Body weight is an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or if the mice in the treatment group show signs of excessive toxicity. At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the systematic evaluation of substituted nitroindoles as a promising class of anticancer agents. The causality behind the experimental choices is rooted in a logical progression from broad screening to detailed mechanistic investigation. By assessing cytotoxicity, induction of apoptosis, cell cycle arrest, ROS production, and target engagement (such as c-Myc downregulation), researchers can build a comprehensive profile of their lead compounds. Successful in vitro findings, when validated in preclinical in vivo models, can pave the way for the development of novel and effective cancer therapeutics. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead nitroindoles to enhance their efficacy and safety profiles.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 6-fluoro-5-nitro-1H-indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The introduction of nitro and fluoro substituents can significantly modulate a molecule's physicochemical properties and biological targets[4][5]. This guide provides a detailed framework for the initial in vitro characterization of 6-fluoro-5-nitro-1H-indole, a novel compound with potential therapeutic applications. We present a strategic, two-tiered approach, beginning with a primary biochemical screen to identify potential protein kinase inhibition, followed by a secondary cell-based assay to assess its impact on cancer cell viability. The protocols are designed to be robust, reproducible, and adaptable for high-throughput screening environments.
Introduction: Rationale and Strategic Approach
The this compound molecule combines two key functional groups on an indole core. The nitro group, an electron-withdrawing moiety, is found in numerous biologically active compounds, while the fluorine atom can enhance metabolic stability and binding affinity[5]. Many substituted indole derivatives have been identified as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer[6][7][8].
Therefore, a logical starting point for characterizing this compound is to screen for kinase inhibitory activity. Our proposed workflow begins with a highly sensitive, luminescence-based biochemical assay to directly measure the inhibition of a representative protein kinase. A positive hit in this primary screen would then be validated with a secondary, cell-based cytotoxicity assay to determine the compound's effect in a more physiologically relevant context. This tiered approach ensures an efficient use of resources, prioritizing compounds with direct biochemical activity for further investigation in complex cellular systems.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Leimgruber-Batcho Synthesis of Nitroindoles
Welcome to the technical support center for the Leimgruber-Batcho indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this powerful synthetic method. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to optimize your synthesis for a wide array of substituted nitroindoles.
Introduction to the Leimgruber-Batcho Synthesis
The Leimgruber-Batcho synthesis is a highly efficient, two-step method for preparing 2,3-unsubstituted indoles from readily available o-nitrotoluenes.[1][2] Its popularity in the pharmaceutical industry stems from its high yields, mild conditions, and the ability to avoid the troublesome isomer separations often associated with other methods like the Fischer indole synthesis.[1][3]
The synthesis proceeds in two key stages:
-
Enamine Formation: The acidic methyl group of an o-nitrotoluene condenses with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a brightly colored β-dialkylamino-2-nitrostyrene (enamine) intermediate.[1][4]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced, leading to a spontaneous intramolecular cyclization and subsequent elimination of the dialkylamine to furnish the indole ring.[1][5]
This guide addresses common issues encountered in both stages of this reaction.
Diagram: Reaction Mechanism
Caption: Overall workflow of the Leimgruber-Batcho indole synthesis.
Troubleshooting Guide & FAQs
This section is divided into issues related to each major step of the synthesis, followed by general purification and protocol advice.
Part 1: Enamine Formation Issues
Question 1: My enamine-forming reaction is sluggish or fails to proceed. What are the common causes?
Answer: This is a frequent issue, often traceable to three factors: the acidity of the starting material, the reactivity of the formamide acetal, or the reaction conditions.
-
Causality—Substrate Acidity: The reaction hinges on the deprotonation of the methyl group on the o-nitrotoluene.[4] The presence of additional electron-withdrawing groups (e.g., cyano, carboxyl, another nitro group) on the aromatic ring will increase the acidity of these protons and greatly facilitate enamine formation.[3] Conversely, electron-donating groups can slow the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your DMFDMA is fresh. It is sensitive to moisture and can degrade over time. Using a recently purchased bottle or distilling it can resolve the issue.
-
Increase Temperature: The condensation is typically run at or near the reflux temperature of the solvent (often DMF).[3] Ensure your reaction temperature is adequate.
-
Use an Additive: For less reactive nitrotoluenes, adding a secondary amine like pyrrolidine is highly effective. Pyrrolidine displaces dimethylamine from DMFDMA, forming a more reactive reagent in situ.[1] It also acts as a base to facilitate the initial deprotonation.[6]
-
Consider a Lewis Acid: Microwave-assisted procedures have shown that Lewis acids like Yb(OTf)₃ can significantly reduce reaction times and improve product quality, especially for challenging substrates.[7]
-
Question 2: The reaction mixture turns very dark, and I'm getting a complex mixture of products instead of the clean enamine.
Answer: This suggests decomposition, either of the starting material, the reagents, or the product. The intermediate enamines are electronically push-pull olefins, which makes them stable but also intensely colored (usually deep red).[1] However, prolonged heating can lead to degradation.
-
Causality—Thermal Stability: While heat is required, excessive temperatures or prolonged reaction times, especially with sensitive functional groups on the ring, can lead to polymerization or side reactions.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to avoid over-heating the product.
-
Microwave Synthesis: Consider using focused microwave heating. This technique allows for rapid heating to high temperatures, dramatically shortening reaction times from hours to minutes and often resulting in cleaner products with better yields.[7]
-
Alternative Reagents: For highly sensitive substrates, tris(N,N-dimethylamino)methane can be an effective alternative to DMFDMA.[8]
-
Part 2: Reductive Cyclization Issues
Question 3: My reductive cyclization is giving low yields of the desired indole. What should I check?
Answer: Low yields in this step typically point to an inefficient reduction, an inactive catalyst, or competing side reactions. The choice of reducing agent is critical and substrate-dependent.
-
Causality—Reduction Method: Different reducing agents have varying activities and compatibilities with other functional groups. For example, catalytic hydrogenation is clean but can reduce other groups (e.g., benzyl ethers via hydrogenolysis).[3] Metal-acid systems are robust but can be harsh.
-
Troubleshooting Steps:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is active. Use a fresh batch or a newly opened container. For Raney Nickel, ensure it has been properly activated and stored.[9]
-
Optimize Hydrogen Source: When using catalytic hydrogenation, ensure efficient hydrogen delivery. A Parr apparatus at 50 psi is common.[3] For smaller scales, a hydrogen balloon is sufficient, but ensure vigorous stirring to overcome mass transfer limitations. An attractive alternative is using hydrazine hydrate with Raney Nickel, which generates hydrogen in situ.[1][3]
-
Select the Right Reducing Agent: If your substrate has functional groups sensitive to standard hydrogenation, consider alternative conditions. See the table below for a comparison.
-
Control Exotherms: Some reductions, particularly with reagents like sodium dithionite or iron in acetic acid, can be exothermic. Add the reagent portion-wise to maintain control over the reaction temperature.[9]
-
Table 1: Comparison of Common Reducing Agents for Cyclization
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Considerations | Cite |
| H₂ with Pd/C or Raney Ni | H₂ (gas), 50 psi, in Benzene, THF, or EtOH | Clean workup, high yields, generally applicable. | Can reduce other functional groups (alkenes, alkynes, benzyl ethers). Catalyst can be pyrophoric. | [1][3] |
| Raney Ni with Hydrazine | Hydrazine hydrate, THF/Methanol, 50-60°C | Avoids high-pressure H₂ gas; good for substrates sensitive to hydrogenolysis (e.g., benzyl ethers). | Hydrazine is highly toxic. Reaction can be vigorous. | [1][3] |
| Iron in Acetic Acid | Fe powder, AcOH, heat | Inexpensive and effective. | Requires acidic conditions; workup can be cumbersome; not always high-yielding. | [3][8] |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, EtOH, HCl | Effective, classic method. | Requires strongly acidic conditions; generates tin waste. | [4][8] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aqueous base | Mild conditions, useful for sensitive substrates. | Can sometimes give lower yields. | [3] |
| Titanium(III) Chloride (TiCl₃) | TiCl₃, aqueous solution | Can offer controlled reduction; useful for preparing 1-hydroxyindoles with specific stoichiometry. | Stoichiometric reagent, generates titanium waste. | [3][4] |
Question 4: I am observing a significant side product corresponding to the reduction of the enamine double bond.
Answer: This side reaction, leading to a 2-aminophenylethylamine, is sometimes observed during catalytic hydrogenation.[3]
-
Causality—Reaction Pathway: Under hydrogenation conditions, the enamine's C=C double bond can be reduced in competition with the nitro group.
-
Troubleshooting Steps:
-
Accept and Separate: This side product is rarely formed in yields greater than 10% and, being basic, is easily separated from the neutral indole product via an acidic wash during workup.[3]
-
Change Reducing Agent: If the side product formation is excessive, switching from catalytic hydrogenation to a chemical reductant like Raney Ni/hydrazine or Fe/AcOH can eliminate this pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Enamine Formation
This protocol is a representative example for the synthesis of trans-β-dimethylamino-2-nitrostyrene derivatives.
-
To a solution of the substituted o-nitrotoluene (1.0 eq) in anhydrous DMF (approx. 2-4 mL per gram of nitrotoluene), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2-1.5 eq).
-
For less activated substrates, add pyrrolidine (1.2 eq).[3]
-
Heat the mixture under a nitrogen atmosphere at 100-125 °C.
-
Monitor the reaction by TLC until the starting o-nitrotoluene is consumed (typically 2-16 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting dark red, oily, or solid residue is the crude enamine.
-
This crude product is often of sufficient purity for the next step. If purification is necessary, it can be attempted by column chromatography on silica gel, though product instability can sometimes be an issue.
Protocol 2: General Procedure for Reductive Cyclization (Raney Nickel/Hydrazine)
This method is advantageous as it avoids high-pressure hydrogen gas and is compatible with many functional groups.[3]
-
Dissolve the crude enamine (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 1:1 mixture).
-
Add Raney Nickel (approx. 0.5-1.0 g per gram of enamine) to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.
-
Heat the stirred mixture to 50-60 °C under a nitrogen atmosphere.
-
Add 85% hydrazine hydrate (4-5 eq) dropwise or in small portions over 30-60 minutes. Caution: The reaction can be exothermic, and gas evolution (N₂) will occur.[1]
-
After the addition is complete, maintain the temperature and continue stirring for 1-3 hours, monitoring by TLC until the enamine (a colored spot) is consumed.
-
Cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent (THF or methanol).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by standard methods: dissolve in a solvent like ethyl acetate, wash with dilute acid (to remove basic impurities), then brine, dry over MgSO₄, and concentrate. The final product can be purified by column chromatography or recrystallization.[3][10]
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. journalijar.com [journalijar.com]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges when applying this classic reaction to substrates bearing electron-withdrawing groups (EWGs). As a cornerstone of heterocyclic chemistry, the Fischer synthesis is powerful, but its efficiency can be significantly hampered by electronic effects.[1][2][3] This document provides in-depth troubleshooting advice, mechanistic explanations, and practical solutions to overcome common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be facing in the lab. Each entry details the probable cause rooted in chemical principles and provides actionable steps for remediation.
Q1: My reaction is not proceeding, or the yield is extremely low with a nitro- or cyano-substituted phenylhydrazine. What's going wrong?
Probable Cause: The primary issue lies in the reduced nucleophilicity of the arylhydrazine and the deactivation of the aromatic ring towards the key[4][4]-sigmatropic rearrangement step.
Mechanistic Explanation: The Fischer indole synthesis hinges on a critical acid-catalyzed cascade: hydrazone formation, tautomerization to an ene-hydrazine, a[4][4]-sigmatropic rearrangement, and finally, cyclization with ammonia elimination.[5] Strong electron-withdrawing groups (like -NO₂, -CN, -SO₃H, or multiple halides) on the phenylhydrazine ring create two major problems:
-
Reduced Basicity: The nitrogen atoms of the hydrazine are less basic, making the initial protonation steps, which are crucial for the subsequent rearrangement, more difficult.
-
Deactivated Arene: The key[4][4]-sigmatropic rearrangement can be viewed as an intramolecular electrophilic attack by the ene-hydrazine's vinyl group onto the aromatic ring.[1] An EWG reduces the electron density of the ring, slowing this rate-determining step dramatically and increasing the activation energy required for the reaction to proceed.[1][3][6]
dot
Caption: Fischer Indole Synthesis pathway highlighting the EWG-impacted slow step.
Troubleshooting Steps & Solutions:
-
Increase Acid Strength and Stoichiometry: Standard catalysts like acetic acid or catalytic zinc chloride (ZnCl₂) may be insufficient.[5][7] Move to stronger acid systems.
-
Brønsted Acids: Use polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH). These act as both catalyst and solvent and can be heated to high temperatures.
-
Lewis Acids: Employ stronger Lewis acids like boron trifluoride (BF₃·OEt₂), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃).[8] Use them in stoichiometric amounts if necessary.
-
-
Increase Reaction Temperature: Due to the higher activation energy, elevated temperatures are often required. Reactions that proceed at 80°C for activated substrates may require temperatures of 150-200°C for deactivated ones. Microwave-assisted synthesis can be highly effective for rapidly reaching high temperatures and improving yields.[5]
-
Use a Co-catalyst System: A combination of a Brønsted and Lewis acid can sometimes be more effective than either alone. For example, a ZnCl₂/HCl mixture can provide superior results.
Table 1: Recommended Acid Catalysts for Deactivated Systems
| Catalyst System | Typical Conditions | Advantages | Considerations |
| Polyphosphoric Acid (PPA) | 100-180°C, neat | Strong dehydrating agent, good for high temps | Viscous, workup can be difficult |
| Eaton's Reagent (P₂O₅/MsOH) | 80-140°C | Less viscous than PPA, very powerful | Highly corrosive, requires inert atmosphere |
| Boron Trifluoride (BF₃·OEt₂) | 80-110°C in solvent | Strong Lewis acid, commercially available | Moisture sensitive |
| Zinc Chloride (ZnCl₂) | 120-200°C, neat or in high-boiling solvent | Classic, effective, and inexpensive | Can require very high temperatures |
Q2: My reaction is producing a complex mixture of byproducts and very little of my desired indole. What side reactions are occurring?
Probable Cause: With deactivated substrates, the high energy required to promote the desired[4][4]-sigmatropic rearrangement allows competing side reactions to dominate.
Mechanistic Explanation: Under harsh acidic and thermal conditions, several undesired pathways become accessible:
-
N-N Bond Cleavage: Before the sigmatropic rearrangement can occur, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond. This leads to the formation of an aniline derivative and an iminium cation, which can then decompose or polymerize.[9] Computational studies have shown that certain substituents can stabilize this cleavage pathway, making it a significant competitor to indolization.[4][9]
-
Reductive C-N Bond Cleavage: Some acid systems at high temperatures can cause cleavage of the C-N bond in the starting hydrazine or intermediates.
-
Friedel-Crafts Type Reactions: Strong Lewis acids can promote intermolecular reactions, leading to polymeric tars.[10]
dot
Caption: Competing reaction pathways in Fischer synthesis with EWGs.
Troubleshooting Steps & Solutions:
-
Isolate the Hydrazone First: Instead of a one-pot reaction, first synthesize and purify the arylhydrazone intermediate. This removes excess ketone/aldehyde and starting hydrazine, which can contribute to side reactions under harsh indolization conditions. The purified hydrazone is often more stable and can be subjected to the cyclization conditions with greater control.[5]
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature. It's possible that prolonged heating is leading to product decomposition. Run small-scale trials monitored by TLC or LC-MS to find the optimal point where starting material is consumed but byproduct formation is minimized.
-
Consider an Alternative Synthesis Route: If the Fischer synthesis consistently fails, it may not be the appropriate method for your target molecule. Several other named reactions are better suited for constructing indole rings with EWGs.
-
Bartoli Indole Synthesis: Excellent for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.
-
Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. It is particularly useful for synthesizing indole-2-carboxylic acids.
-
Gassman Indole Synthesis: A versatile method that can tolerate a wide variety of functional groups.
-
Frequently Asked Questions (FAQs)
Q: Why is an acid catalyst necessary for the Fischer Indole Synthesis? A: The acid catalyst plays multiple crucial roles throughout the reaction mechanism. First, it catalyzes the formation of the hydrazone from the hydrazine and carbonyl compound. More importantly, it protonates the hydrazone, which facilitates its tautomerization to the reactive ene-hydrazine intermediate. Finally, protonation of the ene-hydrazine is essential to lower the activation energy of the[4][4]-sigmatropic rearrangement and to catalyze the final elimination of ammonia to form the aromatic indole ring.[1][9]
Q: How do electron-donating groups (EDGs) affect the reaction in contrast to EWGs? A: Electron-donating groups (like -CH₃, -OCH₃) have the opposite effect of EWGs. They increase the electron density of the aromatic ring, making it more nucleophilic. This accelerates the rate-determining[4][4]-sigmatropic rearrangement, generally leading to higher yields and allowing for milder reaction conditions.[2][3][6]
Q: Can the position of the EWG on the phenylhydrazine ring affect the outcome? A: Yes. An EWG at the ortho or para position will have the strongest deactivating effect on the rearrangement step due to resonance. An EWG at the meta position has a less pronounced, primarily inductive, deactivating effect. However, any strong EWG, regardless of position, will make the synthesis more challenging than with an unsubstituted or activated ring.
Q: Are there any alternative, milder catalysts for deactivated systems? A: Recent research has explored novel catalytic systems. While strong acids remain the standard, some success has been reported with specific Lewis acids in ionic liquids or with microwave-assisted organic synthesis (MAOS), which can reduce reaction times and sometimes minimize byproduct formation.[11] Palladium-catalyzed versions of the Fischer synthesis, such as the Buchwald modification, can also be effective as they proceed through a different mechanism and can tolerate a broader range of functional groups.[7]
Example Protocol: Modified Fischer Synthesis for a Deactivated Arylhydrazine
This protocol is a general guideline for the cyclization of a pre-formed, purified p-nitrophenylhydrazone of cyclohexanone.
Materials:
-
p-Nitrophenylhydrazone of cyclohexanone (1.0 eq)
-
Eaton's Reagent (7.5% w/w P₂O₅ in methanesulfonic acid) (10 mL per gram of hydrazone)
-
Toluene (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the Eaton's Reagent.
-
Addition of Substrate: To the stirring Eaton's Reagent at room temperature, add the p-nitrophenylhydrazone portion-wise over 10-15 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-100°C using an oil bath. Monitor the reaction progress by TLC or LC-MS (a sample can be taken, quenched carefully in ice-water, and extracted with ethyl acetate for analysis).
-
Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then slowly pour it over a stirred beaker of crushed ice and water. Caution: Quenching is highly exothermic.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-nitro-1,2,3,4-tetrahydrocarbazole.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testbook.com [testbook.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-5-nitro-1H-indole
Welcome to the comprehensive technical support guide for the synthesis of 6-fluoro-5-nitro-1H-indole. This resource is tailored for researchers, medicinal chemists, and process development professionals. Here, we dissect common experimental challenges, provide in-depth, causality-driven troubleshooting, and offer validated protocols to enhance yield, purity, and reproducibility. Our guidance is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: My nitration of 6-fluoroindole is resulting in low yields and a complex mixture of isomers. What are the primary causes and how can I improve regioselectivity for the 5-position?
A1: Low yields and poor regioselectivity are common hurdles in the direct nitration of the indole nucleus due to its high electron density and susceptibility to acid-catalyzed polymerization.[1] The C-3 position is the most nucleophilic site, making it prone to electrophilic attack. Under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, often favoring the C-5 and C-6 positions.[1]
To favor the desired 5-nitro isomer, precise control over the nitrating agent and reaction conditions is paramount.
-
Choice of Nitrating Agent: Avoid harsh nitrating mixtures like HNO₃/H₂SO₄, which promote polymerization.[1] Milder reagents such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or other nitrating agents in non-acidic or weakly acidic media can significantly improve selectivity.
-
Temperature Control: The nitration of indoles is highly exothermic. Maintaining a low reaction temperature (typically between -10°C and 0°C) is critical to suppress side reactions and prevent the formation of tar-like byproducts.[2]
-
Solvent Selection: The choice of solvent can influence the reaction's outcome. Experimenting with different solvents may help identify optimal conditions.[2]
Q2: I am observing significant amounts of dark, insoluble tar-like material in my reaction mixture. What is causing this and how can it be prevented?
A2: The formation of tar is a strong indication of indole nucleus polymerization, a common side reaction under acidic conditions.[1] The indole ring is highly susceptible to acid-catalyzed self-reaction.
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most critical parameter to control. Running the reaction at sub-zero temperatures can dramatically reduce polymerization.[2]
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the solution of 6-fluoroindole. This maintains a low concentration of the electrophile and helps to control the exotherm.
-
Use of a Milder Nitrating System: As mentioned in Q1, switching to a less aggressive nitrating agent can prevent the harsh acidic conditions that lead to polymerization.
Q3: During the work-up, I'm facing difficulties in purifying the this compound from byproducts. What are the recommended purification strategies?
A3: Effective purification is crucial for obtaining a high-purity final product. A combination of techniques is often necessary.
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential. This includes washing with a base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by water and brine washes.[2]
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from isomers and other impurities.[2][3] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. This can significantly improve the purity of the final compound.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Causes | Recommended Solutions & Explanations |
| Low to No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Prepare the nitrating agent fresh before use. 2. While low temperatures are crucial, the reaction may not proceed if it is too cold. Carefully optimize the temperature. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] |
| Formation of Multiple Isomers (e.g., 4-nitro, 7-nitro) | 1. Harsh reaction conditions. 2. Inappropriate nitrating agent. | 1. Employ milder reaction conditions, particularly lower temperatures. 2. Utilize a more selective nitrating agent. The regioselectivity of indole nitration is highly dependent on the reagent used. |
| Product Degradation During Purification | 1. The product may be sensitive to acid or base. 2. Prolonged exposure to heat. | 1. Neutralize the reaction mixture promptly after completion. If using silica gel for chromatography, consider using deactivated or neutral silica. 2. Avoid excessive temperatures during work-up and solvent removal.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration
This protocol outlines a general procedure for the nitration of 6-fluoroindole. Note: This protocol may require optimization based on laboratory conditions and reagent purity.
Step 1: Preparation of the Nitrating Agent (Acetyl Nitrate)
-
In a clean, dry flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the acetic anhydride while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to ensure the complete formation of acetyl nitrate.
Step 2: Nitration of 6-Fluoroindole
-
Dissolve 6-fluoroindole in a suitable solvent (e.g., acetic acid) in a separate reaction flask.
-
Cool the solution to -10°C to -5°C.
-
Slowly add the freshly prepared acetyl nitrate solution dropwise to the 6-fluoroindole solution, ensuring the internal temperature does not exceed -5°C.
-
After the addition is complete, stir the reaction mixture at -5°C to 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
Step 3: Work-up and Purification
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Experimental Workflow for Nitration
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: 6-Fluoro-5-Nitro-1H-Indole Synthesis
Welcome to the technical support guide for the synthesis of 6-fluoro-5-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this specific synthesis. The following question-and-answer guide provides in-depth explanations and actionable protocols to help you navigate potential side reactions and optimize your experimental outcomes.
FAQ: Isomer Formation & Control
Question: I've performed the nitration of 6-fluoroindole, but my NMR analysis shows a mixture of products. Besides my target this compound, I suspect the formation of other isomers. Why is this happening, and how can I improve the regioselectivity of the reaction?
Answer:
This is a very common issue in the electrophilic nitration of substituted indoles. The formation of multiple isomers is due to the complex directing effects of the substituents on the indole ring. In your starting material, 6-fluoroindole, both the fluorine atom and the indole nitrogen influence the position of the incoming nitro group.
Mechanistic Insight:
The indole nucleus is an electron-rich aromatic system, highly activated towards electrophilic substitution. The position of substitution is governed by the stability of the resulting intermediate (the arenium ion or σ-complex).[1][2]
-
Pyrrole Ring Activation: The nitrogen atom in the pyrrole ring strongly directs electrophiles to the C3 position. However, if the C3 position is blocked or if the reaction conditions are harsh, substitution can occur on the benzene ring.
-
Benzene Ring Substitution: When substitution occurs on the benzenoid ring, the existing substituent dictates the position of the incoming electrophile. The fluorine at C6 is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance, despite being inductively withdrawing. This directs the incoming electrophile (NO₂⁺) to the C5 and C7 positions.
Therefore, in the nitration of 6-fluoroindole, you can expect the formation of at least three major isomers: the desired 5-nitro, and the undesired 4-nitro and 7-nitro isomers. The precise ratio of these products is highly dependent on the reaction conditions.[3]
Caption: Formation of isomeric side products during the nitration of 6-fluoroindole.
Troubleshooting and Optimization:
To enhance the formation of the desired this compound, careful control of reaction parameters is crucial.
Recommended Protocol for Regioselective Nitration:
This protocol aims to improve the regioselectivity towards the 5-position by using a milder nitrating agent formed in situ.
Materials:
-
6-Fluoroindole
-
Tetramethylammonium nitrate
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-fluoroindole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve tetramethylammonium nitrate (1.1 equivalents) in anhydrous acetonitrile.
-
To the cooled 6-fluoroindole solution, slowly add the tetramethylammonium nitrate solution.
-
Prepare a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous acetonitrile.
-
Add the trifluoroacetic anhydride solution dropwise to the reaction mixture at 0-5 °C over 30 minutes. The in situ formation of trifluoroacetyl nitrate provides a controlled release of the electrophile.[4]
-
Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium carbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Proceed with purification to isolate the this compound isomer.
FAQ: Purification Challenges
Question: I have a crude mixture containing my desired this compound and its isomers. Standard purification methods are proving difficult. What is the best way to isolate the pure 5-nitro isomer?
Answer:
Separating constitutional isomers can be challenging due to their similar physical properties. The polarity differences between this compound and its 4-nitro and 7-nitro isomers are often subtle, making purification by standard column chromatography difficult but not impossible. Recrystallization can also be a powerful tool if a suitable solvent system is identified.
Purification Strategy:
A multi-step approach is often the most effective.
-
Column Chromatography: This should be your first step to enrich the desired isomer. Careful selection of the mobile phase is critical.
-
Recrystallization: This can be used on the enriched fractions from chromatography to achieve high purity.
Caption: A general workflow for the purification of this compound.
Detailed Protocol for Column Chromatography:
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A gradient elution is highly recommended.[5]
| Solvent System | Typical Gradient | Notes |
| Hexane/Ethyl Acetate | Start with 95:5, gradually increase to 80:20 | A good starting point for separating moderately polar compounds. |
| Dichloromethane/Methanol | Start with 100:0, gradually introduce MeOH up to 2% | Useful if the isomers are more polar and do not move in Hexane/EtOAc. |
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure desired product.
Tips for Successful Recrystallization:
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) on a small scale to find one that dissolves your compound when hot but gives good crystal formation upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]
FAQ: Low Yield & Incomplete Reactions
Question: My reaction yield of this compound is consistently low, and TLC analysis shows a significant amount of unreacted 6-fluoroindole. What factors could be contributing to this, and how can I improve the conversion?
Answer:
Low yields and incomplete reactions in the synthesis of this compound can stem from several factors, including reagent quality, reaction conditions, and potential side reactions that consume the starting material without forming the desired product.
Potential Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Nitrating Agent: Ensure your nitrating agent is fresh and of high purity. For instance, if using nitric acid, it should be fuming or of a high concentration. The stoichiometry of the nitrating agent is critical; an insufficient amount will lead to incomplete reaction, while a large excess can promote the formation of di-nitro products or oxidative decomposition.
-
Solvent: Use anhydrous solvents, as water can react with some nitrating agents and reduce their effectiveness.
-
-
Reaction Temperature:
-
Temperature control is paramount in nitration reactions. Too low a temperature may result in a sluggish or incomplete reaction. Conversely, elevated temperatures can lead to the formation of undesired side products and decomposition, often indicated by a dark tar-like appearance of the reaction mixture.[6] A systematic optimization of the reaction temperature is recommended.
-
-
Reaction Time:
-
Monitor the reaction progress closely using TLC. An insufficient reaction time will result in incomplete conversion, while an overly extended time can lead to product degradation.
-
| Parameter | Potential Issue | Recommended Action |
| Nitrating Agent | Insufficient amount or degradation | Use a slight excess (1.1-1.2 eq.) of a fresh, high-purity nitrating agent. |
| Temperature | Too low or too high | Start at a low temperature (e.g., 0 °C) and gradually warm up if the reaction is slow. |
| Reaction Time | Too short or too long | Monitor by TLC every 30-60 minutes to determine the optimal reaction time. |
| Solvent | Presence of water | Use anhydrous solvents to maintain the reactivity of the nitrating agent. |
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Caption: A decision-making workflow for troubleshooting low reaction yields.
FAQ: Spectroscopic Analysis & Characterization
Question: I have isolated what I believe to be this compound, but I need to confirm its structure and rule out the presence of the 4-nitro and 7-nitro isomers. How can I use ¹H NMR spectroscopy to definitively identify my product?
Answer:
¹H NMR spectroscopy is an excellent tool for distinguishing between the different isomers of this compound. The substitution pattern on the benzene ring of the indole core results in unique chemical shifts and coupling patterns for the aromatic protons of each isomer.
Key Diagnostic Signals:
The most informative signals in the ¹H NMR spectrum are those of the protons on the benzene ring (H-4, H-5, and H-7). The electron-withdrawing nitro group and the fluorine atom significantly influence the chemical shifts of the adjacent protons.
Caption: Structures of the 5-nitro, 4-nitro, and 7-nitro isomers of 6-fluoroindole.
Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):
The following table summarizes the expected chemical shifts and multiplicities for the key aromatic protons of the three main isomers. Note that the exact chemical shifts can vary depending on the solvent and concentration.[7][8][9]
| Proton | This compound | 6-Fluoro-4-nitro-1H-indole | 6-Fluoro-7-nitro-1H-indole |
| H-4 | Doublet (d) or singlet (s), downfield shifted | - | Doublet (d) |
| H-5 | - | Doublet of doublets (dd) | Doublet of doublets (dd) |
| H-7 | Singlet (s) or doublet (d) | Doublet (d) | - |
Interpretation Guide:
-
This compound (Desired Product): You should observe two distinct signals for the protons on the benzene ring, H-4 and H-7. H-4 will be significantly downfield-shifted due to the deshielding effect of the adjacent nitro group. H-7 will also be a singlet or a small doublet.
-
6-Fluoro-4-nitro-1H-indole (Side Product): In this isomer, you would expect to see signals for H-5 and H-7. The signal for H-5 will likely be a doublet of doublets due to coupling with both H-7 and the fluorine at C-6.
-
6-Fluoro-7-nitro-1H-indole (Side Product): Here, you would observe signals for H-4 and H-5. The signal for H-5 will be a doublet of doublets, coupling to H-4 and the fluorine at C-6.
By carefully analyzing the chemical shifts and coupling patterns of the aromatic protons in your ¹H NMR spectrum, you can confidently identify the major isomer in your product mixture and assess its purity.[10]
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 6-Nitroindole(4769-96-4) 1H NMR spectrum [chemicalbook.com]
- 9. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 6-Fluoro-5-nitro-1H-indole
Welcome to the technical support resource for the synthesis of 6-fluoro-5-nitro-1H-indole. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. We will explore the nuances of synthesizing this valuable intermediate, focusing on yield optimization and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure you can navigate this synthesis with confidence.
Section 1: Navigating the Synthesis - A Strategic Overview
The synthesis of this compound is most effectively approached as a two-stage process: first, the construction of the 6-fluoroindole core, followed by the regioselective nitration at the C-5 position. While several methods exist for creating indole scaffolds, the Leimgruber-Batcho indole synthesis is frequently preferred for precursors like 6-fluoroindole due to its high yields, milder conditions, and the commercial availability of the required starting materials.[1][2] This guide will focus on troubleshooting this primary pathway and the subsequent critical nitration step.
Logical Workflow: Leimgruber-Batcho Synthesis to Nitration
Caption: The recommended two-part synthetic workflow.
Section 2: Troubleshooting the Leimgruber-Batcho Synthesis of 6-Fluoroindole
This section addresses common failures and yield loss points in the synthesis of the 6-fluoroindole intermediate.
Q1: My enamine formation (Step 1) is sluggish or incomplete. What's going wrong?
The formation of the β-dimethylamino-2-nitrostyrene intermediate is a critical, yield-defining step. Incomplete conversion is a frequent problem.
-
Causality & Explanation: This condensation relies on the acidity of the methyl protons on 4-fluoro-2-nitrotoluene, which are activated by the ortho-nitro group. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds via an iminium ion and subsequent elimination of methanol.[3][4] If the starting material is impure or the reagents have degraded, this equilibrium-driven step can falter.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the 4-fluoro-2-nitrotoluene is pure. Use fresh, high-quality DMF-DMA; this reagent is moisture-sensitive and can degrade over time. Consider purchasing from a reliable supplier like Alfa Chemistry or Sigma-Aldrich.[5]
-
Solvent & Temperature: The reaction is typically run in a high-boiling polar aprotic solvent like DMF.[1] Ensure the reaction temperature is sufficient (often reflux, ~130-150°C) to drive the reaction to completion.[1]
-
Reaction Monitoring: Do not rely solely on time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] The enamine product is often an intense red or orange color, providing a strong visual cue.[2]
-
Consider an Additive: In some variations of the Leimgruber-Batcho synthesis, a secondary amine like pyrrolidine is used as a catalyst to generate a more reactive enamine-forming reagent in situ, which can accelerate the reaction.[2]
-
Q2: The reductive cyclization (Step 2) resulted in a low yield of 6-fluoroindole and a complex mixture of byproducts. How can I optimize this?
The reduction of the nitro group followed by intramolecular cyclization is the heart of this synthesis. Its efficiency depends heavily on the choice of reducing agent and reaction conditions.
-
Causality & Explanation: The goal is to selectively reduce the nitro group to an amine, which then spontaneously attacks the enamine's β-carbon, leading to cyclization and elimination of dimethylamine to form the indole ring.[4] Using overly harsh or non-selective reducing agents can lead to unwanted side reactions, such as the reduction of the enamine double bond before cyclization, forming a polar byproduct.[6]
-
Troubleshooting Steps & Optimization:
-
Choice of Reducing Agent: This is the most critical parameter. A systematic comparison is often necessary.
-
Iron in Acetic Acid (Fe/AcOH): A robust, scalable, and cost-effective option. It offers good selectivity for the nitro group.[6][8] The addition of silica gel during this step has been shown to improve stirrability and filtration on a large scale, ultimately improving yields.[8]
-
Raney Nickel (Ra-Ni) with Hydrazine or H₂: A classic and highly effective method, though it requires careful handling of pyrophoric Raney Nickel and pressurized hydrogen.[2][9] It is crucial to control hydrogen pressure and reaction time to prevent over-reduction.[6]
-
Sodium Dithionite (Na₂S₂O₄): A milder alternative that can be useful if other methods prove too harsh, but yields may vary.[9]
-
-
Temperature Control: Exothermic reactions, particularly with catalytic hydrogenation, can be difficult to manage at scale.[7] Maintain strict temperature control (e.g., below 80°C during reagent addition for Fe/AcOH) to minimize side reactions.[8]
-
Work-up Procedure: After the reaction, a thorough work-up is essential. For Fe/AcOH, filtering off the iron salts is the first step. An acidic wash (e.g., 1N HCl) during the aqueous work-up can effectively remove basic byproducts, including any uncyclized amine intermediates, simplifying purification.[6][8]
-
Purification: While lab-scale syntheses often rely on column chromatography, developing a robust crystallization protocol is key for larger scales to achieve high purity.[7] A mixture of a chlorinated solvent (like methylene dichloride) and a non-polar solvent (like hexane) is often a good starting point for crystallization.[7]
-
Troubleshooting Decision Tree: Low Yield in 6-Fluoroindole Synthesis
Caption: A decision tree for troubleshooting the Leimgruber-Batcho synthesis.
Section 3: Troubleshooting the Regioselective Nitration of 6-Fluoroindole
The introduction of a nitro group onto the indole ring is notoriously challenging due to the ring's high reactivity and sensitivity to strong acids, which can cause polymerization.[10]
Q3: My nitration of 6-fluoroindole gives a low yield, multiple isomers (especially C-3 nitration), or just intractable tar. How can I selectively synthesize the 5-nitro isomer?
-
Causality & Explanation: The outcome of an electrophilic aromatic substitution on the 6-fluoroindole ring is a battle between the activating, C-3 directing pyrrole nitrogen and the deactivating, meta-directing fluorine atom on the benzene ring.
-
Under non-acidic/mild conditions , the C-3 position is the most nucleophilic and kinetically favored site of attack.[10][11]
-
Under strongly acidic conditions (e.g., HNO₃/H₂SO₄) , the indole nitrogen is protonated. This deactivates the pyrrole ring, and electrophilic attack is directed to the benzene ring. The 5-position is electronically favored for nitration on the benzenoid ring. However, these harsh conditions often lead to degradation.[10][12]
-
-
Troubleshooting Steps & Optimization:
-
Nitrating Agent & Conditions are Key: The choice of nitrating agent and solvent system is paramount for controlling regioselectivity.
Nitrating System Typical Conditions Expected Outcome & Commentary Conc. HNO₃ / Conc. H₂SO₄ -10°C to 5°C Favors 5-nitro isomer. High risk of polymerization and low yields if not perfectly controlled. The strongly acidic medium protonates the indole, directing nitration to the benzene ring.[12] Acetyl Nitrate (HNO₃ in Ac₂O) 0°C to 10°C Can favor C-3 nitration at low temperatures but may shift to benzene ring nitration at higher temperatures. Less acidic than mixed acid, reducing degradation.[10][12] | Nitronium Tetrafluoroborate (NO₂BF₄) | Room Temperature | A powerful nitrating agent that can provide good yields of the 6-nitro regioisomer from homovanillic acid, suggesting it is effective for benzene ring nitration.[13] Its use would require careful optimization for this specific substrate. |
-
Strict Temperature Control: This is non-negotiable. The reaction is highly exothermic. Perform the addition of the nitrating agent dropwise at very low temperatures (e.g., starting at -10°C) and monitor the internal temperature carefully. A runaway reaction will result in tar.[10]
-
Protecting Groups: While adding steps, protecting the indole nitrogen (e.g., as N-sulfonyl or N-Boc) can be an effective strategy. Protection deactivates the pyrrole ring towards electrophilic attack, forcing nitration onto the benzene ring, often with improved yields and cleaner reactions. The protecting group can be removed in a subsequent step.
-
Reaction Quench and Work-up: Once the reaction is complete (as determined by TLC/HPLC), it should be quenched promptly by pouring it onto ice water. This dilutes the acid and dissipates heat, preventing further reaction or degradation. The product can then be extracted with a suitable organic solvent like ethyl acetate.[6]
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1H-indole (Leimgruber-Batcho)
This protocol is adapted from a scalable synthesis of a related indole and should be optimized for your specific laboratory conditions.[7][8]
Step A: Enamine Formation
-
Charge a reactor with 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and N,N-dimethylformamide (DMF, ~4 volumes).
-
Heat the mixture to 120-130°C and stir for 3-5 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed. The resulting dark red/orange solution of the enamine intermediate can be cooled and used directly in the next step.
Step B: Reductive Cyclization using Fe/AcOH
-
In a separate, larger reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.5 eq).
-
Heat this slurry to 60°C with vigorous stirring.
-
Slowly add the enamine solution from Step A to the iron slurry via an addition funnel, ensuring the internal temperature does not exceed 80°C.
-
After the addition is complete, heat the mixture to 100°C and stir for an additional 2 hours. Monitor for the disappearance of the enamine intermediate and the appearance of the 6-fluoroindole product by HPLC/TLC.
-
Cool the reaction mixture to ~50°C and dilute with ethyl acetate (~10 volumes).
-
Filter the mixture through a pad of Celite® to remove iron salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1N HCl (2x), water (2x), and saturated sodium bicarbonate solution (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-fluoroindole, which can be purified by crystallization or column chromatography.
Protocol 2: Nitration of 6-Fluoro-1H-indole
Extreme caution is required. This reaction should be performed in a fume hood with appropriate personal protective equipment and a blast shield.
-
In a flask, dissolve purified 6-fluoro-1H-indole (1.0 eq) in concentrated sulfuric acid (~10 volumes) at -10°C, ensuring complete dissolution.
-
In a separate, cooled dropping funnel, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (~2 volumes). Keep this mixture cooled.
-
Slowly add the nitrating mixture dropwise to the indole solution over 30-60 minutes. Critically, maintain the reaction temperature below 0°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at -5°C to 0°C for 1-2 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice/bicarbonate and extract with ethyl acetate for analysis).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Neutralize the resulting slurry slowly with a base (e.g., aqueous ammonia or NaOH solution), keeping the mixture cool in an ice bath.
-
The precipitated solid product can be collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Section 5: Frequently Asked Questions (FAQs)
Q: Are there viable alternative routes to this compound? A: Yes, the Fischer indole synthesis is a classic and versatile alternative for creating the 6-fluoroindole core.[1][14] It involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with an aldehyde or ketone.[1] However, with unsymmetrical ketones, it can produce isomeric mixtures, and the strongly acidic conditions can be problematic.[1] Direct synthesis of the final product via nitration of a pre-existing indole is generally the most convergent approach.
Q: My final product purity is low after nitration. What are the likely impurities? A: Common impurities include unreacted starting material (6-fluoroindole), other regioisomers (such as 3-nitro or 7-nitro derivatives), and di-nitrated products. If the reaction was not kept sufficiently cold, polymeric tar-like substances will also be present.[10] High-purity starting material and strict temperature control are the best ways to minimize these impurities. Purification by column chromatography may be necessary to separate isomers.
Q: What are the key safety considerations for this synthesis? A: The nitration step is the most hazardous. The use of concentrated nitric and sulfuric acids presents a significant corrosion and oxidation risk. Nitrating mixtures can react violently with organic materials. Always work in a well-ventilated fume hood, wear appropriate PPE (acid-resistant gloves, lab coat, safety goggles, face shield), and keep basic quenching agents (like sodium bicarbonate) readily available. The reductive cyclization step, if using catalytic hydrogenation, involves flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel, requiring specialized equipment and procedures.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labshake.com [labshake.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: 6-Fluoro-5-Nitro-1H-Indole
Welcome to the technical support guide for 6-fluoro-5-nitro-1H-indole (CAS No. 1609131-18-1). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research. Designed for professionals in pharmaceutical development and scientific research, this guide addresses common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The stability of this compound is paramount for reliable experimental outcomes. While some suppliers suggest storage at room temperature, for maximum long-term stability, more stringent conditions are advised based on the chemical nature of nitro-containing heterocyclic compounds.[1][2]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Refrigerated) | Lower temperatures significantly slow down potential degradation pathways.[2] |
| Atmosphere | Sealed container in a dry location | Under an inert atmosphere (Argon or Nitrogen) | The indole ring can be susceptible to oxidation, and the nitro group can be reactive. An inert atmosphere minimizes exposure to oxygen and moisture.[2] |
| Container | Tightly sealed, opaque vial | Tightly sealed, opaque vial | Protects the compound from light, which can catalyze degradation. |
| Location | Desiccator | Desiccator within a refrigerator | Prevents moisture absorption, which can lead to hydrolysis or other unwanted reactions. |
Q2: My vial of this compound arrived at ambient temperature. Is the compound compromised?
A2: No, this is standard practice for shipping. The compound is stable for the duration of typical shipping times at ambient temperatures. However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions (see Q1) to ensure its continued stability and shelf-life.
Q3: What are the primary degradation pathways I should be aware of?
A3: While specific degradation studies on this compound are not extensively published, its structure suggests two primary routes of instability based on the reactivity of the indole and nitroaromatic moieties:
-
Oxidation of the Indole Ring: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. Exposure to air (oxygen), especially in the presence of light or metal ion contaminants, can lead to the formation of various oxidized species, such as isatin derivatives.[3][4]
-
Reduction of the Nitro Group: Nitroaromatic compounds can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives. This can be initiated by reducing agents, certain metals, or biological systems.[5][6] The resulting amino-indole derivative would have significantly different electronic and biological properties.
Q4: What solvents are recommended for preparing solutions, and how should they be stored?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Protocol: Preparing Stock Solutions
-
Equilibration: Before opening, allow the vial of the compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the solid, which can compromise stability.
-
Solvent Selection: Use anhydrous, high-purity solvents. If possible, purge the solvent with an inert gas (argon or nitrogen) prior to use to remove dissolved oxygen.
-
Dissolution: Prepare the solution by adding the solvent to the solid compound. Sonication can be used to aid dissolution if necessary.
-
Storage of Solutions: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For use in cell culture, ensure the final concentration of the organic solvent is compatible with your experimental system.
Solutions are generally less stable than the solid compound. It is recommended to use freshly prepared solutions whenever possible.
Q5: What are the known chemical incompatibilities?
A5: Based on the functional groups present, this compound should be considered incompatible with the following and stored separately:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the indole ring.[7]
-
Strong Reducing Agents: May reduce the nitro group, altering the compound's structure and function.[7]
-
Strong Acids and Bases: Can catalyze decomposition or unwanted side reactions.[7]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: The solid compound has changed color (e.g., darkened).
-
Possible Cause: This is often a visual indicator of degradation.[2] Exposure to air, light, or moisture over time can lead to the formation of colored impurities through oxidative or other decomposition pathways.
-
Recommended Action:
-
Assess Purity: Before use, it is highly recommended to re-analyze the compound's purity via methods like HPLC, LC-MS, or ¹H NMR.
-
Compare to Standard: If available, compare the analytical data to the certificate of analysis provided by the supplier or to a fresh, unopened lot.
-
Decision: If significant impurities are detected, it is best to discard the material to avoid generating unreliable experimental data.
-
Issue 2: I am observing inconsistent or non-reproducible results in my experiments.
-
Possible Cause 1: Compound Degradation. If the stock solution was stored improperly (e.g., at 4°C for an extended period, subjected to multiple freeze-thaw cycles) or if the solid has degraded, the effective concentration of the active compound will be lower than expected, leading to variability.
-
Possible Cause 2: Incomplete Dissolution. Ensure the compound is fully dissolved in the solvent before making further dilutions. Undissolved particulates can lead to inaccurate concentrations.
Issue 3: How can I verify the purity of my compound?
-
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Using a UV detector, you can assess the area percentage of the main peak relative to any impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity (correct mass-to-charge ratio) of the main peak and can help identify the masses of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the chemical structure and detect structural impurities.
-
References
- 1. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Degradation Pathways of Nitroaromatic Compounds in Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting solutions for challenges related to the degradation of nitroaromatic compounds during chemical synthesis. The stability of the nitro group is paramount, yet it can be susceptible to undesired transformations under various reaction conditions. This resource aims to elucidate the underlying causes of these degradation pathways and offer field-proven strategies to maintain the integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is the unintended reduction of the nitro group to an amine. What are the most common culprits in a synthetic setting?
This is a classic and frequent issue. The nitro group, while a strong electron-withdrawing group, is susceptible to reduction under various conditions. The primary culprits are often related to your choice of reagents and reaction setup.
-
Catalytic Hydrogenation: This is a powerful and common method for nitro group reduction. If you are performing a reaction on another part of the molecule and using a catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent), you risk reducing the nitro group.[1][2] The reaction proceeds through nitroso and hydroxylamine intermediates to the amine.[1]
-
Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic method for nitro reduction.[2][3] If your reaction conditions are acidic and there are metals present, even as impurities, you could be inadvertently creating a reducing environment.
-
Strong Hydride Reagents: While metal hydrides are not typically the first choice for reducing aromatic nitro groups to anilines as they can sometimes lead to azo compounds, reagents like Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines.[2][4]
Q2: I am observing side products that are not the fully reduced amine, such as hydroxylamines or azoxy compounds. How can I steer the reaction to completion?
The formation of these intermediates indicates an incomplete reduction. This is a common challenge stemming from the stepwise nature of nitro group reduction.[5] To favor the formation of the desired amine and minimize these side products, consider the following:
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of your reducing agent to drive the reaction past the intermediate stages.[5]
-
Catalyst Activity and Loading: For catalytic hydrogenations, your catalyst may be deactivated or the loading insufficient. Using fresh, active catalyst at an appropriate weight percentage is crucial.[5][6] Catalyst poisons, such as sulfur or halide compounds, in your starting material or solvent can also inhibit activity.[6]
-
Reaction Time and Temperature: Some reductions may be sluggish at room temperature and require heating.[5] However, be cautious, as excessive heat can sometimes promote the formation of side products like azobenzenes.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[5]
Q3: Can my nitroaromatic compound degrade under non-reducing conditions, for instance, in the presence of light or heat?
Absolutely. Nitroaromatic compounds can be sensitive to energy inputs other than chemical reagents.
-
Photodegradation: Exposure to UV or even strong visible light can lead to the degradation of nitroaromatic compounds.[7][8] This is particularly relevant for compounds like nitrophenols, which can undergo photolysis to generate nitrous acid (HONO).[9] In aqueous solutions, UV irradiation in the presence of hydrogen peroxide (H₂O₂) can lead to the formation of various photoproducts, including nitrophenols and other oxidation products.[7][10]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition. The primary pathways often involve the breaking of the C-NO₂ bond.[11][12] For some structures, like o-nitrotoluene, intramolecular rearrangements can occur at high temperatures, leading to different degradation products.[11][12] It's important to be aware of the thermal stability of your specific compound, as impurities can sometimes lower the decomposition temperature.[13]
Q4: Are there specific reagents that are known to be incompatible with nitroaromatic compounds?
Yes, certain classes of reagents can react with the nitro group in undesirable ways.
-
Strong Bases: The protons on the carbon alpha to a nitro group in aliphatic systems are acidic and can be deprotonated by strong bases to form a nitronate.[14] While this reactivity is harnessed in reactions like the Henry reaction, it can be an unwanted side reaction if not intended.
-
Grignard Reagents: Aromatic nitro groups are generally not compatible with Grignard reagents. The Grignard reagent can add to the oxygen of the nitro group, leading to undesired side reactions.[15]
-
Oxidizing Mineral Acids: While nitro compounds are generally compatible with non-oxidizing and organic acids, strong oxidizing mineral acids can lead to potential hazards, including heat generation and the release of toxic gases.[16]
Troubleshooting Guide: Common Degradation Scenarios
This section provides a structured approach to diagnosing and resolving common degradation issues encountered during the synthesis of nitroaromatic compounds.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Complete or partial reduction of the nitro group to an amine or intermediates (hydroxylamine, nitroso, azoxy). | 1. Inadvertent Reducing Conditions: Presence of a hydrogenation catalyst (Pd/C, Raney Ni), reactive metals (Fe, Sn, Zn) with an acid source, or strong hydride reagents.[1][3] 2. Catalyst Poisoning: Impurities (sulfur, halides) deactivating the catalyst before the primary reaction is complete.[6] 3. Poor Solubility: The nitro compound is not fully dissolved, limiting its interaction with the intended reagents and allowing side reactions to dominate.[5] | 1. Reagent & Catalyst Audit: Carefully review all reagents and catalysts. If a known reducing system is present for another transformation, consider protecting the nitro group or changing the synthetic route. For substrates sensitive to dehalogenation, Raney Nickel might be a better choice than Pd/C.[2] 2. Starting Material Purification: Purify the starting nitroaromatic compound to remove potential catalyst poisons. 3. Solvent Optimization: Ensure complete solubility of your starting material. Consider using co-solvent systems (e.g., EtOH/water, THF) to improve solubility.[5] |
| Formation of colored impurities, especially upon standing or heating. | 1. Thermal Decomposition: The reaction temperature may be too high, causing the nitroaromatic compound to decompose.[11][12] 2. Photodegradation: Exposure to ambient or UV light.[7][9] 3. Presence of Color-Forming Impurities: Starting materials may contain impurities like nitroolefins or unsaturated aldehyde derivatives.[17] | 1. Temperature Control: Run the reaction at the lowest effective temperature. Monitor for exotherms, which can lead to localized overheating.[5] 2. Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil. 3. Purification of Starting Material: Consider purification techniques aimed at removing highly conjugated or reactive impurities. |
| Reaction with nucleophiles at the aromatic ring instead of the intended reaction site. | 1. Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAAr), particularly at the ortho and para positions.[14][18] | 1. Reaction Condition Optimization: Lowering the reaction temperature may favor the desired kinetic product. 2. Protecting Groups: If feasible, consider using blocking groups on the aromatic ring to direct the nucleophile to the desired position. 3. Choice of Nucleophile: A less reactive nucleophile may exhibit greater selectivity for the intended reaction site. |
In-Depth Mechanistic Look: Key Degradation Pathways
Understanding the "how" and "why" of degradation is crucial for developing robust synthetic protocols.
The Haber-Lukashevich Pathway for Catalytic Hydrogenation
The most accepted mechanism for the catalytic hydrogenation of nitroarenes involves a stepwise reduction on the catalyst surface.[1][19] This pathway explains the common observation of intermediates.
Caption: Stepwise reduction of a nitroaromatic compound via the Haber-Lukashevich pathway.
This stepwise nature is the reason why incomplete reactions can yield a mixture of products. By ensuring a highly active catalyst and sufficient hydrogen, the reaction can be driven to the desired amine.[5]
Thermal and Photochemical Degradation
The primary event in the thermal decomposition of many nitroaromatic compounds at high temperatures is the homolytic cleavage of the C-NO₂ bond.[11][12]
Caption: C-NO₂ bond homolysis is a key thermal degradation pathway.
Photodegradation can be more complex, often involving excited states and radical intermediates, leading to a variety of hydroxylated and ring-opened products, especially in the presence of radical initiators like H₂O₂.[7][10]
Experimental Protocols
Protocol 1: Monitoring Reaction for Degradation Products by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving a nitroaromatic compound and detecting the formation of degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Reaction aliquots
-
Standards of starting material and potential degradation products (if available)
Procedure:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold solvent). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Method Development: Develop a gradient or isocratic method that provides good separation between the starting material, the desired product, and potential impurities. A common starting point is a gradient of water/acetonitrile. The UV detector should be set to a wavelength where the nitroaromatic compound has strong absorbance (often around 254 nm).
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Interpretation: Compare the chromatograms over time. A decrease in the starting material peak area and an increase in the product peak area indicate reaction progress. The appearance of new peaks may signify the formation of degradation products. If standards are available, confirm the identity of these peaks by comparing their retention times.
This method is crucial for optimizing reaction conditions to minimize degradation.[20][21]
Protocol 2: Selective Reduction of a Functional Group in the Presence of a Nitro Group
This protocol outlines a general procedure for reducing a functional group (e.g., an ester to an alcohol) while preserving a nitroaromatic moiety, using a selective reducing agent.
Materials:
-
Nitroaromatic compound with another reducible functional group
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Setup: Dissolve the nitroaromatic compound in ethanol or methanol in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. NaBH₄ is a mild reducing agent that will typically reduce aldehydes and ketones but leave nitro groups and esters intact under these conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the selective reduction of the target functional group without affecting the nitro group.
-
Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.
-
Isolation: Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product as needed.
The key to selectivity is choosing a reducing agent with the appropriate reactivity profile for the functional groups present in the molecule.[2][22]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitro compound - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. calpaclab.com [calpaclab.com]
- 17. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 20. epa.gov [epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Purification Challenges of Polar Indole Derivatives
Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these versatile but sensitive compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
The indole scaffold is a cornerstone in medicinal chemistry, but its electron-rich nature and the addition of polar functional groups create a perfect storm for purification difficulties.[1] From compound instability on silica gel to poor retention in reversed-phase chromatography, these challenges can significantly impede research progress. This guide offers a structured approach to tackling these issues head-on.
Section 1: Troubleshooting Chromatographic Methods
Chromatography is the workhorse of purification, but no single method is a panacea for polar indoles. Success lies in selecting the right technique and fine-tuning the parameters.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a go-to technique for its high resolution.[2] However, highly polar compounds often present a significant challenge.
Problem: My polar indole derivative shows poor or no retention and elutes in the void volume on a C18 column.
This is a classic issue where the analyte is too hydrophilic to interact sufficiently with the non-polar stationary phase.[3][4][5]
-
Immediate Action: Increase Mobile Phase Polarity.
-
Causality: The fundamental principle of RP-HPLC is the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[2][6] For a polar analyte, increasing the aqueous component of the mobile phase enhances this partitioning, thereby increasing retention.
-
Protocol: Start with a high aqueous mobile phase (e.g., 95% water or buffer) and gradually decrease the organic modifier (e.g., acetonitrile, methanol).[6]
-
Expert Insight: Be aware that some standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water), leading to irreproducible retention times.[4] Using "polar-embedded" or "aqua" columns, which are designed for stability in 100% aqueous mobile phases, can circumvent this issue.[3][4]
-
-
Alternative Strategy: Switch to a Different Chromatographic Mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[3][7] It employs a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[3][7] In HILIC, a water layer is formed on the stationary phase, and polar analytes partition into this layer, leading to retention.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[3] This is particularly effective for polar indoles that are also ionizable.
-
-
For Ionizable Indoles: Manipulate the Mobile Phase.
-
pH Adjustment: For acidic or basic indole derivatives, adjusting the pH of the mobile phase can dramatically alter retention. By suppressing the ionization of the analyte (e.g., using an acidic mobile phase for an acidic indole), you increase its hydrophobicity and, consequently, its retention on a C18 column.[3]
-
Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic indoles) to the mobile phase forms a neutral complex with the charged analyte, increasing its retention.[3][6] Caution: Ion-pairing reagents are often non-volatile and can interfere with mass spectrometry (MS) detection.[3][8]
-
Normal-Phase Chromatography (Silica Gel)
Normal-phase chromatography, often performed as flash column chromatography, is a staple in synthetic chemistry labs. However, the acidic nature of silica gel can be detrimental to sensitive indole derivatives.
Problem: My polar indole derivative streaks, shows poor separation, or appears to decompose on the silica gel column.
-
Cause 1: Strong Adsorption. Highly polar functional groups can interact very strongly with the silanol groups on the silica surface, leading to tailing and poor elution.[9]
-
Solution:
-
Increase Eluent Polarity: If your compound is stuck at the baseline, a more polar solvent system is needed.[9][10] For very polar compounds, switching from standard hexane/ethyl acetate systems to dichloromethane/methanol may be necessary.[9]
-
Add a Modifier: For basic indole derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.[9]
-
-
-
Cause 2: Compound Degradation. The acidic surface of silica gel can catalyze the degradation of certain indole derivatives.[3][11]
-
Solution:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine can reduce its acidity.[3][11]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or Florisil.[3][11] For more challenging separations, bonded phases such as amino- or cyano-bonded silica can be effective alternatives.[3]
-
-
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying a novel polar indole derivative.
Caption: A decision tree to guide the selection of an appropriate purification technique for polar indole derivatives based on their initial properties.
Section 2: Troubleshooting Crystallization
Crystallization is an ideal purification method for obtaining highly pure solid material, but inducing polar molecules to form a well-ordered crystal lattice can be challenging.[12][13]
Problem: My polar indole derivative "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for impure compounds or when cooling is too rapid.[10]
-
Solution 1: Slow Down the Cooling Process.
-
Causality: Rapid cooling can cause the solution to become supersaturated too quickly, favoring the formation of a disordered, liquid-like phase over an ordered crystal lattice.
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.[10]
-
-
Solution 2: Modify the Solvent System.
-
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] The polarity of the solvent plays a crucial role in the crystal habit.[14][15]
-
Protocol:
-
Screen Different Solvents: Experiment with a range of solvents with varying polarities.
-
Use a Two-Solvent System: If a single solvent is not effective, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
-
-
-
Solution 3: Introduce a Seed Crystal.
-
Causality: A seed crystal provides a template for the molecules to arrange themselves into a crystal lattice, overcoming the kinetic barrier to nucleation.[10]
-
Protocol: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. If not, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.[10]
-
Problem: I have a very low yield after recrystallization.
-
Cause 1: Using Too Much Solvent.
-
Cause 2: Premature Crystallization.
-
Explanation: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), you will lose a significant amount of product.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during the filtration process.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a new polar indole derivative?
A1: A multi-pronged initial assessment is key.[3]
-
Thin Layer Chromatography (TLC): Run TLC plates using both normal-phase (e.g., silica with ethyl acetate/hexane) and reversed-phase plates to get a preliminary understanding of the compound's polarity and the complexity of the crude mixture.[3][10]
-
Solubility Tests: Check the solubility of your compound in a variety of common lab solvents. This will inform your choices for both chromatography and crystallization.[3]
-
Literature Search: Look for purification methods used for structurally similar indole derivatives. This can provide an excellent starting point.[3]
Based on this initial data, you can make an informed choice. For very polar, non-ionizable compounds, HILIC is often a good first choice.[3] For polar, ionizable compounds, ion-exchange or mixed-mode chromatography can be highly effective.[3]
Q2: How can I remove colored impurities from my indole product?
A2: Indole derivatives can be susceptible to air oxidation, which often leads to colored degradation products.[10][16]
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can be effective.[10] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. Crucially, use a minimal amount of charcoal to avoid adsorbing your desired product, and perform the filtration while the solution is hot to prevent premature crystallization. [10]
Q3: My compound is a salt (e.g., hydrochloride or trifluoroacetate). How does this affect purification?
A3: The salt form will make the compound much more polar and water-soluble.
-
Chromatography: Direct purification on silica gel is often difficult. RP-HPLC is usually a better choice. You can often purify the salt directly using a mobile phase with an appropriate buffer.
-
Extraction: You can perform an acid-base extraction.[17] By neutralizing the salt with a base (e.g., sodium bicarbonate solution), you can often extract the free, less polar form of the indole into an organic solvent like ethyl acetate or dichloromethane. This can be a simple and effective preliminary purification step.[17][18]
Q4: Can I use Solid-Phase Extraction (SPE) for my polar indole derivative?
A4: Yes, SPE can be a very useful technique for sample cleanup and concentration.[19]
-
Normal-Phase SPE: Uses a polar stationary phase (like silica or diol) to retain polar analytes from a nonpolar matrix.[19][20]
-
Reversed-Phase SPE: Uses a nonpolar stationary phase (like C18) to retain nonpolar to moderately polar analytes from a polar matrix (like water).[20]
-
Ion-Exchange SPE: This is particularly powerful for polar, ionizable indoles. You can use a cation-exchange sorbent for basic indoles or an anion-exchange sorbent for acidic indoles to selectively retain your compound of interest while impurities are washed away.[20]
Quantitative Data Summary
Table 1: Recommended Starting Solvent Systems for Chromatography of Polar Indoles
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Application Notes |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | Start with 1-2% methanol and increase polarity gradually.[9] For basic indoles, add 0.1-1% triethylamine.[9] |
| Reversed-Phase | C18 (Polar-Embedded) | Water / Acetonitrile (or Methanol) | Can be run in highly aqueous conditions (>95% water).[3][4] For ionizable indoles, add 0.1% TFA or formic acid. |
| HILIC | Silica, Amide, Diol | Acetonitrile / Water (or aqueous buffer) | Typically run with high organic content (e.g., 95:5 ACN:Water) and gradient to higher aqueous content.[3][7] |
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. chromtech.com [chromtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labex.hu [labex.hu]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 6-Fluoro-5-Nitro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 6-fluoro-5-nitro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address the specific challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, tarry material. What are the likely impurities and how can I remove them?
A1: The dark, tarry appearance is a common issue when working with indole derivatives, particularly after nitration reactions. The primary culprits are typically acid-catalyzed polymerization byproducts.[1][2] The electron-rich indole nucleus is sensitive to strong acids, which are often used in nitration, leading to the formation of polymeric materials that are difficult to characterize and remove.[3]
Troubleshooting Strategy:
-
Initial Workup: A crucial first step is to neutralize any residual acid from the reaction mixture promptly. This can be achieved by washing the organic extract with a mild base like sodium bicarbonate solution.
-
Solvent Trituration: Before attempting more complex purification methods, try triturating the crude material with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can help to dissolve some of the less polar impurities and break down the tarry consistency.
-
Activated Charcoal Treatment: If the color persists, it may be due to highly conjugated impurities. A treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite®.[4] Be aware that this can sometimes lead to a loss of the desired product.
-
Chromatography: Flash column chromatography is often the most effective method for removing polymeric byproducts. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) is a good starting point.[5]
Q2: I'm observing multiple spots on my TLC plate after synthesis. What are the potential side products of the nitration of a fluoro-indole?
A2: The nitration of substituted indoles can lead to a mixture of regioisomers. While the 5-nitro isomer is often the desired product, nitration can also occur at other positions on the indole ring.[1] Common side products include:
-
Other Regioisomers: Nitration can occur at the C3, C4, C6, and C7 positions of the indole ring. The presence of a fluorine atom at the 6-position will influence the regioselectivity of the nitration.
-
Dinitrated Products: Under harsh nitrating conditions or with an excess of the nitrating agent, dinitration can occur, leading to the formation of dinitroindoles.[1]
-
N-Nitrosoindoles: If there are nitrite impurities present or if nitrous acid is generated as a byproduct, N-nitrosoindoles can be formed.[1][6]
-
Oxidized Byproducts: The indole ring can be susceptible to oxidation, especially under strong acidic and oxidative conditions, leading to various oxidized species.[2]
Q3: My attempts at recrystallization of this compound have failed. What are some good starting solvents or solvent systems to screen?
A3: Finding a suitable recrystallization solvent is a critical step and often requires some experimentation.[7][8] The ideal solvent will dissolve the compound when hot but not at room temperature.[9] For a molecule like this compound, which has both polar (nitro group, N-H) and non-polar (aromatic rings) characteristics, a mixture of solvents is often more effective than a single solvent.[7]
Recommended Solvents for Screening:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling.[7] |
| Ethyl Acetate/Hexane | This is a classic combination for compounds of intermediate polarity. The compound is dissolved in the more polar ethyl acetate, and the less polar hexane is added until turbidity is observed.[10] |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, this system is effective for moderately polar compounds. |
| Toluene | Aromatic solvents can sometimes be effective for crystallizing aromatic compounds. |
| Acetone/Water | Acetone is a polar aprotic solvent that can be a good choice for dissolving the compound, with water used as the anti-solvent.[10] |
Q4: I am using flash column chromatography for purification, but I'm getting poor separation. What can I do to improve the resolution?
A4: Poor separation in flash column chromatography can be due to several factors. Here's a systematic approach to troubleshooting:
-
Solvent System Optimization: The choice of eluent is critical. Use TLC to screen different solvent systems. The ideal system should give your product an Rf value of around 0.3-0.4.
-
Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) often provides better separation than isocratic elution (using a single solvent mixture).[5]
-
Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated solution.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.
Q5: Is this compound stable under typical purification conditions?
A5: Nitroaromatic compounds are generally stable.[11] However, like many organic molecules, this compound can be sensitive to certain conditions:
-
Strong Acids and Bases: As an indole derivative, it is susceptible to acid-catalyzed polymerization.[1] Strong bases could potentially lead to decomposition or side reactions. It's best to work under neutral or mildly acidic/basic conditions.
-
Heat: Prolonged exposure to high temperatures should be avoided to prevent thermal decomposition. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Light: Some nitroaromatic compounds can be light-sensitive. It is good practice to protect the compound from direct light, especially during long-term storage.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques for this compound.
Protocol 1: Flash Column Chromatography
This method is highly effective for separating the target compound from a mixture of impurities with varying polarities.[5]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Crude this compound
-
Glass column with a stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexane).
-
Gradually increase the polarity by adding ethyl acetate in increments (e.g., 5%, 10%, 15%, etc.). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound.[7]
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent system (from screening)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
General Purification Workflow
This diagram outlines a general strategy for the purification of this compound, starting from the crude product.
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree for Purification
This decision tree can help guide you through the process of troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-fluoro-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 6-fluoro-5-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. The introduction of fluoro and nitro groups to the indole scaffold can significantly influence its biological activity, making rigorous characterization essential.[1]
This guide provides a comparative overview of the primary analytical methods for the characterization of this compound. As a Senior Application Scientist, the following sections detail not just the "how" but the "why" of each technique, offering insights into the experimental design and data interpretation based on extensive experience with similar molecular scaffolds.
The Importance of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of a molecule's identity and purity. Therefore, a combination of orthogonal methods—techniques that measure different chemical or physical properties—is crucial. For this compound, a comprehensive characterization workflow typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the elemental composition of the molecule. The presence of hydrogen, carbon, and fluorine atoms allows for direct observation of their chemical environments and connectivity. The solvent choice is critical; deuterated solvents that dissolve the analyte without obscuring key signals are necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a high-field spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum. This is a highly sensitive nucleus, and the spectrum will provide information about the chemical environment of the fluorine atom.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.
Expected Spectral Data and Interpretation
Based on the structure of this compound and data from analogous compounds, the following spectral features can be anticipated:
-
¹H NMR (in DMSO-d₆):
-
The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (>11 ppm).
-
The aromatic protons will exhibit characteristic splitting patterns. The proton at C7 will likely be a doublet, coupled to the fluorine at C6. The proton at C4 will also likely be a singlet or a narrow doublet. The protons on the pyrrole ring (C2 and C3) will also have distinct chemical shifts.
-
-
¹³C NMR (in DMSO-d₆):
-
The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
The carbon atom attached to the fluorine (C6) will appear as a doublet due to ¹JCF coupling. The carbon adjacent to the nitro group (C5) will also have a characteristic chemical shift.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single resonance is expected, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal will likely be a doublet due to coupling with the adjacent proton at C7.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.
Choosing the Right Ionization Technique
For a molecule like this compound, which has moderate polarity, either Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) can be employed.[2] ESI is a softer ionization technique, which is more likely to yield the intact molecular ion.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
MS Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the elemental composition.
Expected Mass Spectrum Data
-
Molecular Formula: C₈H₅FN₂O₂
-
Molecular Weight: 180.14 g/mol [3]
-
Expected Molecular Ion:
-
Positive ESI: [M+H]⁺ at m/z 181.04
-
Negative ESI: [M-H]⁻ at m/z 179.03
-
-
Fragmentation: In EI or tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be observed, such as the loss of the nitro group (NO₂) or other small neutral molecules. For instance, a fragment corresponding to the loss of NO₂ would be expected at m/z 134.04.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the primary method for determining the purity of a drug substance and for identifying and quantifying any impurities.
Logic of Method Development
Developing a robust HPLC method involves a systematic approach to optimize the separation of the main compound from any potential impurities. Key parameters to consider are the choice of stationary phase (the column), the mobile phase composition, and the detector wavelength. A C18 reversed-phase column is a good starting point for indole derivatives.[5] The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to ensure the separation of compounds with a range of polarities.[5]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). Nitroaromatic compounds typically have strong UV absorbance.[4]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Data Interpretation and Purity Calculation
The output is a chromatogram showing peaks as a function of retention time. The purity of the sample is calculated based on the relative area of the main peak compared to the total area of all peaks.
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.
Principle of Operation
The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is introduced into the combustion furnace of the elemental analyzer.
-
Data Calculation: The instrument software calculates the percentage of C, H, and N based on the detected gases.
Expected Results
For C₈H₅FN₂O₂, the theoretical elemental composition is:
-
Carbon (C): 53.34%
-
Hydrogen (H): 2.80%
-
Nitrogen (N): 15.55%
An acceptable experimental result is typically within ±0.4% of the theoretical value.[6]
Comparative Summary of Analytical Methods
| Analytical Method | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure, connectivity, and stereochemistry. | Provides the most detailed structural information. | Relatively low sensitivity compared to MS; requires pure samples for clear spectra. |
| Mass Spectrometry | Molecular weight and elemental composition (high resolution). | High sensitivity; can be coupled with chromatography for mixture analysis. | Isomers may not be distinguishable by MS alone; fragmentation can be complex. |
| HPLC | Purity assessment, quantification of impurities. | High-throughput and highly quantitative. | Does not provide structural information on its own. |
| Elemental Analysis | Percentage composition of C, H, N. | Provides fundamental confirmation of the empirical formula. | Requires a pure and dry sample; does not distinguish between isomers. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A typical analytical workflow for the characterization of a novel compound.
Conclusion
The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry confirms the molecular weight and elemental formula. HPLC is indispensable for assessing purity, and elemental analysis provides fundamental confirmation of the compound's composition. By employing these orthogonal methods, researchers and drug development professionals can establish a robust and reliable analytical profile for this promising molecule, ensuring the integrity of subsequent biological and pharmacological studies.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Fluoronitroindoles for Advanced Research Applications
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluoronitroindole Isomers
In the landscape of drug discovery and chemical biology, the subtle art of molecular substitution can dramatically alter the therapeutic potential and biological activity of a compound. Among the heterocyclic scaffolds of significant interest are the fluoronitroindoles, prized for their unique electronic properties and potential as pharmacological agents and fluorescent probes. However, the precise positioning of the fluoro and nitro substituents on the indole ring gives rise to a family of isomers, each with a distinct spectroscopic fingerprint. This guide provides a comprehensive, data-driven comparison of fluoronitroindole isomers, offering researchers, scientists, and drug development professionals the critical insights needed to differentiate and characterize these valuable compounds.
The strategic placement of electron-withdrawing groups like the nitro moiety and the highly electronegative fluorine atom profoundly influences the electronic transitions and magnetic environments within the indole scaffold. These structural variations manifest as distinct shifts in their absorption and emission spectra, as well as unique chemical shifts in their nuclear magnetic resonance (NMR) spectra. Understanding these differences is paramount for confirming isomeric purity, elucidating structure-activity relationships, and developing robust analytical methods.
Unveiling Isomeric Differences: A Comparative Analysis of Spectroscopic Data
The following sections delve into the key spectroscopic techniques used to characterize fluoronitroindole isomers, presenting a comparative analysis of their spectral data. While a comprehensive experimental dataset for all possible fluoronitroindole isomers is not available in a single source, this guide consolidates available data and established principles to provide a framework for their differentiation.
UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the π-electron system of the indole ring, revealing characteristic absorption bands that are sensitive to substitution. The position of maximum absorbance (λmax) is influenced by the interplay between the electron-donating character of the indole nitrogen and the electron-withdrawing nature of the fluoro and nitro groups.
Generally, the nitro group, a strong chromophore, dominates the UV-Vis spectrum of nitroindoles, leading to a significant bathochromic (red) shift compared to unsubstituted indole. The position of the nitro group has a pronounced effect on the extent of this shift. For instance, studies on nitroindole isomers have shown that 4-nitroindole exhibits an absorption spectrum that extends furthest into the visible range, while the absorption of 3-nitroindole and 5-nitroindole is largely confined to the near-UV range, with peaks located at 349 nm and 322 nm, respectively, when measured in 2-propanol.[1]
The introduction of a fluorine atom further perturbs the electronic structure. While fluorine is not a strong chromophore itself, its high electronegativity can modulate the electron density of the aromatic system, leading to subtle but measurable shifts in λmax. The magnitude and direction of this shift will depend on the relative positions of the fluorine and nitro groups.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Selected Nitro- and Fluoronitroindole Isomers
| Compound | Solvent | λmax (nm) |
| 3-Nitroindole | 2-Propanol | 349[1] |
| 4-Nitroindole | 2-Propanol | ~380 (extends into visible)[1] |
| 5-Nitroindole | 2-Propanol | 322[1] |
| 6-Nitroindole | 2-Propanol | Two maxima in near-UV[1] |
Fluorescence Spectroscopy: Illuminating the Emissive Properties
Fluorescence spectroscopy provides complementary information on the excited state properties of fluoronitroindole isomers. The indole moiety itself is naturally fluorescent, and its emission characteristics are highly sensitive to the local environment and the presence of substituents.
Electron-withdrawing groups like the nitro group are known to often quench fluorescence. However, the interplay with a fluorine substituent and the specific isomeric arrangement can lead to compounds with useful fluorescent properties. The emission maximum (λem) and the fluorescence quantum yield (Φf) are key parameters for comparison.
The photophysical properties of substituted indoles are known to be structurally dependent.[2] The position of the substituents can affect the degree of π-conjugation and the electron density distribution in the excited state, thereby influencing the fluorescence intensity and wavelength. For example, in a study of substituted 2,3-distyryl indoles, a derivative with a para-fluoro substituent exhibited the highest fluorescence emission quantum yield.[2] This suggests that fluorination can, in some cases, enhance fluorescence.
The solvent environment also plays a critical role in the fluorescence of indole derivatives. Polar solvents can stabilize the excited state, often leading to a red shift in the emission spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Structure
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the indole ring are highly sensitive to the positions of the fluoro and nitro substituents. The electron-withdrawing nature of these groups generally leads to a downfield shift of the signals for nearby protons. The coupling patterns between adjacent protons can be used to definitively establish the substitution pattern on the aromatic ring.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds.[3][4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, providing a clear and often singlet signal in a region of the spectrum that is typically free from other signals. This makes ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine substituent and for distinguishing between isomers. The chemical shift of a fluorine atom on an aromatic ring is influenced by the nature and position of other substituents.
Experimental Protocols
To facilitate the reproducible spectroscopic analysis of fluoronitroindole isomers, the following detailed experimental protocols are provided.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a fluoronitroindole isomer.
Caption: Experimental workflow for UV-Visible absorption spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the fluoronitroindole isomer.
-
Dissolve the compound in a high-purity, UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Prepare a dilute solution with a concentration in the range of 10⁻⁴ to 10⁻⁵ M to ensure the absorbance is within the linear range of the instrument (typically below 1.0).
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
The instrument software will automatically subtract the blank spectrum from the sample spectrum.
-
From the resulting spectrum, determine the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra and the relative quantum yield.
Caption: Experimental workflow for fluorescence spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluoronitroindole isomer and a suitable fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) in the same solvent.
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances less than 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex), typically at or near the λmax of the compound.
-
Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Record the emission spectrum of the fluoronitroindole sample over an appropriate wavelength range.
-
Without changing the instrument settings, record the emission spectrum of the quantum yield standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield (Φf) of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φf is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹⁹F NMR spectra of fluoronitroindole isomers.
Caption: Experimental workflow for NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluoronitroindole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR. For ¹⁹F NMR, an external standard or referencing to the solvent signal can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Measurement:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both the ¹H and ¹⁹F frequencies.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹⁹F NMR spectrum. This is often a simple one-pulse experiment.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0 ppm.
-
Determine the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) for all signals.
-
Assign the signals to the specific protons and the fluorine atom in the molecule based on their chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The spectroscopic characterization of fluoronitroindole isomers is a critical step in their synthesis, purification, and application in research and development. This guide has provided a framework for understanding and comparing the UV-Vis, fluorescence, and NMR spectral properties of these compounds. The distinct spectroscopic signatures arising from the different positional arrangements of the fluoro and nitro substituents allow for their unambiguous identification. By following the detailed experimental protocols provided, researchers can confidently generate high-quality spectroscopic data to support their scientific endeavors. Further systematic studies to build a comprehensive public database of the spectroscopic properties of all fluoronitroindole isomers would be a valuable resource for the scientific community.
References
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Practical Fragments: 19F NMR...Just Like 1H NMR [practicalfragments.blogspot.com]
Differentiating 6-Fluoro-5-Nitro-1H-Indole from its Isomers: A Comprehensive Analytical Guide
In the landscape of modern drug discovery and development, the precise structural elucidation of molecular entities is paramount. Isomeric ambiguity can lead to significant downstream challenges, impacting everything from pharmacological activity and toxicity profiles to intellectual property claims. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for unequivocally differentiating 6-fluoro-5-nitro-1H-indole from its positional isomers. We will delve into the causality behind experimental choices and present supporting data, both experimental where available and predicted through validated computational models, to empower researchers in their analytical endeavors.
The Challenge of Isomerism in Fluoro-Nitro-Indoles
The introduction of fluoro and nitro groups to the indole scaffold, a privileged structure in medicinal chemistry, gives rise to a multitude of positional isomers. These isomers often exhibit closely related physical properties, making their differentiation a non-trivial analytical task. For instance, this compound and its isomers, such as 4-fluoro-5-nitro-1H-indole, 7-fluoro-5-nitro-1H-indole, and 5-fluoro-6-nitro-1H-indole, share the same molecular formula (C₈H₅FN₂O₂) and molecular weight, rendering them indistinguishable by standard low-resolution mass spectrometry. Their structural similarity also poses a challenge for chromatographic separation. This guide will equip you with the multi-pronged analytical strategy required to confidently distinguish these closely related compounds.
Key Analytical Techniques for Isomer Differentiation
A combination of spectroscopic and chromatographic techniques is essential for the robust differentiation of fluoro-nitro-indole isomers. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, we can pinpoint the location of the fluorine and nitro substituents on the indole ring.
The proton NMR spectrum provides a wealth of information based on the chemical environment of each hydrogen atom. The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to these substituents will be deshielded (shifted downfield), while meta protons are less affected.
Predicted ¹H NMR Chemical Shifts (ppm) for Fluoro-Nitro-Indole Isomers:
| Proton | This compound (Predicted) | 4-Fluoro-5-nitro-1H-indole (Predicted) | 7-Fluoro-5-nitro-1H-indole (Predicted) | 5-Fluoro-6-nitro-1H-indole (Predicted) |
| H-1 (NH) | ~8.5-9.0 | ~8.6-9.1 | ~8.7-9.2 | ~8.4-8.9 |
| H-2 | ~7.5-7.7 | ~7.6-7.8 | ~7.7-7.9 | ~7.4-7.6 |
| H-3 | ~6.6-6.8 | ~6.7-6.9 | ~6.8-7.0 | ~6.5-6.7 |
| H-4 | ~8.0-8.2 (d) | - | ~7.2-7.4 (dd) | ~7.8-8.0 (d) |
| H-7 | ~7.4-7.6 (d) | ~7.3-7.5 (d) | - | ~7.9-8.1 (d) |
Note: Predicted values are based on established substituent effects and data from related compounds. Actual values may vary depending on the solvent and other experimental conditions.
The key distinguishing features in the ¹H NMR will be the chemical shifts and coupling patterns of the protons on the benzene portion of the indole ring (H-4 and H-7). For example, in this compound, H-4 is expected to be a doublet significantly downfield due to the para-nitro group, while H-7 will be a doublet further upfield. In contrast, for 4-fluoro-5-nitro-1H-indole, the absence of a proton at position 4 is a clear indicator.
Carbon NMR provides complementary information. The carbon atoms directly attached to the fluorine and nitro groups will exhibit characteristic chemical shifts. The C-F coupling is also a powerful diagnostic tool.
Predicted ¹³C NMR Chemical Shifts (ppm) for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125-128 |
| C-3 | ~103-106 |
| C-3a | ~128-131 |
| C-4 | ~110-113 (d, J_CF ≈ 4-6 Hz) |
| C-5 | ~140-143 (d, J_CF ≈ 8-10 Hz) |
| C-6 | ~155-158 (d, J_CF ≈ 240-250 Hz) |
| C-7 | ~108-111 (d, J_CF ≈ 20-25 Hz) |
| C-7a | ~135-138 |
The large one-bond carbon-fluorine coupling constant (¹J_CF) for C-6 is a definitive marker for the 6-fluoro substitution pattern. The smaller two-, three-, and four-bond couplings to other carbons provide further structural confirmation.
Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom.[1][2] The chemical shift of the ¹⁹F signal is exquisitely sensitive to the substitution pattern on the aromatic ring.
Predicted ¹⁹F NMR Chemical Shifts (ppm) for Fluoro-Nitro-Indole Isomers (vs. CFCl₃):
| Isomer | Predicted Chemical Shift (ppm) |
| This compound | ~(-115 to -120) |
| 4-Fluoro-5-nitro-1H-indole | ~(-125 to -130) |
| 7-Fluoro-5-nitro-1H-indole | ~(-135 to -140) |
| 5-Fluoro-6-nitro-1H-indole | ~(-120 to -125) |
The distinct chemical shift ranges for each isomer allow for their unambiguous differentiation. For example, the ¹⁹F signal of 7-fluoro-5-nitro-1H-indole is predicted to be significantly upfield compared to that of this compound.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
While low-resolution MS cannot distinguish between isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is where the true differentiating power lies. The fragmentation patterns of the protonated molecules will differ based on the positions of the fluoro and nitro substituents.
Expected Fragmentation Pathways:
A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) and/or nitric oxide (NO). For fluoronitroindoles, we can expect to see characteristic losses:
-
[M+H]⁺ → [M+H - NO₂]⁺
-
[M+H]⁺ → [M+H - NO]⁺ → [M+H - NO - CO]⁺
-
[M+H]⁺ → [M+H - HF]⁺
The relative abundances of these fragment ions will be influenced by the stability of the resulting carbocations, which in turn is dictated by the substituent positions. For instance, the loss of HF might be more favorable in isomers where the resulting positive charge can be better stabilized by the remaining nitro group through resonance.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Dissolve the purified indole isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a tandem mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions and their relative abundances. Compare the fragmentation patterns of the different isomers.
Caption: Workflow for Isomer Differentiation by Tandem Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC): Separating the Inseparable
HPLC is a cornerstone technique for separating mixtures of compounds. For closely related isomers, achieving baseline separation can be challenging but is often feasible with careful method development. The elution order of the isomers will depend on their relative polarities.
Factors Influencing Retention Time:
-
Polarity: The nitro group is highly polar, while the fluorine atom is electronegative but less polar. The overall polarity of the molecule, and thus its retention on a reversed-phase column (e.g., C18), will be influenced by the positions of these groups and their ability to engage in dipole-dipole interactions and hydrogen bonding with the stationary and mobile phases.
-
Hydrogen Bonding: The N-H proton of the indole ring can act as a hydrogen bond donor. The accessibility of this proton and the overall electronic nature of the molecule will affect its interaction with the mobile and stationary phases.
Predicted Elution Order on a Reversed-Phase C18 Column:
Generally, less polar compounds elute earlier from a reversed-phase column. The relative polarity of the isomers can be estimated based on their dipole moments. It is anticipated that isomers with a greater separation between the electron-withdrawing fluoro and nitro groups might have a larger dipole moment and thus be more polar, leading to longer retention times.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compounds (typically in the range of 300-400 nm for nitroindoles).[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This protocol serves as a starting point and may require optimization to achieve baseline separation of all isomers.
Caption: General Workflow for HPLC-based Isomer Separation.
Conclusion
The definitive differentiation of this compound from its positional isomers is a challenging yet achievable analytical task. A multi-technique approach, leveraging the strengths of NMR spectroscopy, tandem mass spectrometry, and HPLC, is essential for unambiguous structural assignment. ¹⁹F NMR offers a direct and highly sensitive method for identifying the fluorine substitution pattern. ¹H and ¹³C NMR provide a complete picture of the molecular connectivity. Tandem mass spectrometry reveals characteristic fragmentation patterns that can serve as fingerprints for each isomer. Finally, HPLC enables the physical separation of the isomers, allowing for their individual characterization. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of isomer analysis in their pursuit of novel therapeutics and chemical entities.
References
A Comparative Analysis of Nitroindole Isomers' Biological Activity: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the indole nucleus stands out as a privileged scaffold, forming the core of numerous biologically active molecules.[1] The introduction of a nitro group to this scaffold gives rise to nitroindole isomers, each with distinct electronic properties and, consequently, divergent biological activities. This guide provides a comprehensive, data-supported comparative analysis of the primary nitroindole isomers—4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole—to inform experimental design and drug discovery efforts.
The position of the electron-withdrawing nitro group on the indole ring profoundly influences the molecule's reactivity, binding interactions, and overall pharmacological profile.[1] This guide will delve into the key biological activities associated with each isomer, present available quantitative data for their derivatives, and provide detailed experimental protocols for assessing these activities.
I. Comparative Biological Profiles of Nitroindole Isomers
The biological activities of nitroindole isomers are diverse, ranging from anticancer and antiviral properties to the modulation of key enzymes in the central nervous system. The position of the nitro group is a critical determinant of the primary biological targets for each isomer and their derivatives.
5-Nitroindole: A Dual Threat in Anticancer Therapy and Molecular Biology
5-Nitroindole and its derivatives have emerged as significant players in two distinct fields: as anticancer agents targeting G-quadruplex DNA and as universal base analogs in molecular biology.
As anticancer agents, derivatives of 5-nitroindole have demonstrated potent activity against a variety of cancer cell lines.[2] A key mechanism of action is the binding and stabilization of G-quadruplex (G4) DNA structures.[3] These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, such as the promoter regions of oncogenes like c-Myc.[2][4] Stabilization of the c-Myc promoter G-quadruplex by 5-nitroindole derivatives represses the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein.[3] This, in turn, induces cell-cycle arrest and inhibits tumor growth.[2][4] Furthermore, some 5-nitroindole compounds have been shown to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[2][4]
In the realm of molecular biology, 5-nitroindole is recognized as a superior universal base analog. It can be incorporated into oligonucleotides and pair with any of the four natural DNA bases without significantly destabilizing the DNA duplex, primarily through base-stacking interactions.[3]
7-Nitroindole: A Scaffold for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
The 7-nitroindole scaffold is a cornerstone in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[5] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, including stroke and neurodegenerative diseases.[6][7] Consequently, selective nNOS inhibition is a promising therapeutic strategy.[6] Structure-activity relationship (SAR) studies have shown that the 7-nitroindole core is a key pharmacophore for potent and selective nNOS inhibition.[5] These inhibitors typically act by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the enzyme's active site, thereby blocking NO production and its neurotoxic effects.[5]
Similar to 5-nitroindole derivatives, some 7-nitroindole derivatives have also been investigated as anticancer agents that target G-quadruplex DNA structures.[5]
4-Nitroindole and 6-Nitroindole: Building Blocks with Emerging Biological Significance
Historically, 4-nitroindole and 6-nitroindole have been primarily utilized as intermediates in the synthesis of more complex pharmaceuticals and agrochemicals.[8][9][10] However, the inherent biological activity of the nitroindole scaffold suggests that these isomers possess latent therapeutic potential.[1]
4-Nitroindole serves as a precursor for compounds targeting a range of biological entities, including CB2 cannabinoid receptors and CGRP receptors, and has been used in the synthesis of potential anti-cancer and anti-inflammatory drugs.[8][11]
6-Nitroindole is a biochemical reagent used in life science research.[9] While less explored for its direct biological effects, the presence of the nitro group at the 6-position is known to contribute to the mutagenic activity of some heterocyclic compounds.
II. Quantitative Comparison of Biological Activity
Direct, head-to-head quantitative comparisons of the unsubstituted nitroindole isomers are limited in publicly available literature. However, data from studies on their derivatives provide valuable insights into the structure-activity relationships and the influence of the nitro group's position.
Anticancer Activity of 5-Nitroindole Derivatives
Substituted 5-nitroindoles have shown significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for representative 5-nitroindole derivatives against HeLa (cervical cancer) cells.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 | HeLa | Alamar Blue | 5.08 ± 0.91 | [2] |
| Compound 7 | HeLa | Alamar Blue | 5.89 ± 0.73 | [2] |
Note: Compounds 5 and 7 are pyrrolidine-substituted 5-nitroindole derivatives as described in the cited literature.[2]
These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells.[2]
III. Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol describes a cell-based colorimetric assay to determine the inhibitory activity of test compounds on nNOS.
Principle: This assay measures the production of nitric oxide (NO) by nNOS-expressing cells. NO is rapidly converted to nitrite, which can be detected colorimetrically using the Griess reagent. A decrease in nitrite production in the presence of a test compound indicates nNOS inhibition.
Workflow:
Caption: Experimental workflow for the nNOS inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing nNOS (e.g., HEK293T/nNOS) in a 96-well plate until they reach approximately 80% confluency.
-
Compound Treatment: Prepare serial dilutions of the nitroindole isomers (or their derivatives) in the cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).
-
nNOS Activation: To activate nNOS, treat the cells with a calcium ionophore such as A23187 (final concentration of 5 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 8 hours).
-
Nitrite Measurement (Griess Assay): a. Transfer a portion of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a nitrite standard curve using sodium nitrite. c. Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing the supernatant and standards. d. Incubate at room temperature for 10-15 minutes, protected from light. e. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Use the nitrite standard curve to determine the concentration of nitrite in each sample. c. Calculate the percentage of nNOS inhibition for each compound concentration relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This protocol outlines a high-throughput assay to assess the binding affinity of compounds to G-quadruplex DNA.
Principle: This assay is based on the displacement of a fluorescent probe (e.g., Thiazole Orange) that is pre-bound to G-quadruplex DNA. When a test compound binds to the G-quadruplex, it displaces the probe, leading to a decrease in fluorescence. The concentration of the test compound required to displace 50% of the probe (DC50) is a measure of its binding affinity.
Workflow:
Caption: Experimental workflow for the G4-FID assay.
Step-by-Step Methodology:
-
G-Quadruplex DNA Preparation: a. Synthesize or purchase an oligonucleotide capable of forming a G-quadruplex structure (e.g., from the c-Myc promoter region). b. Anneal the oligonucleotide in a buffer containing a cation that stabilizes G-quadruplexes (e.g., potassium chloride) by heating to 95°C and slowly cooling to room temperature.
-
Assay Setup: a. In a 96-well plate, add the pre-formed G-quadruplex DNA. b. Add the fluorescent probe, Thiazole Orange (TO), to each well and incubate to allow for binding and fluorescence stabilization.
-
Compound Addition: Add serial dilutions of the nitroindole isomers or their derivatives to the wells. Include a control with no compound.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the displacement reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Thiazole Orange.
-
Data Analysis: a. Calculate the percentage of fluorescence quenching for each compound concentration. b. Plot the percentage of quenching against the logarithm of the compound concentration. c. Determine the DC50 value, which is the concentration of the compound that reduces the fluorescence by 50%.
IV. Signaling Pathway Analysis
nNOS Signaling Pathway and Inhibition by 7-Nitroindole Derivatives
In neuronal cells, excessive stimulation of NMDA receptors leads to a large influx of Ca2+. This Ca2+ binds to calmodulin, which in turn activates nNOS to produce nitric oxide (NO). High levels of NO can lead to the formation of peroxynitrite and other reactive nitrogen species, causing oxidative stress and neuronal damage. 7-Nitroindole derivatives act as competitive inhibitors of nNOS, blocking the production of NO and mitigating its neurotoxic effects.
Caption: nNOS signaling pathway and its inhibition by 7-nitroindole derivatives.
c-Myc G-Quadruplex Regulation by 5-Nitroindole Derivatives
The promoter region of the c-Myc oncogene contains a G-rich sequence that can fold into a G-quadruplex structure. The formation of this G4 structure acts as a transcriptional repressor. 5-Nitroindole derivatives can bind to and stabilize this G-quadruplex, thereby downregulating c-Myc transcription and translation. This leads to a decrease in the c-Myc protein levels, resulting in cell cycle arrest and reduced cancer cell proliferation.
Caption: Regulation of c-Myc expression by 5-nitroindole derivatives via G-quadruplex stabilization.
V. Conclusion
The positional isomerism of the nitro group on the indole scaffold is a critical determinant of biological activity. 5-Nitroindole derivatives show significant promise as anticancer agents through the novel mechanism of G-quadruplex stabilization, while 7-nitroindole derivatives are established as potent inhibitors of nNOS with potential applications in neuroprotective therapies. 4- and 6-nitroindoles, while less studied, represent untapped potential for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in the comparative evaluation and further exploration of these versatile molecules.
VI. References
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Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. --INVALID-LINK--
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S. L. Gande, J. W.-B. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. --INVALID-LINK--
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BenchChem. (n.d.). Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. Retrieved from --INVALID-LINK--
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Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. --INVALID-LINK--
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BenchChem. (n.d.). A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications. Retrieved from --INVALID-LINK--
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Chem-Impex. (n.d.). 4-Nitroindole. Retrieved from --INVALID-LINK--
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Epigenetic Therapeutic Targets. (n.d.). 6-Nitroindole. Retrieved from --INVALID-LINK--
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United States Biological. (n.d.). N2592-61 4-Nitroindole CAS: 4769-97-5. Retrieved from --INVALID-LINK--
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Garcin, E. D., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. --INVALID-LINK--
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Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. --INVALID-LINK--
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Al-Suwaidan, I. A., et al. (2021). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. ResearchGate. --INVALID-LINK--
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GoldBio. (n.d.). 4-Nitroindole. Retrieved from --INVALID-LINK--
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da Silva, A. C. G., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. --INVALID-LINK--
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Biosynth. (n.d.). 6-Nitroindole. Retrieved from --INVALID-LINK--
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Li, H., et al. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. PMC. --INVALID-LINK--
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Mbatia, B., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Publishing. --INVALID-LINK--
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Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. --INVALID-LINK--
-
Lin, P., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. --INVALID-LINK--
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Amato, J., et al. (2021). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports. --INVALID-LINK--
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. --INVALID-LINK--
-
Demas, G. E., et al. (1997). Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice. PubMed. --INVALID-LINK--
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Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. --INVALID-LINK--
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Cinelli, M. A., et al. (2016). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. --INVALID-LINK--
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Singh, P., & Singh, J. (2012). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition. --INVALID-LINK--
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BenchChem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of 7-Methoxy-5-nitro-1H-indole on Cancer Cell Lines. Retrieved from --INVALID-LINK--
-
Leli, R., et al. (2020). Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds. Frontiers in Chemistry. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 6-Nitroindole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide. Retrieved from --INVALID-LINK--
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Neidle, S. (2010). Quadruplex nucleic acids as targets in cancer drug discovery. Expert Opinion on Drug Discovery. --INVALID-LINK--
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Harrison, R. J., et al. (2004). Evaluation of by disubstituted acridone derivatives as telomerase inhibitors: the importance of G-quadruplex binding. PubMed. --INVALID-LINK--
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Singh, P., & Singh, J. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. ResearchGate. --INVALID-LINK--
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Amato, J., et al. (2022). Affinity Chromatography-Based Assays for the Screening of Potential Ligands Selective for G-Quadruplex Structures. PubMed. --INVALID-LINK--
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A Comparative Guide to 6-fluoro-5-nitro-1H-indole and 5-fluoro-6-nitro-1H-indole: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine and nitro functionalities can dramatically modulate the physicochemical and biological properties of the indole ring system, offering a powerful tool for lead optimization. This guide provides an in-depth comparison of two constitutional isomers: 6-fluoro-5-nitro-1H-indole and 5-fluoro-6-nitro-1H-indole. While experimental data for the latter is limited, this guide synthesizes available information and theoretical principles to offer a predictive comparison for researchers navigating the synthesis and application of these important building blocks.
Introduction to Fluoro-Nitro-Indole Isomers
The indole nucleus is a prevalent feature in a vast array of biologically active compounds.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical modification and is a key pharmacophore in many antimicrobial and anticancer agents.[3] The precise positioning of these substituents on the indole ring is critical, as it dictates the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets. This guide will explore the nuanced differences between the 6-fluoro-5-nitro and 5-fluoro-6-nitro isomers of 1H-indole.
Physicochemical Properties: A Tale of Two Isomers
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 5-fluoro-6-nitro-1H-indole (Predicted) |
| CAS Number | 1609131-18-1 | Not Available |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol | 180.14 g/mol |
| Appearance | Yellow Solid[4] | Yellow Solid (Expected) |
| Boiling Point | 379.6 ± 22.0 °C (Predicted)[4] | Expected to be similar to the 6-fluoro-5-nitro isomer |
| Density | 1.527 ± 0.06 g/cm³ (Predicted)[4] | Expected to be similar to the 6-fluoro-5-nitro isomer |
| pKa | Not Available | Not Available |
| LogP | Not Available | Not Available |
The presence of the nitro group is expected to increase the polarity and potentially the water solubility of these compounds compared to their non-nitrated counterparts.[5]
Structural Representation
To visualize the isomeric differences, the chemical structures of this compound and 5-fluoro-6-nitro-1H-indole are presented below.
Caption: Chemical structure of this compound.
Caption: Chemical structure of 5-fluoro-6-nitro-1H-indole.
Synthesis Strategies: Navigating Regioselectivity
The synthesis of substituted indoles often relies on classical methods such as the Fischer and Leimgruber-Batcho indole syntheses.[6][7] The choice of starting materials is crucial for achieving the desired regiochemistry of the final product.
Proposed Synthesis of this compound
A plausible route to this compound is through the nitration of 6-fluoroindole. The directing effects of the fluorine atom and the indole nitrogen would need to be carefully considered to achieve the desired 5-nitro substitution.
Proposed Synthesis of 5-fluoro-6-nitro-1H-indole
The synthesis of 5-fluoro-6-nitro-1H-indole presents a significant challenge due to the directing effects of the fluorine at the 5-position, which would likely favor electrophilic substitution at the 4 and 6 positions. A multi-step synthesis would likely be required. A scalable approach for the synthesis of 5-fluoro-6-substituted indoles has been reported using the Leimgruber-Batcho reaction, which could be adapted for the synthesis of 5-fluoro-6-nitro-1H-indole.[8]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-fluoro-6-substituted indoles (Adapted for 5-fluoro-6-nitro-1H-indole) [8]
-
Enamine Formation: A mixture of a suitably substituted 4-fluoro-3-methylnitrobenzene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours. The mixture is then cooled to room temperature.
-
Reductive Cyclization: A separate mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C and stirred for 30 minutes. The enamine solution from the previous step is added dropwise, maintaining the temperature below 80°C. The mixture is then heated to 100°C and stirred for 2 hours.
-
Work-up and Purification: The reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered, and the filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography.
Caption: Generalized workflow of the Leimgruber-Batcho indole synthesis.
Comparative Analysis of Chemical Reactivity
The electronic properties of the two isomers are expected to differ significantly, influencing their reactivity in various chemical transformations.
-
This compound: The fluorine at position 6 and the nitro group at position 5 are both electron-withdrawing. The nitro group at the 5-position will strongly deactivate the benzene ring towards electrophilic substitution.
-
5-fluoro-6-nitro-1H-indole: In this isomer, the fluorine at position 5 is ortho to the nitro group at position 6. The fluorine atom's inductive effect and the nitro group's strong electron-withdrawing resonance and inductive effects will significantly influence the electron density of the indole ring.
Electrophilic substitution on the pyrrole ring, a characteristic reaction of indoles, is expected to be more facile in the 6-fluoro-5-nitro isomer compared to the 5-fluoro-6-nitro isomer, where the electron-withdrawing groups are more directly conjugated with the pyrrole ring.
Caption: Predicted influence of substituent electronics on electrophilic attack at C3.
Spectral Properties: A Predictive Comparison
While experimental spectra are not available for a direct comparison, predictions can be made based on the known effects of fluorine and nitro substituents on NMR spectra.
Table 2: Predicted ¹H and ¹⁹F NMR Spectral Characteristics
| Isomer | Predicted ¹H NMR Characteristics | Predicted ¹⁹F NMR Characteristics |
| This compound | Protons on the benzene ring will be deshielded due to the nitro group. The proton at C4 will likely appear as a doublet coupled to the fluorine at C6. The proton at C7 will appear as a doublet. | A single resonance, with coupling to the proton at C4. |
| 5-fluoro-6-nitro-1H-indole | Protons on the benzene ring will be significantly deshielded. The proton at C4 will likely appear as a doublet of doublets, coupled to the fluorine at C5 and the proton at C7. The proton at C7 will appear as a doublet. | A single resonance, with coupling to the protons at C4 and C6 (if present). |
The ¹³C NMR spectra will also show characteristic shifts, with carbons attached to fluorine exhibiting splitting and carbons attached to the nitro group being significantly deshielded.
Biological Activity and Potential Applications
Indole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
-
Anticancer Activity: Substituted 5-nitroindoles have been investigated as c-Myc G-quadruplex binders with anticancer activity.[9] These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[9]
-
Antimicrobial Activity: Nitro-containing compounds are well-established antimicrobial agents.[3] The nitro group can be reduced within microbial cells to produce toxic intermediates that damage DNA and other vital cellular components.[3]
The specific biological activities of this compound and 5-fluoro-6-nitro-1H-indole have not been extensively reported. However, based on the known activities of related compounds, they represent promising scaffolds for the development of new therapeutic agents. The differing electronic and steric properties of these two isomers could lead to distinct biological profiles and target specificities.
Conclusion
This guide provides a comparative overview of this compound and 5-fluoro-6-nitro-1H-indole, synthesizing available data and theoretical principles. While experimental data for 5-fluoro-6-nitro-1H-indole is notably scarce, predictive analysis based on the well-established principles of organic chemistry and data from analogous compounds offers valuable insights for researchers. The distinct substitution patterns of these isomers are expected to impart unique physicochemical properties, reactivity, and biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of both isomers is warranted to fully unlock their potential in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Validation of Synthesis Byproducts in Fluoronitroindole Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Fluoronitroindole Synthesis
Fluoronitroindoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for therapeutic applications ranging from oncology to neurodegenerative diseases. The introduction of fluorine and nitro groups onto the indole ring dramatically influences the molecule's electronic properties, metabolic stability, and binding affinity. However, these same activating and directing groups create significant challenges during synthesis, often leading to the formation of a complex mixture of byproducts, including regioisomers.
For drug development professionals, the adage "you are what you make" is paramount. Undesired byproducts, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of an Active Pharmaceutical Ingredient (API). Therefore, a robust, validated analytical workflow to identify and quantify these impurities is not merely a regulatory requirement but a fundamental component of safe and effective drug design.[1][2][3] This guide provides a comparative analysis of synthetic strategies and a detailed framework for the validation of their associated byproducts, grounded in the principles of analytical rigor and mechanistic understanding.
Part 1: Comparative Analysis of Synthetic Routes & Byproduct Profiles
The choice of synthetic strategy is the primary determinant of the byproduct profile. While numerous methods exist for indole synthesis, reactions involving electrophilic substitution on a pre-formed indole or cyclization of substituted benzenes are common for generating fluoronitroindoles.[4][5][6] Each pathway has inherent regiochemical biases that can be exploited but also present challenges.
Common Synthetic Pathways and Their Byproducts
-
Electrophilic Nitration of a Fluoroindole: This is a direct approach but is often plagued by a lack of regioselectivity. The fluorine atom's position and the reaction conditions dictate the position of nitration. Byproducts often include a mixture of nitro-regioisomers. For example, nitration of 6-fluoroindole can yield 6-fluoro-3-nitroindole, 6-fluoro-5-nitroindole, and 6-fluoro-7-nitroindole, alongside potential di-nitrated species. The electron-donating nature of the indole nitrogen strongly directs electrophiles to the C3 position, but acidic conditions can lead to protonation at C3, redirecting substitution to the benzene ring.[6][7]
-
Fischer Indole Synthesis with Fluorinated/Nitrated Phenylhydrazines: This powerful cyclization reaction is a workhorse in indole synthesis.[4][5] However, when using unsymmetrical ketones or meta-substituted phenylhydrazines, two different cyclization pathways are possible, leading to regioisomeric indole products. The electronic nature of the substituents on the phenylhydrazine ring governs the direction of the cyclization, but mixtures are common.[5]
Data Presentation: Synthesis Method Comparison
The following table summarizes the expected outcomes from two common synthetic approaches to a hypothetical 6-Fluoro-5-nitroindole, highlighting the trade-offs between yield and purity.
| Synthetic Method | Key Reagents | Expected Major Product | Common Byproducts | Typical Byproduct Ratio (Major:Isomer) | Rationale for Byproduct Formation |
| Method A: Electrophilic Nitration | 6-Fluoroindole, Benzoyl Nitrate | 6-Fluoro-3-nitroindole | 6-Fluoro-5-nitroindole, 6-Fluoro-7-nitroindole, Di-nitrated species | Varies (e.g., 5:3:1) | The pyrrole ring is highly activated; C3 is the most nucleophilic position.[6] Competing substitution occurs on the benzene ring. |
| Method B: Fischer Indole Synthesis | 4-Fluoro-3-nitrophenylhydrazine, Pyruvic Acid | 6-Fluoro-5-nitroindole-2-carboxylic acid | 4-Fluoro-5-nitroindole-2-carboxylic acid | ~9:1 | Cyclization is directed by the substituents on the phenylhydrazine. The nitro group is strongly electron-withdrawing, influencing the[8][8]-sigmatropic rearrangement.[5] |
Part 2: The Validation Workflow: A Multi-Technique Approach
Validating the byproduct profile of a fluoronitroindole synthesis requires a multi-pronged analytical strategy. No single technique can provide a complete picture of purity, identity, and quantity. The goal is to create a self-validating system where results from orthogonal methods corroborate each other.[8]
Logical Workflow for Byproduct Validation
The following diagram illustrates a robust workflow for moving from a crude reaction mixture to a fully characterized and quantified impurity profile.
Caption: A comprehensive workflow for the identification, isolation, characterization, and quantification of synthesis byproducts.
Part 3: Comparative Guide to Analytical Techniques
The core of byproduct validation lies in the judicious application of modern analytical techniques. Each offers unique advantages for tackling the specific challenges posed by fluoronitroindole isomers.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical manufacturing.[3][8][9]
-
Expertise & Causality: For fluoronitroindole isomers, which often have very similar polarities, a reverse-phase C18 column with a gradient elution is the standard starting point. The mobile phase typically consists of an aqueous component (water with 0.1% formic acid to ensure consistent protonation) and an organic modifier like acetonitrile or methanol.[10][11] The gradient is crucial; it allows for the separation of closely eluting isomers while ensuring that any highly retained, non-polar byproducts are eluted from the column in a reasonable time. A photodiode array (PDA) detector is essential as it can help distinguish isomers that may have different UV-Vis absorbance maxima.[12]
-
Trustworthiness: Method validation is non-negotiable and must be performed according to ICH guidelines.[8][9] This involves demonstrating specificity (the ability to resolve the main peak from all impurities), linearity, accuracy, precision, and defining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[1][8] A "spiked" sample, where a known amount of an isolated byproduct is added to the main compound, is the gold standard for proving specificity.
Mass Spectrometry (MS)
Coupled with liquid chromatography (LC-MS), mass spectrometry provides vital information on molecular weight and elemental composition.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is indispensable. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula of an unknown byproduct. This immediately confirms that an impurity is an isomer of the target compound (same formula, different structure). While standard MS can struggle to differentiate isomers, tandem MS (MS/MS) can sometimes provide clues.[13][14] Fragmenting the isomeric ions may produce different fragmentation patterns, offering diagnostic evidence for their structures.[15][16]
-
Trustworthiness: Calibration is key. The mass spectrometer must be calibrated daily using a known standard to ensure high mass accuracy. For LC-MS methods, it's also important to assess matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly controlled.[11] A novel approach involves using partial deuterium labeling during synthesis, which allows for direct regioisomer identification by their distinct mass in LC-MS analysis.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, particularly for distinguishing isomers.[19]
-
Expertise & Causality: While ¹H NMR provides the initial fingerprint, it is often insufficient for distinguishing regioisomers of substituted indoles due to overlapping aromatic signals.[19] The key is the application of 2D NMR techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the deciding experiment. It shows correlations between protons and carbons over two or three bonds. For a fluoronitroindole, an HMBC can show a correlation from a proton on the benzene ring to a carbon in the pyrrole ring (or vice-versa), definitively establishing the connectivity and proving the isomeric form.
-
-
Trustworthiness: The definitive proof of structure for a new impurity standard comes from a full suite of 1D and 2D NMR experiments. For quantification, Quantitative NMR (qNMR) is an absolute method that can determine the concentration of an analyte without needing a standard of that same analyte, by comparing its integral to that of a certified internal standard of known concentration.
Part 4: Standard Operating Protocol - HPLC Method Validation
The following is a detailed, step-by-step protocol for the validation of an HPLC method designed to quantify a known regioisomeric byproduct.
Objective: To validate a reverse-phase HPLC method for the quantification of byproduct "6-Fluoro-7-nitroindole" in the presence of the API "6-Fluoro-5-nitroindole."
Materials & Equipment:
-
HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reference standards for API and the byproduct.
-
Class A volumetric glassware.
Experimental Protocol:
-
Specificity Demonstration:
-
Prepare individual solutions of the API (1.0 mg/mL) and the byproduct (0.1 mg/mL) in a 50:50 acetonitrile/water diluent.
-
Prepare a "spiked" solution containing both the API (1.0 mg/mL) and the byproduct (0.1 mg/mL).
-
Prepare a blank solution (diluent only).
-
Inject all four solutions onto the HPLC system using the developed gradient method (e.g., 10% B to 90% B over 20 minutes).
-
Acceptance Criteria: The blank must show no interfering peaks. In the spiked sample, the byproduct peak must be baseline-resolved from the API peak (Resolution > 2.0). Peak purity analysis using the PDA detector should pass for the API peak.
-
-
Linearity & Range:
-
Prepare a stock solution of the byproduct at 100 µg/mL.
-
Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., from the LOQ to 150% of the target specification, such as 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) from the linearity study.
-
LOD is the concentration that yields an S/N of ~3:1.
-
LOQ is the concentration that yields an S/N of ~10:1.
-
Prepare and inject a solution at the determined LOQ concentration six times.
-
Acceptance Criteria: The precision (%RSD) of the six injections at the LOQ should be ≤ 10%.
-
-
Accuracy (Recovery):
-
Prepare a solution of the API (1.0 mg/mL).
-
Spike the API solution with the byproduct standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target specification). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the byproduct.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six independent samples of the API spiked with the byproduct at the 100% level.
-
Inject each sample and calculate the concentration of the byproduct.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the six results must be ≤ 5.0%.
-
Conclusion
The synthesis of fluoronitroindoles is a delicate balance of reactivity and selectivity. A thorough understanding of the underlying reaction mechanisms is the first line of defense in minimizing byproduct formation. However, the ultimate guardian of product quality and patient safety is a rigorous, multi-technique validation strategy. By combining the separation power of HPLC, the molecular formula information from HRMS, and the definitive structural insight from NMR, researchers can confidently identify, quantify, and control unwanted byproducts. This integrated approach ensures the scientific integrity of the research and provides the trustworthy data essential for advancing drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. bfarm.de [bfarm.de]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nmr.oxinst.com [nmr.oxinst.com]
Benchmarking 6-Fluoro-5-Nitro-1H-Indole: A Comparative Analysis of Physicochemical Properties, Reactivity, and Biological Potential Against Key Nitroindole Isomers
An In-Depth Comparative Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active compounds.[1] The introduction of a nitro group significantly modulates the electronic properties and biological activities of the indole ring, leading to a class of compounds with broad therapeutic potential, including applications as kinase inhibitors and anticancer agents.[2][3] This guide provides a comprehensive benchmark analysis of 6-fluoro-5-nitro-1H-indole, a relatively novel scaffold, against its more established positional isomers: 5-nitro-1H-indole, 6-nitro-1H-indole, and 7-nitro-1H-indole. We will dissect the subtle yet critical impact of nitro group positioning and fluorine substitution on physicochemical parameters, chemical reactivity, and, by extension, their potential utility in drug discovery programs. This analysis is supported by aggregated experimental data, established chemical principles, and detailed protocols for comparative evaluation.
Introduction: The Strategic Value of Nitro and Fluoro Substitutions on the Indole Core
The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Its synthetic tractability and ability to participate in various biological interactions make it an ideal starting point for drug design. The addition of strong electron-withdrawing groups, such as the nitro (NO₂) moiety, profoundly alters the character of the indole ring. This substitution decreases the electron density of the bicyclic system, influencing its reactivity in key synthetic transformations and modulating its ability to interact with biological targets.
Furthermore, the strategic incorporation of a fluorine atom, as seen in this compound, is a well-established tactic in modern medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonds and other non-covalent interactions, and fine-tune lipophilicity (LogP), thereby improving pharmacokinetic profiles.[4]
This guide aims to provide researchers with a foundational understanding of how this compound compares to its non-fluorinated counterparts, offering insights into why it may be a superior scaffold for specific therapeutic applications.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the nitro group and the presence of the fluorine atom create distinct differences among these analogs.
Causality Insight: The melting point is indicative of the crystalline packing and intermolecular forces; higher values often suggest stronger lattice energies. The LogP value is a critical measure of lipophilicity, directly impacting membrane permeability and solubility. A LogP between 1 and 3 is often considered optimal for oral drug absorption. The predicted pKa reflects the acidity of the N-H proton, which is influenced by the electron-withdrawing substituents. A lower pKa indicates a more acidic proton, which can affect ionization state and receptor binding.
| Property | This compound | 5-Nitro-1H-indole | 6-Nitro-1H-indole | 7-Nitro-1H-indole |
| Molecular Formula | C₈H₅FN₂O₂[5] | C₈H₆N₂O₂[6] | C₈H₆N₂O₂[7] | C₈H₆N₂O₂[8] |
| Molecular Weight | 180.14 g/mol [5] | 162.15 g/mol [6] | 162.15 g/mol [7] | 162.15 g/mol [9] |
| Appearance | Yellow Solid[10] | Yellow-Green Crystalline Solid[11] | - | Yellow Crystalline Powder[9][12] |
| Melting Point (°C) | - | 140-142[6][13] | - | 94-98[9][12] |
| Boiling Point (°C) | 379.6 ± 22.0 (Predicted)[10] | 362.6 ± 15.0[6] | - | 362.6 at 760 mmHg[9] |
| Density (g/cm³) | 1.527 ± 0.06 (Predicted)[10] | 1.4 ± 0.1[6] | - | 1.425[9] |
| pKa | 14.65 ± 0.30 (Predicted)[10] | - | - | - |
| LogP | - | 2.53[6] | 1.594 (Calculated)[7] | 2.60 (Calculated) |
| Polar Surface Area (PSA) | - | 61.61 Ų[6] | - | 61.61 Ų[14] |
Electronic Effects and Predicted Chemical Reactivity
The reactivity of the indole ring, particularly towards electrophilic substitution at the C3 position, is heavily dictated by the electronic effects of its substituents. The nitro group is a potent deactivating group, withdrawing electron density through both resonance (-M effect) and induction (-I effect). The fluorine atom also exerts a strong inductive withdrawing effect (-I) but a weaker resonance donating effect (+M).
In this compound, both substituents are on the benzene ring. The powerful electron-withdrawing nature of the 5-nitro group is expected to significantly deactivate the entire ring system towards electrophilic attack compared to unsubstituted indole. The adjacent 6-fluoro group further enhances this deactivation through its inductive effect.
Conversely, in 5-nitroindole, the nitro group's position allows for strong resonance delocalization that deactivates the C3 position, making reactions like the Vilsmeier-Haack formylation more challenging than for other substituted indoles.[15][16] For 6-nitroindole, the resonance effect on the C3 position is less direct, suggesting its deactivating influence might be slightly attenuated compared to the 5-nitro isomer.[15] The 7-nitroindole's proximity to the pyrrole nitrogen introduces complex electronic effects that can influence both reactivity and N-H acidity.
Biological and Pharmacological Relevance: A Comparative Overview
Nitroindoles have emerged as versatile scaffolds in drug discovery, demonstrating a wide range of biological activities.
-
Anticancer Activity: Substituted 5-nitroindoles have shown significant potential as anticancer agents.[17] Specifically, they have been developed as binders for G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[18][19] Stabilization of this G4 structure represses c-Myc transcription, leading to cell-cycle arrest and reduced proliferation in cancer cells.[17][18] The electron-deficient nature of the nitroindole core is crucial for the stacking interactions that stabilize the G-quadruplex. The added fluorine in this compound could further enhance these interactions or improve cell permeability and metabolic resistance, potentially leading to a more potent derivative.
-
Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors.[2][3][20] The nitro group can serve as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. 7-Nitroindole, for example, has been used in the synthesis of protein kinase inhibitors.[12] The specific substitution pattern on the indole ring is critical for achieving selectivity and potency against different kinases.[3]
-
Universal Base Analogues: In molecular biology, nitroindoles have been investigated as "universal bases" in DNA oligonucleotides.[21][22] 5-Nitroindole, in particular, was found to be superior to other isomers because it stabilizes the DNA duplex through base-stacking interactions without discriminating between the four natural bases (A, T, C, G).[21][23] This property is attributed to its shape and electronic character rather than hydrogen bonding.[23]
The combination of the 5-nitro and 6-fluoro groups in the target molecule suggests it would be a prime candidate for evaluation in both anticancer (especially G4-quadruplex binding) and kinase inhibitor screening programs.
Key Experimental Protocols for Comparative Benchmarking
To objectively compare these scaffolds, standardized, self-validating assays are essential. Below are protocols for synthesizing a key precursor and evaluating a critical biological activity.
Protocol 1: Leimgruber-Batcho Indole Synthesis
Causality Insight: The Leimgruber-Batcho synthesis is often preferred for industrial-scale production due to its high yields and use of readily available starting materials (o-nitrotoluenes).[4][24] The two-step process involves the formation of an enamine followed by a reductive cyclization, which is a robust method for creating substituted indoles.[4]
Methodology:
-
Enamine Formation:
-
In a flask equipped with a reflux condenser, dissolve the starting substituted o-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture (e.g., to 100°C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[24] The formation of the enamine is often accompanied by a distinct color change.
-
-
Reductive Cyclization:
-
Cool the reaction mixture to room temperature.
-
Prepare a separate suspension of a reducing agent, such as iron powder (e.g., 4-5 eq) in acetic acid.[24]
-
Heat the iron suspension (e.g., to 60°C) and add the enamine solution dropwise, maintaining the temperature below a set point (e.g., 80-90°C).
-
After the addition is complete, heat the mixture (e.g., to 100°C) and stir for 1-2 hours until the cyclization is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron residues, washing the pad with a solvent like ethyl acetate.[4]
-
Combine the filtrates and perform an aqueous work-up, washing sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted indole.[4]
-
Protocol 2: Fluorescence Intercalator Displacement (FID) Assay for G-Quadruplex Binding
Causality Insight: The FID assay is a high-throughput and reliable method for identifying and characterizing G-quadruplex binding ligands.[25] It operates on the principle of competitive displacement. A fluorescent dye, which has a low quantum yield in solution but becomes highly fluorescent upon binding to the G-quadruplex, is used as a reporter. A test compound that binds to the G-quadruplex will displace the dye, leading to a measurable decrease in fluorescence, which is proportional to its binding affinity.[25]
Methodology:
-
G-Quadruplex DNA Annealing:
-
Synthesize or procure a G-quadruplex-forming oligonucleotide sequence (e.g., from the c-Myc promoter).
-
Dissolve the oligonucleotide in an annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper folding into the G-quadruplex conformation.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the folded G-quadruplex DNA to a final concentration (e.g., 0.25 µM).
-
Add a fluorescent dye that binds G-quadruplexes (e.g., Thiazole Orange) to a final concentration (e.g., 0.5 µM).
-
Prepare serial dilutions of the test compounds (e.g., this compound and other nitroindole isomers) in the assay buffer.
-
Add the compound dilutions to the wells. Include control wells with DNA and dye only (maximum fluorescence) and buffer only (background).
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage decrease in fluorescence for each compound concentration relative to the maximum fluorescence control.
-
Plot the percentage decrease in fluorescence against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration required to displace 50% of the dye). A lower DC₅₀ value indicates stronger G-quadruplex binding affinity.[19]
-
Conclusion
The benchmarking of this compound against its non-fluorinated isomers reveals a nuanced landscape of structure-activity and structure-property relationships. While 5-nitroindole has been well-validated as a G-quadruplex binder and a universal base analogue, and other isomers show promise as kinase inhibitor scaffolds, this compound represents a next-generation building block.
The combined electron-withdrawing power of the 5-nitro and 6-fluoro groups suggests a highly electron-deficient aromatic system, which could lead to enhanced π-stacking interactions with biological targets like G-quadruplex DNA. Furthermore, the fluorine atom is poised to confer beneficial pharmacokinetic properties, such as increased metabolic stability and modulated lipophilicity. While this guide relies on a combination of experimental data for the isomers and predicted data for the fluorinated target, it provides a strong rationale for prioritizing this compound in screening campaigns for anticancer agents and kinase inhibitors. The experimental protocols provided offer a clear path for researchers to validate these predictions and uncover the full potential of this promising scaffold.
References
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]
- 7. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound CAS#: 1609131-18-1 [chemicalbook.com]
- 11. 5-Nitroindole | 6146-52-7 [chemicalbook.com]
- 12. 7-Nitroindole | 6960-42-5 [amp.chemicalbook.com]
- 13. 5-硝基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 24. tsijournals.com [tsijournals.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to Cross-Reactivity Profiling of 6-Fluoro-5-Nitro-1H-Indole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological cross-reactivity of 6-fluoro-5-nitro-1H-indole. While direct, extensive public data on this specific compound is nascent, its indole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2][3] This guide, therefore, uses established principles of drug discovery to outline a robust, self-validating strategy for characterizing its selectivity and comparing its profile against hypothetical alternatives.
The indole ring system is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Derivatives of indole are central to drugs used in oncology, infectious disease, and inflammation management.[1][4] The addition of a fluorine atom, as in this compound, can significantly alter a molecule's pharmacological properties, including metabolic stability and binding affinity. Given this, a thorough understanding of off-target interactions is paramount to progressing such a compound through the drug development pipeline.
Part 1: The Imperative of Early-Stage Cross-Reactivity Screening
In drug discovery, a compound's journey from a "hit" to a clinical candidate is fraught with potential failure. A significant portion of this attrition is due to unforeseen toxicity or a lack of efficacy, often stemming from poor selectivity.[5][6][7] Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to a host of adverse effects.[8][9][10] Therefore, conducting comprehensive cross-reactivity and Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADME-Tox) studies at the earliest stages is not just a regulatory requirement but a critical, cost-saving measure.[5][6][11] It allows for the early deselection of promiscuous compounds, saving immense resources that would otherwise be spent on candidates destined to fail in later, more expensive clinical phases.[11][12]
This guide proposes a tiered approach to profiling this compound, beginning with broad screening panels and progressing to more focused, mechanistic studies for any identified off-target interactions.
Part 2: Designing the Cross-Reactivity Investigation: A Multi-Pronged Approach
Given the diverse biological activities of indole derivatives, a broad yet targeted screening strategy is essential.[2][13][14] The indole scaffold is known to interact with various protein classes, making a comprehensive assessment necessary.[1][13][15]
Initial Tier 1 Screening: Broad Panel Profiling
The initial screening should cast a wide net to identify potential areas of cross-reactivity. The choice of assays should be guided by the known promiscuity of the indole scaffold and common off-target liabilities in drug discovery.
A recommended Tier 1 screening panel would include:
-
Kinase Panel Screening: Kinases are one of the most common off-targets for small molecules.[16] Profiling against a broad panel of representative kinases is crucial.
-
GPCR Panel Screening: G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are common targets for a wide range of drugs.[17][18]
-
Key Safety Target Panels: This includes assays for targets with known and significant safety implications if inhibited.
The workflow for this initial phase is designed to efficiently identify potential liabilities.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Data Presentation
All quantitative data from these screens should be meticulously tabulated to allow for clear comparison. For this guide, we will use hypothetical data for this compound and two common alternative indole scaffolds to illustrate the comparison.
Table 1: Hypothetical Tier 1 Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Alternative Scaffold A (e.g., 5-Nitroindole) | Alternative Scaffold B (e.g., Indole-3-Carbinol) |
| GSK-3β (Hypothetical Primary Target) | 98% | 95% | 85% |
| PIM1 | 85% | 75% | 40% |
| CDK2 | 65% | 50% | 25% |
| SRC | 40% | 35% | 15% |
| EGFR | 15% | 10% | 5% |
| ... (other kinases) | <10% | <10% | <10% |
Table 2: Hypothetical Tier 1 Safety Target Profile (IC50 Values)
| Safety Target | This compound | Alternative Scaffold A | Alternative Scaffold B |
| hERG Channel | > 50 µM | 25 µM | > 100 µM |
| CYP3A4 | 15 µM | 10 µM | > 50 µM |
| CYP2D6 | > 50 µM | > 50 µM | > 50 µM |
From this hypothetical data, this compound shows potent activity against its intended target but also significant off-target activity against PIM1 and CDK2. This would trigger a Tier 2 investigation.
Part 3: Tier 2 Investigation - Detailed Protocols for Hit Validation
Once "hits" are identified in Tier 1, the next step is to validate and quantify these interactions through dose-response studies to determine their potency (IC50/EC50).
Experimental Protocol: Kinase Inhibition IC50 Determination
This protocol is a representative example for determining the IC50 value for an identified off-target kinase hit, such as PIM1 in our hypothetical example.
Objective: To determine the concentration of this compound that inhibits 50% of PIM1 kinase activity.
Materials:
-
Recombinant human PIM1 kinase
-
Kinase buffer (e.g., ADP-Glo™ Kinase Assay)
-
ATP
-
Substrate peptide
-
This compound (serial dilutions)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Reaction Setup:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted compound or control to the appropriate wells.
-
Add 2 µL of the PIM1 kinase and substrate peptide mix.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol outlines a standard method for assessing hERG liability, a critical safety checkpoint.[24][25]
Objective: To determine the IC50 of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.[23]
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[24]
-
Extracellular and intracellular recording solutions.
-
This compound (serial dilutions).
-
Positive control (e.g., E-4031).[24]
Methodology:
-
Cell Preparation: Harvest and resuspend the hERG-expressing HEK293 cells in the extracellular solution to the appropriate density for the automated patch-clamp system.[22][23]
-
System Priming: Prime the system with the required solutions as per the manufacturer's instructions.
-
Cell Sealing: The system will automatically capture cells and form giga-ohm seals.[24]
-
Baseline Recording: Record the baseline hERG tail current using a specific voltage protocol.
-
Compound Application: Apply vehicle (DMSO) control followed by increasing concentrations of this compound sequentially to the same cell.[24]
-
Data Acquisition: Record the hERG current at each compound concentration after a stable effect is reached.
-
Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.
Part 4: Interpretation, Comparison, and Decision Making
The collated data from Tier 1 and Tier 2 assays provides a selectivity profile for this compound. This profile must then be interpreted in the context of its intended therapeutic use and compared with alternative compounds.
Decision Logic:
Caption: Decision tree for compound progression.
Comparative Analysis:
Let's assume the following IC50 values were determined for our hypothetical compounds:
Table 3: Comparative IC50 Profile (µM)
| Target | This compound | Alternative Scaffold A | Alternative Scaffold B |
| GSK-3β (On-Target) | 0.05 | 0.08 | 0.5 |
| PIM1 (Off-Target) | 0.5 | 1.2 | > 20 |
| CDK2 (Off-Target) | 1.5 | 3.0 | > 20 |
| hERG (Safety) | > 50 | 25 | > 100 |
Interpretation:
-
This compound: Shows excellent on-target potency. However, its selectivity window over PIM1 is only 10-fold, and over CDK2 is 30-fold. This level of off-target activity may be a concern and would warrant further investigation or chemical optimization to improve selectivity.
-
Alternative Scaffold A: Is slightly less potent on-target and has a narrower therapeutic window for hERG. Its selectivity over PIM1 and CDK2 is comparable to our lead compound.
-
Alternative Scaffold B: While significantly less potent, it demonstrates a much cleaner off-target and safety profile.
This guide provides a structured and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound like this compound. The core principle is a self-validating system of tiered screening and data-driven decision-making. By objectively comparing the selectivity profile against relevant alternatives, researchers can make informed decisions to either advance, optimize, or de-prioritize a compound, ultimately increasing the efficiency and success rate of the drug discovery process.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 9. histologix.com [histologix.com]
- 10. siemens-healthineers.com [siemens-healthineers.com]
- 11. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. tripod.nih.gov [tripod.nih.gov]
- 23. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structural Confirmation of 6-Fluoro-5-Nitro-1H-Indole Derivatives
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly substituted indoles like 6-fluoro-5-nitro-1H-indole derivatives, an unambiguous confirmation of their molecular structure is paramount. These compounds often serve as critical scaffolds for a variety of therapeutic agents, and any ambiguity in their structure can lead to misinterpretation of structure-activity relationships (SAR) and ultimately, costly failures in the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy. Each technique is presented with its underlying principles, expected outcomes for the target molecule, a detailed experimental protocol, and a critical evaluation of its strengths and limitations.
The Analytical Gauntlet: A Multi-Pronged Approach
No single technique can provide a complete structural picture.[1][2][3][4] A robust structural confirmation relies on the synergistic use of several spectroscopic and spectrometric methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive proof, Single Crystal X-ray Crystallography.
The choice and sequence of these experiments are not arbitrary. They follow a logical progression, starting from establishing the molecular formula and connectivity, and culminating in the unambiguous determination of the three-dimensional arrangement of atoms.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and indispensable step, providing the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental composition.
Causality of Choice: Before delving into the intricate details of atomic connectivity with NMR, it is crucial to confirm that the reaction yielded a product of the expected molecular weight. This prevents wasted time and resources on analyzing impurities or incorrect products. Electrospray Ionization (ESI) is a common "soft" ionization technique that provides the molecular ion peak with minimal fragmentation, which is ideal for this initial confirmation.[5]
Expected Fragmentation Pattern: For a this compound derivative (MW: 180.14 g/mol for the parent), the fragmentation pattern under harsher ionization like Electron Ionization (EI) would be highly informative.[6][7] Nitroaromatic compounds characteristically lose NO (30 Da) and NO₂ (46 Da).[5][8][9] The presence of these characteristic losses provides strong evidence for the nitro-substituted indole core.[10]
| Fragment Loss | Mass (Da) | Corresponding Ion | Significance |
| - | 180 | [M]⁺ | Molecular Ion |
| NO | 30 | [M-30]⁺ | Characteristic of nitro compounds |
| NO₂ | 46 | [M-46]⁺ | Definitive evidence of a nitro group |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive or negative ion mode.
-
Data Processing: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₈H₅FN₂O₂). The measured mass should be within a 5 ppm error margin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[1][3] For a this compound derivative, a suite of NMR experiments is required to assign every proton, carbon, and the crucial fluorine atom.
¹H NMR: Mapping the Protons
Causality of Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling constants (J-values) are all pieces of the structural puzzle.[11]
Expected Signals for this compound:
-
Indole NH: A broad singlet, typically downfield (>10 ppm), due to its acidic nature.[11]
-
Aromatic Protons: The protons on the indole ring will exhibit characteristic shifts and couplings. The electron-withdrawing nitro group and the electronegative fluorine will significantly influence the chemical shifts of adjacent protons. For instance, the proton at C7 will likely be a doublet, coupled to the fluorine at C6. The proton at C4 will be a singlet.
-
Pyrrole Ring Protons: The protons at C2 and C3 will also show characteristic signals, often appearing as doublets of doublets or triplets depending on substitution.[12][13]
¹³C NMR: The Carbon Skeleton
Causality of Choice: ¹³C NMR maps the carbon framework of the molecule. While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon atoms.[14]
Expected Signals:
-
The spectrum should display 8 distinct signals corresponding to the 8 carbon atoms of the indole core.
-
The carbon atom attached to the fluorine (C6) will appear as a doublet due to ¹JCF coupling.
-
The carbon atom attached to the nitro group (C5) will be significantly deshielded (shifted downfield).
¹⁹F NMR: The Fluorine Probe
Causality of Choice: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a rapid and highly informative experiment.[15][16] It provides a direct window into the chemical environment around the fluorine atom.[17][18][19] The chemical shift of the fluorine is very sensitive to its electronic surroundings, making it an excellent probe for confirming substitution patterns.[16]
Expected Signal:
-
A single signal is expected for the 6-fluoro substituent. The key diagnostic feature will be its coupling to the adjacent aromatic protons (H7 and potentially H4, though this would be a smaller, long-range coupling), which will split the signal into a doublet or a doublet of doublets.
Comparative NMR Data (Predicted)
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings (J in Hz) |
| ¹H | N-H | > 10.0 | br s | - |
| ¹H | H-2 | ~7.5 | t | J(H2,H3), J(H2,H1) |
| ¹H | H-3 | ~6.6 | t | J(H3,H2), J(H3,H1) |
| ¹H | H-4 | ~8.0 | s | - |
| ¹H | H-7 | ~7.8 | d | J(H7,F6) |
| ¹³C | C-2 | ~125 | s | - |
| ¹³C | C-3 | ~103 | s | - |
| ¹³C | C-4 | ~118 | s | - |
| ¹³C | C-5 | ~140 | s | C-F coupling (²JCF) |
| ¹³C | C-6 | ~155 | d | C-F coupling (¹JCF) |
| ¹³C | C-7 | ~108 | d | C-F coupling (²JCF) |
| ¹⁹F | F-6 | -110 to -130 | d | F-H coupling (³JFH7) |
Note: These are approximate values and will vary based on the solvent and other substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate resolution to resolve all couplings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the couplings to adjacent protons.
-
2D NMR (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations and a ¹H-¹³C HSQC/HMBC spectrum to correlate protons with their directly attached (HSQC) or long-range (HMBC) carbons. This is invaluable for unambiguous assignment.
Caption: A logical NMR experimental sequence.
Single Crystal X-ray Crystallography: The Ultimate Arbiter
When absolute, irrefutable proof of structure is required—especially for patent applications or regulatory submissions—single-crystal X-ray crystallography is the gold standard.[20][21][22]
Causality of Choice: Unlike spectroscopic methods that infer structure from data, X-ray crystallography provides a direct, three-dimensional map of electron density, from which the precise positions of all atoms can be determined.[20][21] It is the only technique that can definitively establish the absolute configuration of chiral centers, although for the achiral this compound, its primary role is to confirm the substitution pattern and bond geometry with unparalleled accuracy.[23][24]
Challenges: The primary challenge is growing a single crystal of sufficient quality and size (typically > 0.1 mm).[23][24] This can be a significant bottleneck and is not always successful.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is the most critical and often trial-and-error step.
-
Slowly evaporate a solution of the purified compound from a variety of solvents or solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane).
-
Vapor diffusion is another common technique, where a solution of the compound is placed in a vial, which is then placed in a sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data to yield the final structure, including bond lengths, bond angles, and thermal parameters.
Comparison Summary
| Technique | Information Provided | Confidence Level | Key Advantage | Key Limitation |
| Mass Spectrometry | Molecular Weight, Elemental Formula | High (for formula) | Speed, sensitivity, confirms MW | Provides no connectivity information |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution | Very High | Provides detailed structural map in a relevant (solution) phase | Can be complex to interpret, does not give absolute configuration |
| X-ray Crystallography | Absolute 3D structure in solid-state | Definitive | Unambiguous, gold-standard proof | Requires a high-quality single crystal, which can be difficult to obtain |
Conclusion
Confirming the structure of a novel this compound derivative is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The journey begins with Mass Spectrometry to confirm the molecular formula, followed by a comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) to piece together the atomic connectivity. For ultimate, unambiguous proof, Single Crystal X-ray Crystallography stands as the final arbiter. By understanding the strengths and limitations of each method and the causal logic behind their application, researchers can navigate the path of structural elucidation with confidence and scientific rigor, ensuring a solid foundation for their drug discovery and development programs.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Structure Elucidation in Organic Chemistry: The Search for the Right Tools - Google 圖書 [books.google.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. global.oup.com [global.oup.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1609131-18-1 [m.chemicalbook.com]
- 7. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 19F-NMR in Target-based Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 19. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. rigaku.com [rigaku.com]
- 21. excillum.com [excillum.com]
- 22. researchgate.net [researchgate.net]
- 23. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Navigating the Disposal of 6-fluoro-5-nitro-1H-indole: A Guide for Laboratory Professionals
For the diligent researcher, the synthesis and application of novel compounds like 6-fluoro-5-nitro-1H-indole are at the forefront of scientific discovery. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible and safe disposal is a critical, yet often overlooked, aspect of laboratory work that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following procedures are based on an expert evaluation of the hazards associated with structurally similar compounds, namely fluoro-indoles and nitro-aromatic compounds. It is imperative to treat this compound as a hazardous substance and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Hazard Assessment: Understanding the Risks
The molecular structure of this compound, featuring both a fluorine atom and a nitro group on an indole ring, suggests a specific hazard profile that must be respected. The nitro group is a well-known explosophore and a strong electron-withdrawing group, which can significantly influence the reactivity and toxicity of the molecule.
Inferred Hazardous Properties:
| Property | Inferred Hazard | Rationale based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Structurally similar compounds, such as 5-bromo-6-fluoro-1H-indole, are classified as harmful.[1] The nitro group can also contribute to toxicity. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Fluoro-indoles are known to be skin and eye irritants.[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | A common hazard associated with many fine chemical powders, including fluoro-indoles.[2][3] |
| Reactivity | Potential for thermal decomposition. Incompatible with strong oxidizing and reducing agents. | Nitroaromatic compounds can be thermally sensitive and highly reactive.[4][5] Mixing with incompatible materials can lead to vigorous or explosive reactions. |
| Chronic Toxicity | Potential for mutagenicity. Reduction may form carcinogenic aromatic amines. | A known risk for many nitroaromatic compounds.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling organic compounds.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal.[9] Incompatible wastes, when mixed, can result in dangerous reactions.[10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly state the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents).
-
Solid Waste:
-
For pure, unused this compound, collect it in its original container if possible, or in a new, properly labeled container.
-
For contaminated materials such as gloves, weighing paper, and pipette tips, place them in a sealed, labeled plastic bag and then into the solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, sealed, and labeled liquid waste container.
-
Crucially, do not mix this waste stream with other organic or inorganic wastes unless their compatibility has been verified.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal: Partnering with Professionals
The final step in the disposal process is to hand over the collected waste to a licensed and reputable hazardous waste disposal company.[9] These companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all environmental regulations.
-
Storage Pending Disposal: While awaiting pickup, store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation. This is often a regulatory requirement.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship. The careful management of chemical waste is an integral part of the research process, reflecting a commitment to safety and environmental integrity.
References
- 1. Nitroindole | C8H6N2O2 | CID 43297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Nitroindole | C8H6N2O2 | CID 22523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 10. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-fluoro-5-nitro-1H-indole
For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 6-fluoro-5-nitro-1H-indole, a fluorinated nitroaromatic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, its very structure, combining a fluorinated aromatic system with an energetic nitro group, necessitates a meticulous and informed approach to personal safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring that your groundbreaking research is not conducted at the expense of your well-being.
Understanding the Hazard Profile of this compound
-
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and mutagenicity.[1][2] The nitro group is a strong electron-withdrawing group, which can render the molecule thermally unstable and potentially explosive, especially when heated under confinement.[3] Furthermore, nitroaromatic compounds can be readily absorbed through the skin, posing a systemic health risk.[1] They may also react violently with strong oxidants, bases, and reducing agents.
-
Fluorinated Organic Compounds: The introduction of fluorine into an organic molecule can significantly alter its biological properties.[4] While enhancing metabolic stability in drug candidates, this can also lead to persistence in the environment and potential toxicity.[4] Safe handling of fluorinated compounds requires robust engineering controls and appropriate personal protective equipment to prevent inhalation and skin contact.[4][5]
-
Indole Derivatives: While the indole core itself is a common motif in biologically active molecules, substituted indoles can present various hazards. For instance, related compounds like 5-bromo-6-fluoro-1H-indole are harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6]
Given this composite risk profile, a conservative and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Essential Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the minimum required PPE for handling this compound. The selection of specific items should always be guided by a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1 / EN166 | Provides protection against splashes of the compound and solvents, as well as potential projectiles from energetic decomposition.[4] |
| Hands | Double Gloving: Nitrile (inner) and Butyl Rubber or Viton (outer) | ASTM F739 | The inner nitrile glove provides dexterity and splash protection, while the outer butyl rubber or Viton glove offers superior resistance to a broader range of chemicals, including aromatic and halogenated compounds.[4][7] |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | NFPA 2112 (for FR coat) | A flame-resistant lab coat protects against fire hazards associated with flammable solvents and potential energetic decomposition. A chemical-resistant apron provides an additional barrier against spills and splashes.[4][8] |
| Respiratory | NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges and P100 Particulate Filter | NIOSH 42 CFR 84 | Protects against inhalation of fine powders of the compound, as well as vapors from solvents used in the procedure. A full-face respirator may be necessary for operations with a higher risk of aerosol generation.[7][8] |
| Feet | Closed-toe, Chemical-Resistant Shoes | ASTM F2413 | Protects feet from spills and falling objects.[9] |
Procedural, Step-by-Step Guidance for Safe Handling
A systematic approach to safety is critical. The following workflow outlines the essential steps for preparing for, conducting, and concluding work with this compound.
Experimental Protocols: Donning, Doffing, and Disposal
Protocol 1: Donning of Personal Protective Equipment
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.
-
Body Protection: Put on the flame-resistant laboratory coat, followed by the chemical-resistant apron.
-
Respiratory Protection: Perform a fit check on your respirator. Ensure there is a tight seal around your face.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of butyl rubber or Viton gloves, pulling the cuffs over the sleeves of your lab coat.
Protocol 2: Doffing of Personal Protective Equipment
The sequence of doffing is designed to minimize the risk of cross-contamination.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Body Protection: Remove the chemical-resistant apron, followed by the lab coat, by rolling it away from your body to contain any contaminants on the outer surface.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner nitrile gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Protocol 3: Waste Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated silica gel, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mother liquors and solvent rinses, should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent in a fume hood. The solvent rinse should be collected as hazardous waste.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound, secure in the knowledge that you have taken the necessary steps to protect yourself and your colleagues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. echemi.com [echemi.com]
- 7. falseguridad.com [falseguridad.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
